molecular formula C16H20F3N3OS B1679300 Penthiopyrad CAS No. 183675-82-3

Penthiopyrad

Cat. No.: B1679300
CAS No.: 183675-82-3
M. Wt: 359.4 g/mol
InChI Key: PFFIDZXUXFLSSR-UHFFFAOYSA-N
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Description

Penthiopyrad is a broad-spectrum carboxamide fungicide belonging to the chemical class of succinate dehydrogenase inhibitors (SDHIs). Its primary mode of action involves inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain, effectively disrupting cellular energy production (ATP) in target fungal pathogens . This mechanism provides both preventative and curative activity against a wide range of economically significant diseases, including rusts, Rhizoctonia diseases, grey mold ( Botrytis cinerea ), powdery mildew, apple scab, and Septoria leaf blotch . This compound demonstrates high efficacy in inhibiting spore germination, making it particularly valuable for preventive disease control strategies . It is applied in research on numerous crops, such as cereals (wheat, barley), potatoes, sugarbeet, legumes, vegetables, and fruits . Research highlights its utility as a seed treatment to protect seedlings from damping-off caused by Rhizoctonia solani and as a foliar spray or soil drench for vegetables and fruit crops . This compound exhibits no cross-resistance with other major fungicide classes like benzimidazoles, dicarboximides, anilinopyrimidines, DMIs, and strobilurins, making it a crucial tool for resistance management research . Chemical Profile: • IUPAC Name: (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide • : 183675-82-3 • Molecular Formula: C₁₆H₂₀F₃N₃OS • Molecular Mass: 359.4 g/mol • FRAC Code: 7 (SDHI Fungicide) Physical & Chemical Properties: This compound is a white crystalline solid with a melting point of 108.7 °C . It has low solubility in water (1.375 mg/L at 20°C, pH 7) but high solubility in organic solvents such as acetone (557,000 mg/L) and methanol (402,000 mg/L) . The vapor pressure is 0.00643 mPa at 25°C, indicating low volatility . This compound is characterized by a high octanol-water partition coefficient (Log P = 4.62) . This product is supplied For Research Use Only. Not for use in diagnostic or therapeutic procedures, or for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H20F3N3OS/c1-9(2)7-10(3)13-12(5-6-24-13)20-15(23)11-8-22(4)21-14(11)16(17,18)19/h5-6,8-10H,7H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFIDZXUXFLSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H20F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6058005
Record name Penthiopyrad
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Molecular Weight

359.4 g/mol
Source PubChem
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CAS No.

183675-82-3
Record name Penthiopyrad
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Record name Penthiopyrad [ISO]
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Record name Penthiopyrad
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Record name 1H-Pyrazole-4-carboxamide, N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)
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Record name PENTHIOPYRAD
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Penthiopyrad

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Penthiopyrad is a broad-spectrum fungicide belonging to the chemical class of pyrazolecarboxamides. It functions as a succinate dehydrogenase inhibitor (SDHI), a critical enzyme in the mitochondrial respiratory chain of fungi, thereby effectively controlling a wide range of plant pathogens. This guide provides a comprehensive overview of the chemical architecture of this compound, including its structural features, stereochemistry, and key physicochemical properties. Furthermore, it delineates the principal synthetic pathways for its industrial production, offering a detailed retrosynthetic analysis and a step-by-step protocol for a representative synthesis. The causality behind experimental choices and the analytical techniques for characterization are also discussed to provide a holistic understanding for research and development professionals.

Introduction to this compound

This compound, developed by Mitsui Chemicals, is a cornerstone in modern crop protection, demonstrating high efficacy against diseases such as rusts, powdery mildew, and gray mold.[1] Its significance lies in its specific mode of action, which offers an alternative to fungicides with different resistance mechanisms.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[2][3] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate.[3][4] This disruption halts cellular respiration and ATP production, leading to the death of the fungal pathogen.[5][6] This targeted mode of action makes it a potent tool in integrated pest management programs.[3]

Chemical Structure and Physicochemical Properties

A thorough understanding of this compound's chemical identity is fundamental to its application and synthesis.

IUPAC Name, CAS Number, and Molecular Formula
  • IUPAC Name: (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.[7][8]

  • CAS Number: 183675-82-3.[7][9]

  • Molecular Formula: C₁₆H₂₀F₃N₃OS.[7][9]

  • Molecular Weight: 359.41 g/mol .[9][10]

Structural Elucidation

This compound's structure is an assembly of two key heterocyclic moieties linked by an amide bond:

  • Pyrazole-4-carboxamide Core: A 1-methyl-3-(trifluoromethyl)-1H-pyrazole ring provides the acidic component of the amide. The trifluoromethyl group at the C3 position is crucial for its fungicidal potency.[8]

  • Thiophene Amine Moiety: A 2-(1,3-dimethylbutyl)thiophen-3-amine provides the amine component. The bulky, branched alkyl side chain on the thiophene ring contributes to the molecule's specific binding affinity and physicochemical properties.[11]

The formal condensation of 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid and 2-(4-methylpentan-2-yl)thiophen-3-amine forms the final this compound molecule.[11][12]

Stereochemistry

This compound possesses a single chiral center at the carbon atom of the 1,3-dimethylbutyl side chain attached to the thiophene ring.[8] This results in the existence of two enantiomers: (R)-penthiopyrad and (S)-penthiopyrad. Commercial this compound is typically produced and sold as a racemic mixture of these two enantiomers.[8]

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental fate, formulation, and biological uptake.

PropertyValueSource
Appearance Solid powder / White solid[9]
Melting Point 108.7 °C (381.9 K)[13][14]
Boiling Point Decomposes before boiling (>314 °C)[13][14]
Solubility Soluble in DMSO[9]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C[6]
LogP 3.86[6]

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process focused on efficiency, yield, and purity. The core of the synthesis is the formation of a stable amide bond between two key intermediates.

Retrosynthetic Analysis

A retrosynthetic approach reveals the most logical disconnection at the amide bond, breaking this compound down into its primary precursors: a pyrazole acid chloride and a thiophene amine.

G This compound This compound Disconnection Amide Bond Disconnection This compound->Disconnection Intermediate1 Intermediate A 1-Methyl-3-(trifluoromethyl)- 1H-pyrazole-4-carbonyl chloride Disconnection->Intermediate1 Intermediate2 Intermediate B 2-(1,3-Dimethylbutyl)thiophen-3-amine Disconnection->Intermediate2

Caption: Retrosynthetic analysis of this compound.

This analysis identifies the two critical building blocks required for the convergent synthesis of the final product.

Key Synthetic Routes

The primary industrial synthesis involves the coupling of these two key intermediates.[8] The synthesis can be broken down into the preparation of each intermediate followed by the final coupling step.

Synthesis of Intermediate A: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This intermediate is synthesized from simpler starting materials like ethyl trifluoroacetoacetate.[15] A common route involves:

  • Condensation: Reaction of ethyl trifluoroacetoacetate with an orthoformate.[15]

  • Cyclization: The resulting product undergoes cyclization with methylhydrazine to form the pyrazole ring.[15][16]

  • Hydrolysis: Saponification of the ethyl ester to yield the desired carboxylic acid.[15]

  • Chlorination: Conversion of the carboxylic acid to the more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of Intermediate B: 2-(1,3-Dimethylbutyl)thiophen-3-amine

The synthesis of this substituted thiophene amine is more complex. One reported method involves the reaction of a 3-amidothiophene derivative with methyl isobutyl ketone.[17]

Detailed Protocol for this compound Synthesis (Amide Coupling)

This protocol outlines the final coupling step, a critical reaction in the synthesis of this compound and other carboxamide fungicides.

Rationale for Experimental Choices:

  • Solvent: An aprotic solvent like tetrahydrofuran (THF) or toluene is chosen to dissolve the reactants without interfering with the reaction.

  • Base: An organic base such as triethylamine or pyridine is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the amine reactant and drives the reaction to completion.

  • Temperature: The reaction is often started at a low temperature (0-5 °C) to control the initial exothermic reaction rate upon adding the highly reactive acid chloride, and then allowed to warm to room temperature to ensure completion.

Step-by-Step Protocol:

  • Preparation: In a clean, dry, nitrogen-flushed reaction vessel, dissolve 2-(1,3-dimethylbutyl)thiophen-3-amine (Intermediate B) and triethylamine (1.1 equivalents) in anhydrous toluene.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath with continuous stirring.

  • Addition: Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (Intermediate A, 1.0 equivalent) in anhydrous toluene dropwise to the cooled mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography to yield pure this compound.

G cluster_0 Synthesis Workflow Start1 Intermediate A (Acid Chloride) Reaction Amide Coupling (Toluene, Et3N, 0°C to RT) Start1->Reaction Start2 Intermediate B (Amine) Start2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is essential. Standard analytical methods are employed for this purpose.

Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for both quantification and confirmation of this compound residues in various matrices.[18][19] It offers high sensitivity and selectivity. The typical ion transitions monitored are m/z 358→149 for quantification and 358→208 for confirmation.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O stretch and N-H bonds.

Extraction and Clean-up for Analysis

For residue analysis in agricultural products, a robust extraction and clean-up procedure is required.

  • Extraction: Samples are typically homogenized and extracted with a solvent mixture like acetone or acetonitrile/water.[18][21]

  • Clean-up: The crude extract is then purified using solid-phase extraction (SPE) cartridges, such as graphitized carbon black or octadecylsilanized silica gel, to remove interfering matrix components before LC-MS/MS analysis.[18]

Conclusion

This compound is a highly effective SDHI fungicide with a well-defined chemical structure that is central to its biological activity. Its synthesis is achieved through a convergent strategy centered on a robust amide coupling reaction between two key heterocyclic intermediates. A deep understanding of its structure, properties, and synthesis provides a critical foundation for its effective use in agriculture, for the development of new analogues, and for ensuring regulatory compliance and environmental safety.

References

The Fungicidal Spectrum of Penthiopyrad: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Penthiopyrad, a pyrazole-carboxamide fungicide, has emerged as a critical tool in the management of a wide array of fungal plant diseases. As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7), its mode of action is centered on the disruption of mitochondrial respiration in pathogenic fungi.[1] This technical guide provides an in-depth analysis of the fungicidal spectrum of this compound, with a specific focus on its efficacy against economically important species within the phyla Ascomycota and Basidiomycota. We will explore its mechanism of action, detail its activity against key pathogens, discuss the molecular underpinnings of resistance, and provide standardized protocols for its evaluation.

Introduction: The Rise of a Broad-Spectrum SDHI

This compound is a second-generation succinate dehydrogenase inhibitor (SDHI) fungicide.[2] Unlike first-generation SDHIs, such as carboxin, which were primarily effective against Basidiomycetes, this compound exhibits a broad spectrum of activity, controlling diseases caused by both Ascomycetes and Basidiomycetes.[2][3][4] Developed by Mitsui Chemicals Agro, Inc., it has become an integral component in disease management programs for a multitude of crops, including fruits, vegetables, cereals, and turf.[2][3] Its fungicidal action is characterized by preventative, curative, and antisporulant activities, inhibiting spore germination and mycelial growth.[5]

Mechanism of Action: Targeting Fungal Respiration

The primary target of this compound is the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][6][7][8] SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle and cellular respiration, catalyzing the oxidation of succinate to fumarate.

This compound specifically binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, thereby blocking the transfer of electrons from succinate to ubiquinone.[1][4][8] This inhibition disrupts the entire respiratory process, leading to a cessation of ATP production and ultimately causing fungal cell death.[6][7] The SDH enzyme is composed of four subunits (SdhA, SdhB, SdhC, and SdhD), and this compound's binding site is located within a pocket formed by the SdhB, SdhC, and SdhD subunits.[9]

TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces e_transport Electron Transport Chain SDH Succinate Dehydrogenase (Complex II) Succinate->SDH oxidized by Fumarate Fumarate SDH->Fumarate SDH->e_transport donates electrons to ATP ATP (Energy) Ubiquinone Ubiquinone (Coenzyme Q) e_transport->Ubiquinone Complex_III Complex III Ubiquinone->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP_Synthase->ATP produces This compound This compound This compound->SDH binds to and blocks Q-site Inhibition Inhibition

Figure 1. Mechanism of action of this compound.

Fungicidal Spectrum of this compound

This compound demonstrates high efficacy against a wide range of plant pathogenic fungi belonging to the Ascomycota and Basidiomycota.

Activity Against Ascomycetes

This compound is highly effective in controlling numerous diseases caused by ascomycetous fungi. This includes, but is not limited to, gray mold, powdery mildew, apple scab, and Sclerotinia stem rot.[6][10] For instance, it has shown excellent potential in controlling cherry leaf spot caused by Blumeriella jaapii and powdery mildew caused by Podosphaera clandestina.[6]

Activity Against Basidiomycetes

Historically, carboxamide fungicides were known for their activity against Basidiomycetes. This compound continues this legacy with strong performance against rust fungi and Rhizoctonia species.[3][11] It is particularly effective against wheat brown rust (Puccinia recondita) and rice sheath blight caused by Thanatephorus cucumeris (anamorph: Rhizoctonia solani).[11]

Quantitative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy of this compound against a selection of key fungal pathogens.

PhylumSpeciesCommon Disease NameIn Vitro Efficacy (MIC/EC50)In Vivo Efficacy (Pot Tests)Reference(s)
Ascomycota Botrytis cinereaGray MoldMIC: ~50 ppm (mycelial growth), Strong inhibition of spore germination6.25 ppm (kidney bean)[11]
Sclerotinia sclerotiorumWhite Mold, Sclerotinia Stem RotMIC: <10 ppm, EC50: 0.0096-0.2606 µg/mlProtective: 81.07% at 80 µg/ml[6][11]
Sphaerotheca cucurbitaePowdery MildewMIC: 0.9 ppm6.25 ppm (cucumber)[11]
Alternaria maliAlternaria Blotch of AppleMIC: <10 ppm-[11]
Venturia nashicolaApple ScabMIC: 1.4 ppm-[11]
Basidiomycota Puccinia reconditaWheat Brown Rust-1.56 ppm (wheat)[11]
Rhizoctonia solaniRhizoctonia Limb Rot, Sheath BlightMIC: ~30 ppm-[11]

Molecular Basis of Resistance and Management Strategies

The widespread use of single-site inhibitors like this compound creates selection pressure for the development of resistant fungal populations.[1]

Mechanisms of Resistance

The primary mechanism of resistance to SDHI fungicides is target site modification through point mutations in the genes encoding the succinate dehydrogenase subunits (SdhB, SdhC, and SdhD).[8][12] These mutations can reduce the binding affinity of this compound to the SDH enzyme, thereby diminishing its inhibitory effect. Several mutations in the SdhB subunit, such as H272R/Y, N230I, and P225F, have been associated with resistance to SDHIs in Botrytis cinerea.[12][13]

It is important to note that cross-resistance patterns among different SDHI fungicides can be complex.[1] A mutation conferring resistance to one SDHI may not necessarily result in the same level of resistance to another, although strong cross-resistance patterns have been observed between boscalid, fluxapyroxad, and this compound in some cases.[13]

Resistance Management

To delay the development of resistance and preserve the efficacy of this compound, integrated resistance management (IRM) strategies are crucial. These include:

  • Alternation and Tank-Mixing: Rotating or tank-mixing this compound with fungicides that have different modes of action is a key strategy to reduce selection pressure.[5]

  • Limiting the Number of Applications: Adhering to label recommendations regarding the maximum number of applications per season is essential.

  • Using Recommended Rates: Applying fungicides at the manufacturer's recommended rates ensures optimal efficacy and minimizes the selection of partially resistant individuals.

  • Monitoring: Regular monitoring of fungal populations for shifts in sensitivity to this compound can provide early warnings of resistance development.

Experimental Protocols for Efficacy Evaluation

Accurate and reproducible evaluation of fungicide efficacy is fundamental to understanding its biological activity.

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the concentration of this compound required to inhibit the mycelial growth of a fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (e.g., 10,000 µg/ml in methanol)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA and autoclave. Allow it to cool to approximately 50-55°C.

  • Add the appropriate volume of this compound stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/ml). Also, prepare control plates with the solvent (methanol) only.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plates reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value using probit analysis or other appropriate statistical software.

Start Start Prepare_Media Prepare PDA & This compound Concentrations Start->Prepare_Media Pour_Plates Pour Amended & Control Plates Prepare_Media->Pour_Plates Inoculate Inoculate with Fungal Plug Pour_Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition & EC50 Value Measure->Calculate End End Calculate->End

Figure 2. In vitro mycelial growth inhibition assay workflow.
In Vivo Protective and Curative Activity Assay (Detached Leaf Method)

This protocol assesses the ability of this compound to protect against infection and to cure an existing infection on plant tissue.

Materials:

  • Healthy, susceptible host plant leaves

  • This compound solutions at various concentrations

  • Spore suspension of the target fungus

  • Moist chambers (e.g., petri dishes with moist filter paper)

  • Sprayer or micropipette

Procedure:

Protective Assay:

  • Apply different concentrations of this compound solution to the surface of healthy detached leaves and allow them to dry. Control leaves are treated with water or a solvent control.

  • After 24 hours, inoculate the treated and control leaves with a known concentration of the fungal spore suspension.

  • Place the leaves in a moist chamber and incubate under conditions favorable for disease development.

  • Assess disease severity (e.g., percentage of leaf area infected, lesion diameter) after a specified incubation period.

  • Calculate the control efficacy based on the reduction in disease severity compared to the untreated control.

Curative Assay:

  • Inoculate healthy detached leaves with the fungal spore suspension.

  • After a specific incubation period (e.g., 24 hours) to allow for infection to establish, apply different concentrations of this compound solution to the leaf surfaces.

  • Place the leaves in a moist chamber and incubate further.

  • Assess disease severity as described for the protective assay.

  • Calculate the control efficacy.

Conclusion

This compound is a highly effective, broad-spectrum fungicide with a critical role in modern agriculture. Its robust activity against a wide range of Ascomycete and Basidiomycete pathogens is well-documented. A thorough understanding of its mode of action, fungicidal spectrum, and the molecular basis of resistance is paramount for its judicious and sustainable use. By implementing sound resistance management strategies and employing standardized evaluation protocols, researchers and crop protection professionals can continue to leverage the benefits of this compound for effective and long-term disease control.

References

Penthiopyrad (MTF-753): A Technical Guide to its Discovery, Chemical Properties, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Penthiopyrad, internally designated as MTF-753, is a broad-spectrum pyrazole carboxamide fungicide developed by Mitsui Chemicals Agro, Inc.[1][2]. It is a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, categorized under FRAC Group 7.[3][4] this compound exhibits preventative, curative, and systemic activity against a wide range of fungal pathogens affecting various agricultural crops and turfgrass.[5][6] This technical guide provides an in-depth exploration of the discovery, chemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development and crop protection.

Discovery and Development

This compound was discovered and developed by Mitsui Chemicals, Inc. and was first launched in Japan in 2009 for the turf market under the trade name Gaia® WDG, followed by its introduction to the fruit and vegetable market in 2010 as Affet® SC.[1][2] It is also known by other trade names such as Fontelis®, Vertisan®, and Velista®.[7] The development of this compound was driven by the need for effective fungicides with a broad spectrum of activity and a novel mode of action to manage existing and emerging fungal diseases and to mitigate the development of resistance to other fungicide classes.[2][8]

Chemical Properties

This compound, with the chemical name (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide, is a chiral molecule containing a single chiral center.[7][9] Commercially, it is available as a racemic mixture.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₀F₃N₃OS[9][10]
Molecular Weight 359.4 g/mol [9][10]
CAS Number 183675-82-3[9]
Melting Point 108.7 °C (381.9 K)[9]
Vapor Pressure (20 °C) 2.2 x 10⁻⁸ torr (0.00643 mPa)[1][3]
Water Solubility (20 °C) pH 4: 2.535 mg/LpH 7: 1.375 mg/LpH 10: 1.657 mg/L[5]
Solubility in Organic Solvents (20 °C) Methanol: 402 g/LAcetone: 557 g/LEthyl Acetate: 349 g/LDichloromethane: 531 g/LToluene: 67.0 g/LHexane: 0.75 g/L[5]
Octanol-Water Partition Coefficient (log P) 4.62[1]
Synthesis Overview

The industrial synthesis of this compound involves a multi-step process. The core of the synthesis is the formation of an amide bond between a pyrazole-4-carboxylic acid intermediate and a 2-(1,3-dimethylbutyl)-3-thienylamine intermediate.[1][6] The pyrazole intermediate is functionalized with a trifluoromethyl group, which is crucial for its fungicidal efficacy.[1] The synthesis of the thienylamine intermediate can be achieved through various organic reactions, including the introduction of the secondary alkyl group onto the thiophene ring.[6][11]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[3][6][12] This inhibition disrupts the fungal cell's energy production by blocking the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and impeding the transfer of electrons to the ubiquinone pool.[3][4] The disruption of cellular respiration ultimately leads to the cessation of fungal growth and development, including spore germination and mycelial growth.[5][13]

Mitochondrial_Electron_Transport_Chain cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Fumarate Fumarate Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Coenzyme Q) Complex_I->UQ e- Complex_II->UQ e- Complex_III Complex III (Cytochrome c reductase) CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c oxidase) ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient UQ->Complex_III e- CytC->Complex_IV e- This compound This compound This compound->Inhibition

Caption: this compound inhibits Complex II of the mitochondrial electron transport chain.

Fungicidal Spectrum

This compound demonstrates a broad spectrum of activity against fungal pathogens from the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[1][2] This makes it effective for the control of a wide variety of plant diseases on numerous crops.[8] Some of the key diseases controlled by this compound include:

  • Gray Mold (Botrytis cinerea)[8]

  • Powdery Mildew [8]

  • Sclerotium Rot (Sclerotinia sclerotiorum)[8][12]

  • Apple Scab

  • Dollar Spot and Brown Patch in turfgrass[5]

Experimental Protocol: Mycelial Growth Inhibition Bioassay

This protocol outlines a standard laboratory procedure to determine the in vitro efficacy of this compound against a target fungal pathogen using the agar dilution method.

Materials
  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm diameter)

  • Sterile cork borer (5 mm diameter)

  • Actively growing culture of the target fungus on PDA

  • Incubator

Procedure
  • Preparation of Stock Solution:

    • Dissolve a precise amount of this compound in a minimal volume of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten PDA to approximately 45-50°C in a water bath.

    • Create a series of working solutions of this compound by diluting the stock solution with sterile distilled water.

    • Add the appropriate volume of each this compound working solution to separate flasks of molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Prepare a control set of PDA plates containing the same concentration of DMSO as the treatment plates to account for any solvent effects.

    • Thoroughly mix the amended PDA by swirling and pour approximately 20 mL into each sterile Petri dish. Allow the agar to solidify.

  • Inoculation:

    • Using a sterile cork borer, cut 5 mm mycelial plugs from the actively growing margin of a fresh culture of the target fungus.

    • Place one mycelial plug, with the mycelium side facing down, onto the center of each fungicide-amended and control PDA plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the target fungus (typically 20-25°C) in the dark.

  • Data Collection and Analysis:

    • When the fungal colony in the control plates has reached the edge of the Petri dish, measure the diameter of the fungal colonies on all plates in two perpendicular directions.

    • Calculate the average colony diameter for each treatment and the control.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where:

      • dc = average diameter of the fungal colony in the control plates

      • dt = average diameter of the fungal colony in the treatment plates

    • Determine the EC₅₀ value (the effective concentration that causes 50% inhibition of mycelial growth) by plotting the percentage inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

Bioassay_Workflow Start Start Prep_Stock Prepare this compound Stock Solution (in DMSO) Start->Prep_Stock Prep_Media Prepare Fungicide-Amended and Control PDA Plates Prep_Stock->Prep_Media Inoculate Inoculate Plates with Fungal Mycelial Plugs Prep_Media->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate % Inhibition and EC50 Value Measure->Calculate End End Calculate->End

Caption: Workflow for the mycelial growth inhibition bioassay.

Resistance to this compound

As with other single-site mode of action fungicides, there is a risk of resistance development to this compound in target fungal populations.[4] Resistance to SDHI fungicides, including this compound, is often associated with point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme, particularly the sdhB, sdhC, and sdhD genes. For example, mutations leading to amino acid substitutions such as H272R and H272Y in the SdhB subunit of Botrytis cinerea have been shown to confer resistance to boscalid and this compound. Cross-resistance patterns among different SDHI fungicides can be complex and depend on the specific mutation.[4] Therefore, integrated pest management strategies, including the rotation of fungicides with different modes of action, are crucial for sustainable disease control and to delay the development of resistance.[13]

Conclusion

This compound is a valuable fungicidal active ingredient that offers broad-spectrum control of numerous plant diseases. Its mechanism of action as a succinate dehydrogenase inhibitor provides an important tool for disease management, particularly in rotation programs aimed at mitigating fungicide resistance. A thorough understanding of its chemical properties, mode of action, and the potential for resistance development is essential for its effective and sustainable use in agriculture.

References

An In-depth Technical Guide to Penthiopyrad (CAS No. 183675-82-3)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of penthiopyrad, a broad-spectrum pyrazole-carboxamide fungicide. Identified by CAS number 183675-82-3, this compound is a potent inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, a mechanism that confers its efficacy against a wide range of foliar and soil-borne plant pathogens. This document details its chemical identity, physicochemical properties, mechanism of action, a general synthesis pathway, and validated analytical methodologies for residue detection. Designed for researchers, scientists, and professionals in drug and pesticide development, this guide synthesizes technical data with practical insights into its application and analysis, underpinned by authoritative references.

Introduction

This compound is a synthetic fungicide developed by Mitsui Chemicals, Inc., belonging to the carboxamide chemical class.[1] It provides preventative, curative, and locally systemic activity against numerous fungal diseases in a wide array of agricultural crops and turfgrass.[2] Its mode of action as a Succinate Dehydrogenase Inhibitor (SDHI) places it in a critical group of fungicides for managing resistance to other chemical classes.[3][4] The molecule's structure, featuring a trifluoromethyl group on a pyrazole ring coupled with a substituted thiophene amine, is key to its high efficacy.[5][6] This guide aims to consolidate the core technical information required for the advanced study and application of this compound.

Chemical Identity and Physicochemical Properties

The unique identification of a chemical substance is fundamental for research, regulatory, and safety purposes. This compound is registered under the CAS number 183675-82-3.[7] Its molecular formula is C₁₆H₂₀F₃N₃OS.[7][8][9]

Nomenclature:

  • IUPAC Name: (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide.[5]

  • CAS Name: N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.[5]

  • Common Synonyms: MTF-753, DPX-LEM 17, Vertisan, Fontelis.[7]

This compound possesses a single chiral center, resulting in (R) and (S) enantiomers; it is commercially produced as a racemic mixture.[5]

Physicochemical Data Summary

The physical and chemical properties of a compound dictate its environmental fate, bioavailability, and formulation requirements. Key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 359.41 g/mol [7][9]
Physical Form White to off-white solid powder[9][10]
Melting Point 103-108.7 °C[10][11][12]
Boiling Point 381.3 ± 42.0 °C (Predicted)[10][12]
Density 1.256 - 1.30 g/cm³[11][12]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C[12]
Water Solubility 1.375 mg/L (at 20 °C, pH 7)[5]
LogP (Octanol-Water Partition Coeff.) 3.86[12]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its potent inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain (ETC).[11][12][13] This enzyme is a critical component of cellular respiration in fungi, catalyzing the oxidation of succinate to fumarate as part of the tricarboxylic acid (TCA) cycle and feeding electrons directly into the ETC.

Causality of Inhibition: By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound physically obstructs the transfer of electrons from succinate to ubiquinone.[4] This blockage halts the entire electron transport chain, leading to a rapid depletion of cellular ATP, the primary energy currency of the cell. The resulting energy crisis disrupts essential cellular processes, inhibiting spore germination, mycelial growth, and sporulation, ultimately causing fungal cell death.[2][13] The trifluoromethyl group on the pyrazole ring is a key pharmacophore that enhances the binding affinity and overall fungicidal activity.[5]

Mechanism_of_Action cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate ComplexII Complex II (SDH) Succinate->ComplexII e- ComplexI Complex I UQ UQ ComplexI->UQ ComplexII->UQ ComplexIII Complex III CytC Cyt c ComplexIII->CytC ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Generates UQ->ComplexIII CytC->ComplexIV This compound This compound This compound->ComplexII Binds & Inhibits Synthesis_Workflow cluster_intermediates Intermediate Synthesis A Pyrazole Precursors Int1 1-methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxylic acid A->Int1 B Thiophene Precursors Int2 2-(1,3-dimethylbutyl) -3-thienylamine B->Int2 Final This compound Int1->Final Amide Bond Formation (Coupling) Int2->Final Amide Bond Formation (Coupling) Analytical_Workflow Start Homogenized Sample Step1 1. Extraction (Acetone) Start->Step1 Step2 2. Clean-up (SPE) - Graphitized Carbon - C18 Silica Gel Step1->Step2 Step3 3. Analysis (LC-MS/MS) Step2->Step3 End Quantified Result Step3->End

References

An In-depth Technical Guide on Penthiopyrad's Mode of Action in Inhibiting Spore Germination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Penthiopyrad is a broad-spectrum pyrazole-carboxamide fungicide classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 agent.[1][2] Its fungicidal activity stems from the potent and specific inhibition of succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme in both the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle.[3][4][5] This guide provides a detailed technical examination of the molecular and biochemical mechanisms through which this compound disrupts fungal cellular respiration, leading to a catastrophic energy crisis that ultimately prevents the complex process of spore germination. We will explore the molecular target, the downstream metabolic consequences of its inhibition, and provide validated experimental protocols for assessing these effects in a research setting.

Introduction: The Critical Role of Spore Germination in Fungal Pathogenesis

Fungal spores are the primary units of dispersal and survival for a vast majority of pathogenic fungi.[6] The process of germination, therefore, represents a critical and indispensable stage in the life cycle of these organisms, marking the transition from a dormant state to active vegetative growth capable of causing disease.[6][7][8] Germination is not a simple rehydration event but a highly orchestrated sequence of metabolic and morphological changes, including the swelling of the spore, mobilization of internal energy reserves, synthesis of new proteins and nucleic acids, and the eventual emergence of a germ tube.[6][9] This entire process is profoundly energy-dependent, relying almost exclusively on mitochondrial respiration to generate the adenosine triphosphate (ATP) required to fuel these activities.[10][11]

This compound's efficacy as a preventative fungicide is largely due to its ability to arrest this process before the pathogen can establish an infection.[12] By targeting a fundamental energy-producing pathway, it effectively cuts off the fuel supply required for germination to proceed.

The Molecular Target: Succinate Dehydrogenase (Complex II)

The primary target of this compound and all SDHI fungicides is the enzyme succinate dehydrogenase (SDH).[2][12] SDH is a unique enzyme complex embedded in the inner mitochondrial membrane, where it plays a dual role of paramount importance:

  • TCA Cycle: It catalyzes the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle.[13][14][15]

  • Mitochondrial Electron Transport Chain (mETC): It simultaneously transfers the electrons derived from this oxidation directly to the ubiquinone (Coenzyme Q) pool, functioning as Complex II of the mETC.[11][16][17]

The SDH complex is composed of four protein subunits (SdhA, SdhB, SdhC, and SdhD). This compound specifically binds to the ubiquinone-binding site (the Qp-site) of the complex, which is formed by amino acids from subunits SdhB, SdhC, and SdhD.[16][17] By occupying this site, this compound competitively blocks the binding of the natural substrate, ubiquinone, thereby halting electron flow from succinate.[10][18]

Mechanism of Inhibition and its Biochemical Ramifications

The binding of this compound to the SDH complex triggers a cascade of debilitating biochemical events:

  • Disruption of Electron Flow: The immediate effect is the cessation of electron transfer from the Fe-S clusters in SdhB to the ubiquinone pool.[16] This creates a critical bottleneck in the mETC.

  • Collapse of ATP Synthesis: By inhibiting the mETC at Complex II, this compound severely impairs the process of oxidative phosphorylation.[4][14] The downstream complexes (III and IV) are starved of electrons, the proton gradient across the inner mitochondrial membrane dissipates, and the ATP synthase (Complex V) can no longer produce the vast quantities of ATP necessary for cellular functions. This leads to a rapid and severe energy deficit.[19]

  • Inhibition of the TCA Cycle: The blockage of succinate oxidation to fumarate brings the TCA cycle to a grinding halt.[14] This not only further limits the production of reducing equivalents (FADH2) for the mETC but also prevents the synthesis of essential metabolic precursors required for the biosynthesis of amino acids and other vital molecules.

This multi-faceted disruption of cellular energy production and metabolism is the core mode of action. The fungus is effectively starved of the energy and molecular building blocks required to initiate and sustain the germination process.[10]

Visualization of this compound's Mode of Action

To visually represent the site of action, the following diagrams illustrate the mETC and a typical experimental workflow.

cluster_ETC Mitochondrial Electron Transport Chain (mETC) cluster_TCA TCA Cycle cluster_ATP Energy Production I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q Pool) I->Q e- II Complex II (Succinate Dehydrogenase) II->Q e- Fumarate Fumarate II->Fumarate III Complex III (Cytochrome bc1) C Cytochrome c III->C e- IV Complex IV (Cytochrome c Oxidase) V Complex V (ATP Synthase) IV->V H+ gradient ATP ATP V->ATP Q->III e- C->IV e- Succinate Succinate Succinate->II oxidation ADP ADP + Pi ADP->V This compound This compound Inhibition X Inhibition->II

Caption: this compound inhibits the mETC at Complex II (SDH).

Experimental Validation: Protocols & Methodologies

The efficacy of this compound in inhibiting spore germination can be rigorously quantified. The following protocols provide a framework for such an assessment.

Protocol: In Vitro Spore Germination Inhibition Assay

This assay directly measures the effect of this compound on the ability of fungal spores to germinate.

Causality: The objective is to determine the concentration of the compound required to inhibit 50% of the spore population from germinating (EC50). This provides a direct measure of its preventative fungicidal activity.[20]

Workflow Diagram:

start 1. Spore Harvesting (from pure culture) wash 2. Spore Washing (3x in sterile water) start->wash adjust 3. Concentration Adjustment (e.g., 1x10^5 spores/mL) wash->adjust incubate 5. Incubation (Spores + Fungicide in microtiter plate, 4-24h, 25°C) adjust->incubate prep 4. Prepare Serial Dilutions (this compound in DMSO/water) prep->incubate fix 6. Fixation (Add lactophenol cotton blue or glutaraldehyde) incubate->fix observe 7. Microscopic Observation (Count germinated vs. non-germinated) fix->observe end 8. Data Analysis (Calculate % Inhibition, determine EC50) observe->end

Caption: Workflow for a fungal spore germination inhibition assay.

Step-by-Step Methodology:

  • Spore Production and Harvesting:

    • Culture the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) on a suitable medium like Potato Dextrose Agar (PDA) until sporulation is abundant.

    • Flood the plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween® 80) to aid spore suspension.

    • Gently scrape the surface with a sterile loop to release the spores.

  • Spore Washing and Quantification:

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Centrifuge the suspension (e.g., 3000 x g for 5 minutes), discard the supernatant, and resuspend the spore pellet in sterile water. Repeat this washing step two more times.

    • Rationale: Washing removes residual nutrients from the growth medium, ensuring that germination is dependent on the spore's internal reserves and respiratory activity, which is the target of this compound.

    • Count the spores using a hemocytometer and adjust the concentration to a working stock (e.g., 1 x 10^5 spores/mL).

  • Assay Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in sterile water or a minimal germination medium to achieve the desired final test concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤0.5%).

    • In a 96-well microtiter plate, add the diluted this compound solutions. Include a solvent-only control (negative control) and a no-spore control (blank).

  • Incubation:

    • Add the adjusted spore suspension to each well.

    • Incubate the plate at an optimal temperature for the fungus (e.g., 20-25°C) for a duration sufficient for germination in the control wells (typically 4 to 24 hours).[20]

  • Assessment of Germination:

    • After incubation, add a small volume of a fixative and stain, such as lactophenol cotton blue, to each well to halt germination and aid visualization.

    • Using a microscope, examine a predetermined number of spores (e.g., 100) per well. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

  • Data Analysis:

    • Calculate the percentage of germination inhibition for each concentration relative to the solvent control.

    • Plot the inhibition data against the log of the fungicide concentration and use probit or logistic regression analysis to determine the EC50 value.

Protocol: Mitochondrial Respiration Assay

This assay provides direct evidence of this compound's impact on the mETC.

Causality: This method directly measures the rate of oxygen consumption by fungal mycelia or isolated mitochondria. A dose-dependent decrease in oxygen consumption following this compound application confirms the inhibition of the respiratory chain.[3]

Step-by-Step Methodology:

  • Preparation of Fungal Material: Grow the fungus in liquid culture (e.g., Potato Dextrose Broth). Harvest young, actively growing mycelia by filtration.

  • Respirometry:

    • Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Seahorse XF Analyzer).

    • Add a known quantity of washed mycelia to the respiration chamber containing a suitable buffer.

  • Measurement:

    • Establish a baseline oxygen consumption rate.

    • Inject this compound at various concentrations into the chamber.

    • Record the subsequent change in the rate of oxygen consumption.

  • Controls (Self-Validation):

    • Negative Control: Inject solvent (DMSO) only to ensure it has no effect on respiration.

    • Positive Controls: Use known inhibitors of other respiratory complexes (e.g., Rotenone for Complex I, Antimycin A for Complex III) to validate the integrity of the mitochondrial preparation.[19][21]

  • Data Analysis: Calculate the rate of respiration inhibition as a percentage of the baseline rate for each this compound concentration.

Quantitative Data & Interpretation

The sensitivity of different fungal species to this compound can vary. The EC50 value is a critical metric for quantifying this sensitivity.

Fungal SpeciesAssay TypeMean EC50 (µg/mL)Reference
Sclerotinia sclerotiorumMycelial Growth0.0578[3][4]
Botrytis cinereaMycelial Growth0.29 - 0.44[22]
Botrytis cinereaConidial Germination0.04 - 0.07[23]
Colletotrichum cerealeMycelial Growth0.19[24]
Podosphaera xanthiiMycelial Growth0.02 - 0.1[17]

Interpretation: The data clearly shows that this compound is a highly potent inhibitor, with effective concentrations in the sub-µg/mL range for many key pathogens. Notably, for pathogens like Botrytis cinerea, the concentration required to inhibit spore germination is significantly lower than that required to inhibit established mycelial growth, underscoring its primary role as a preventative agent that acts at the earliest stage of infection.[23]

Conclusion

This compound's mode of action is a clear and potent example of targeted biochemical disruption. By specifically inhibiting the succinate dehydrogenase enzyme complex, it simultaneously cripples the mitochondrial electron transport chain and the TCA cycle. This dual assault on the fungus's central energy and metabolic pathways leads to a rapid depletion of ATP and essential biosynthetic precursors. For a fungal spore, which requires a massive burst of energy to break dormancy and produce a germ tube, this induced energy crisis is fatal. The inability to germinate prevents the initiation of infection, establishing this compound as a highly effective preventative fungicide. Understanding this precise mechanism is crucial for its effective deployment in disease management strategies and for monitoring the potential development of resistance.

References

The Thiophene Ring: A Linchpin in the Fungicidal Efficacy of Penthiopyrad

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Penthiopyrad, a prominent member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, has demonstrated broad-spectrum activity against a host of economically significant plant pathogens.[1][2] Its molecular architecture, characterized by a pyrazole-carboxamide core linked to a substituted thiophene ring, is a testament to the intricate structure-activity relationships that govern its fungicidal prowess.[3] This technical guide delves into the pivotal role of the thiophene ring in the fungicidal activity of this compound. We will explore its contribution to the molecule's binding affinity with its target enzyme, succinate dehydrogenase (SDH), its influence on the overall physicochemical properties, and its significance in defining the compound's biological spectrum. This guide will further provide detailed experimental protocols for the assessment of fungicidal activity and enzyme inhibition, offering a comprehensive resource for researchers in the field of agrochemical development.

Introduction: this compound and the Rise of SDHI Fungicides

The global imperative for food security has driven the development of innovative crop protection solutions. Among these, fungicides play a critical role in mitigating the devastating impact of fungal diseases on agricultural productivity. The succinate dehydrogenase inhibitors (SDHIs) have emerged as a cornerstone of modern disease management strategies, offering a unique mode of action that targets the fungal respiratory chain.[2] this compound, developed by Mitsui Chemicals Agro, Inc., is a distinguished member of this class, exhibiting high efficacy against a wide array of plant pathogens, including those belonging to the Ascomycota and Basidiomycota phyla.[1][4]

The fungicidal action of this compound stems from its ability to inhibit the succinate dehydrogenase (SDH) enzyme, also known as complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[2][5] By blocking the oxidation of succinate to fumarate, this compound effectively halts cellular respiration, leading to a catastrophic energy deficit and ultimately, fungal cell death.[5] The molecular structure of this compound, N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, reveals two key moieties: the toxophore, a pyrazole-carboxamide group responsible for the primary interaction with the SDH enzyme, and a substituted thiophene ring, which plays a multifaceted role in modulating the compound's overall efficacy.[3][6]

This guide will dissect the critical contributions of the thiophene ring to this compound's fungicidal activity, providing a detailed examination of its structural and functional significance.

The Thiophene Moiety: A Privileged Scaffold in Bioactive Molecules

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established "privileged scaffold" in medicinal and agrochemical research.[7] Its prevalence in a wide range of biologically active compounds can be attributed to several key properties:

  • Bioisosterism with the Phenyl Ring: The thiophene ring is often considered a bioisostere of the phenyl group, meaning it can replace a phenyl ring in a molecule without a significant loss of biological activity.[1][7] This is due to their similar size, shape, and electronic properties. However, the presence of the sulfur heteroatom imparts distinct physicochemical characteristics, such as altered polarity and metabolic stability, which can be strategically exploited in drug design.[7]

  • Modulation of Physicochemical Properties: The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing interactions with biological targets.[7] Furthermore, the thiophene ring influences the overall lipophilicity (logP) and water solubility of a molecule, which are critical parameters for its uptake, translocation, and bioavailability within the target organism.[8]

  • Synthetic Tractability: The thiophene ring offers multiple sites for chemical modification, allowing for the fine-tuning of a molecule's properties to optimize its biological activity and selectivity.[7]

In the context of this compound, the strategic incorporation of a thiophene ring in place of a more conventional phenyl ring was a key step in its development, contributing to its broad fungicidal spectrum.[4]

The Thiophene Ring's Role in this compound's Mode of Action

The fungicidal activity of this compound is intrinsically linked to its ability to bind to and inhibit the SDH enzyme. The thiophene ring, along with its substituents, plays a crucial role in this interaction.

Binding to the Succinate Dehydrogenase (SDH) Enzyme

SDHI fungicides, including this compound, target the ubiquinone-binding (Qp) site of the SDH enzyme complex.[9] This binding pocket is a hydrophobic cavity formed by subunits SdhB, SdhC, and SdhD. Molecular simulation studies of this compound's interaction with the SDH enzyme reveal the critical contribution of the thiophene ring to its binding affinity.[10]

The thiophene ring itself is believed to engage in hydrophobic interactions with amino acid residues within the Qp site, contributing to the stable anchoring of the inhibitor. Furthermore, the positioning of the substituents on the thiophene ring is critical for optimal binding.

The Significance of the 2-(1,3-dimethylbutyl) Group

Attached to the thiophene ring at the 2-position is a hydrophobic 1,3-dimethylbutyl group.[5] This bulky alkyl chain is instrumental in the broad-spectrum activity of this compound.[4] Its role is to occupy a hydrophobic pocket within the Qp site, further enhancing the binding affinity and stability of the inhibitor-enzyme complex. The size and branching of this alkyl group have been optimized to maximize these hydrophobic interactions, a key factor in the potent inhibition of the SDH enzyme.

The following diagram illustrates the proposed binding of this compound to the SDH enzyme, highlighting the key interactions involving the thiophene ring and its substituents.

Mycelial_Growth_Assay A Prepare Fungicide- Amended PDA Media B Inoculate with Fungal Mycelial Plug A->B C Incubate at Optimal Temperature B->C D Measure Colony Diameter C->D E Calculate Percent Inhibition D->E F Determine EC50 Value E->F SDH_Inhibition_Assay A Isolate Mitochondrial Fraction B Prepare Reaction Mixture (Buffer, Enzyme, Inhibitor) A->B C Initiate Reaction with Substrate & Electron Acceptors B->C D Monitor Absorbance Change over Time C->D E Calculate Reaction Rates & Percent Inhibition D->E F Determine IC50 Value E->F

References

Physical and chemical properties of technical grade penthiopyrad

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Technical Grade Penthiopyrad

This compound (CAS No. 183675-82-3) is a broad-spectrum fungicide belonging to the pyrazole-carboxamide class of chemicals.[1][2] It demonstrates both preventative and curative properties against a wide range of fungal pathogens affecting various crops.[3][4] Its primary application is in agriculture to control diseases such as leaf spots, blights, and mildews.[3] From a chemical standpoint, this compound is notable for its stereoisomerism and its specific mode of action as a succinate dehydrogenase inhibitor (SDHI).[1][5] This guide provides a comprehensive overview of the core physical and chemical characteristics of technical grade this compound, intended for researchers and professionals in the fields of agrochemical development and analytical science.

Chemical Identity and Nomenclature

Precise identification is paramount in scientific research and regulatory affairs. Technical grade this compound is defined by its specific chemical structure and internationally recognized identifiers. The active substance purity is typically specified at a minimum of 980 g/kg.[1] Commercially, it is formulated as a racemic mixture of its two enantiomers.[1]

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone ComplexII Complex II (Succinate Dehydrogenase) Fumarate Fumarate ComplexII->Fumarate Oxidation ComplexII->Ubiquinone e- transfer ComplexIII Complex III CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Ubiquinone->ComplexIII CytochromeC->ComplexIV This compound This compound This compound->ComplexII INHIBITS Analytical_Workflow cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Sample 1. Sample Weighing (e.g., Crop, Soil) Extraction 2. Extraction (Acetonitrile/Water) Sample->Extraction Filtration 3. Filtration Extraction->Filtration SPE 4. Solid-Phase Extraction (SPE) (e.g., GCB, C18 cartridges) Filtration->SPE Elution 5. Elution & Concentration SPE->Elution LCMS 6. LC-MS/MS Determination (MRM Mode) Elution->LCMS Quant 7. Quantification (Calibration Curve) LCMS->Quant Result Final Residue Concentration Quant->Result

References

An In-depth Technical Guide to the Toxicological Profile and Acceptable Daily Intake of Penthiopyrad for Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological profile of the fungicide penthiopyrad and details the derivation of its Acceptable Daily Intake (ADI) for the purpose of risk assessment. The information herein is curated for researchers, scientists, and professionals in drug development, offering a blend of technical data and field-proven insights.

Introduction to this compound

This compound is a broad-spectrum carboxamide fungicide used to control a wide array of fungal diseases on various crops.[1][2] Its mode of action involves the inhibition of fungal respiration by binding to the mitochondrial respiratory complex II, also known as succinate dehydrogenase (SDHI).[1][2][3] This specific targeting is crucial for its efficacy as a fungicide. From a human health and environmental safety perspective, a thorough understanding of its toxicological profile is paramount for establishing safe exposure limits.

Toxicokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to assessing its potential toxicity. For this compound, studies in mammals have demonstrated the following key characteristics:

  • Absorption: this compound is rapidly and extensively absorbed following oral administration.[4]

  • Distribution: Once absorbed, it is widely distributed throughout the body, with the highest concentrations typically found in the liver.[4][5]

  • Metabolism: The metabolism of this compound in mammals is extensive.[2][4] The primary metabolic pathways involve hydrolysis of the amide bond and oxidation. One of the significant metabolites is 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (PAM).[6] For dietary risk assessment in animal commodities, the residue definition includes both this compound and its metabolite PAM.[6]

  • Excretion: The excretion of this compound and its metabolites is largely complete within 24 hours of administration, primarily occurring via the feces (through biliary excretion) and to a lesser extent, in the urine.[4] There is no evidence to suggest a potential for accumulation in the body.[4]

Diagram: Simplified Metabolic Pathway of this compound

Penthiopyrad_Metabolism This compound This compound Hydrolysis Hydrolysis (Carboxylesterases) This compound->Hydrolysis Oxidation Oxidation (Cytochrome P450s) This compound->Oxidation Metabolites Metabolites (e.g., PAM) Hydrolysis->Metabolites Oxidation->Metabolites Conjugation Conjugation Metabolites->Conjugation Excretion Excretion (Feces, Urine) Conjugation->Excretion

Caption: Simplified metabolic fate of this compound in mammals.

Toxicological Endpoints: A Comprehensive Evaluation

The toxicological profile of this compound has been established through a battery of standardized tests designed to assess potential adverse health effects from various exposure scenarios.[7][8]

Acute Toxicity

Acute toxicity studies are designed to evaluate the potential health hazards from short-term exposure.[7] this compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in laboratory animals.[9][10][11] It is not a skin irritant and is minimally irritating to the eyes.[9][10] Furthermore, it does not cause allergic skin reactions (skin sensitization).[9][10]

Subchronic and Chronic Toxicity

Repeated dose toxicity studies are crucial for identifying target organs and establishing a No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.[12]

In subchronic and chronic studies with this compound, the primary target organs identified in rodents and dogs are the liver and thyroid.[4][5][9][10][13] Observed effects include increased liver weight, changes in clinical chemistry related to liver function, and hypertrophy of liver and thyroid cells.[4][11][13]

Genotoxicity

Genotoxicity assays are conducted to determine if a substance can cause damage to genetic material. A range of in vitro and in vivo studies have consistently shown that this compound is not genotoxic, meaning it is unlikely to cause DNA damage or mutations.[4][13] This is a critical finding, as genotoxic compounds are often associated with carcinogenicity.

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. In rats, an increased incidence of thyroid follicular adenomas was observed.[9][13] In mice, an increase in hepatocellular adenomas was noted.[4][9][13] However, regulatory bodies have concluded that these tumors are likely formed through a non-genotoxic mechanism that has a threshold.[9][13] Therefore, this compound is considered unlikely to pose a carcinogenic risk to humans at anticipated dietary exposure levels.[4][14] The U.S. EPA has classified this compound as having "Suggestive Evidence of Carcinogenicity," and determined that the chronic reference dose is protective of any potential long-term effects, including carcinogenicity.[5][14]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential for adverse effects on reproduction and the developing organism. This compound has been shown to have no effects on reproduction in a two-generation study in rats.[4][10] It is also not considered to be teratogenic (causing birth defects) in rats or rabbits.[4][10] Developmental effects in offspring were only observed at doses that were also toxic to the maternal animal, indicating that the young are not more sensitive to this compound than adults.[10]

Neurotoxicity

Specific neurotoxicity studies have been conducted to evaluate the potential for this compound to adversely affect the nervous system. While high doses in an acute neurotoxicity study caused some clinical signs of neurotoxicity, there was no evidence of histological damage to the central or peripheral nervous system.[4] No evidence of neurotoxicity was observed in a 90-day neurotoxicity study.[4]

Derivation of the Acceptable Daily Intake (ADI)

The Acceptable Daily Intake (ADI) is an estimate of the amount of a substance in food or drinking water that can be ingested daily over a lifetime without an appreciable health risk.[15][16][17] The derivation of the ADI is a critical step in the risk assessment process for pesticides.[12][16]

The Logic of ADI Calculation

The ADI is calculated based on the lowest relevant NOAEL from the entire battery of toxicological studies.[12][18] A safety factor (also known as an uncertainty factor) is then applied to this NOAEL to account for interspecies (animal to human) and intraspecies (variability within the human population) differences.[15][17][18] The standard safety factor is 100 (10 for interspecies and 10 for intraspecies variation).[17][18]

Diagram: Logical Framework for ADI Derivation

ADI_Derivation cluster_0 Toxicological Studies Acute Acute Toxicity Identify_NOAEL Identify Lowest NOAEL (Pivotal Study) Acute->Identify_NOAEL Subchronic Subchronic Toxicity Subchronic->Identify_NOAEL Chronic Chronic Toxicity Chronic->Identify_NOAEL ReproDev Reproductive/ Developmental Toxicity ReproDev->Identify_NOAEL Genotox Genotoxicity Genotox->Identify_NOAEL Carcin Carcinogenicity Carcin->Identify_NOAEL Apply_SF Apply Safety Factor (Typically 100) Identify_NOAEL->Apply_SF ADI Acceptable Daily Intake (ADI) (mg/kg bw/day) Apply_SF->ADI

Caption: The process of deriving the Acceptable Daily Intake (ADI).

Established ADI for this compound

Different regulatory bodies have established similar ADI values for this compound. For instance, the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established an ADI of 0-0.1 mg/kg body weight.[1][2] Another assessment set the ADI for this compound at 0.081 mg/kg bw/day, based on a NOAEL of 8.10 mg/kg bw/day from a twelve-month dog study, with an uncertainty factor of 100 applied.[9] The Food Safety Commission of Japan also specified an ADI of 0.081 mg/kg bw/day, using the same NOAEL from the one-year chronic toxicity study in dogs.[13]

Summary of Toxicological Data and Reference Values

The following tables summarize the key toxicological data and established reference values for this compound.

Table 1: Summary of Toxicological Profile
Toxicity Study Outcome
Acute Toxicity Low toxicity via oral, dermal, and inhalation routes. Not a skin irritant, minimally irritating to eyes, and not a skin sensitizer.[9][11]
Subchronic/Chronic Toxicity Target organs are the liver and thyroid, with effects such as increased organ weight and cellular hypertrophy.[4][9][10][13]
Genotoxicity Negative in a battery of in vitro and in vivo assays.[4][13]
Carcinogenicity Unlikely to pose a carcinogenic risk to humans at anticipated dietary exposure levels.[4][14] Tumors observed in rodents are considered to have a threshold and a non-genotoxic mode of action.[9][13]
Reproductive Toxicity No adverse effects on reproduction.[4][10]
Developmental Toxicity Not teratogenic.[4][10] Developmental effects only at maternally toxic doses.[10]
Neurotoxicity No evidence of neurotoxicity in a 90-day study.[4]
Table 2: Key Toxicological Reference Values
Reference Value Value (mg/kg bw/day) Basis
No-Observed-Adverse-Effect-Level (NOAEL) 8.10Based on a 1-year chronic toxicity study in dogs.[9][13]
Acceptable Daily Intake (ADI) 0.081 - 0.1Derived from the NOAEL of 8.10 mg/kg bw/day with a 100-fold safety factor.[1][2][9][13]
Acute Reference Dose (ARfD) 1.0Established by JMPR.[1][2]

Experimental Protocols: A Glimpse into the Methodology

The toxicological evaluation of this compound follows standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[19][20][21]

Chronic Toxicity/Carcinogenicity Study Protocol

This type of study is a cornerstone for assessing long-term health risks and carcinogenic potential.[7]

Objective: To determine the potential for adverse effects from long-term, repeated oral exposure to this compound and to assess its carcinogenic potential.

Methodology:

  • Test System: Typically, two rodent species (e.g., rats and mice) are used.

  • Dose Selection: A minimum of three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not mortality (Maximum Tolerated Dose - MTD), the lowest dose should not produce any evidence of toxicity, and an intermediate dose is also included.

  • Administration: The test substance is administered in the diet, typically for 18-24 months for mice and 24 months for rats.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.

  • Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected for microscopic examination (histopathology).

  • Data Analysis: Statistical analysis is performed to compare the treated groups with the control group for all measured parameters.

Diagram: Workflow for a Chronic Toxicity/Carcinogenicity Study

Chronic_Toxicity_Workflow start Study Initiation dosing Dose Group Assignment (Control, Low, Mid, High) start->dosing admin Daily Dosing in Diet (18-24 months) dosing->admin observe In-life Observations (Clinical Signs, Body Weight, Food Consumption) admin->observe clinpath Interim Clinical Pathology (Blood, Urine) admin->clinpath necropsy Terminal Necropsy (Gross Pathology, Organ Weights) observe->necropsy clinpath->necropsy histopath Histopathology (Microscopic Examination) necropsy->histopath analysis Data Analysis and Reporting histopath->analysis end Study Conclusion analysis->end

Caption: A representative workflow for a chronic toxicity study.

Conclusion

The toxicological profile of this compound is well-characterized through a comprehensive set of studies conducted according to international guidelines. The primary target organs for toxicity are the liver and thyroid, and the compound is not genotoxic. The established ADI of 0.081-0.1 mg/kg bw/day, derived from the NOAEL of a chronic dog study and the application of a 100-fold safety factor, provides a robust basis for conducting human health risk assessments and ensuring the safety of this widely used fungicide. This in-depth understanding of its toxicological properties is essential for its responsible use in agriculture and the protection of public health.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Penthiopyrad Residue in Soil and Water

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Penthiopyrad is a broad-spectrum carboxamide fungicide utilized for the control of various fungal diseases in crops.[1][2] Its widespread application necessitates robust and sensitive analytical methods to monitor its residues in environmental matrices like soil and water, ensuring environmental safety and regulatory compliance.[3][4] This document provides a comprehensive guide for the determination of this compound residues, detailing the principles of the analytical methodology, step-by-step protocols for sample preparation and analysis, and method validation. The described method primarily utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive detection method.[5][6]

Introduction: Understanding this compound and the Need for Residue Analysis

This compound functions by inhibiting succinate dehydrogenase in the mitochondrial respiratory chain of fungi, effectively disrupting their energy production.[7][8] While crucial for modern agriculture, the persistence and mobility of such fungicides in the environment are of significant concern.[4][9] Monitoring this compound residues in soil and water is critical for several reasons:

  • Environmental Fate and Transport: Understanding how this compound dissipates and moves within ecosystems helps in assessing its potential impact on non-target organisms and groundwater resources.[9][10]

  • Regulatory Compliance: Governmental agencies worldwide set maximum residue limits (MRLs) for pesticides in environmental samples.[11] Accurate analytical data is essential for ensuring these limits are not exceeded.

  • Human Health and Food Safety: Soil and water are integral to the food chain.[3][12] Monitoring pesticide residues in these matrices is a key component of ensuring food safety.[13]

The analytical method detailed herein is designed to provide high accuracy, precision, and sensitivity, making it suitable for both routine monitoring and research applications.

Principle of the Analytical Method

The determination of this compound residues in complex matrices like soil and water involves several key stages: sample preparation (extraction and cleanup) and instrumental analysis.

2.1. Sample Extraction: The QuEChERS Approach

The QuEChERS method has become a cornerstone of pesticide residue analysis due to its efficiency and simplicity.[5][12] The core principle involves:

  • Extraction: A sample is homogenized and extracted with an organic solvent, typically acetonitrile. Acetonitrile is chosen for its ability to efficiently extract a wide range of pesticides while minimizing the co-extraction of matrix components like lipids and pigments.

  • Salting-Out Liquid-Liquid Partitioning: After initial extraction, salts (commonly magnesium sulfate and sodium chloride or citrate buffering salts) are added. This serves two purposes: it induces phase separation between the aqueous and organic layers and helps to drive the polar pesticides into the acetonitrile layer.[5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step. This involves adding a small amount of sorbent material to remove interfering matrix components. For soil and water analysis, a combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences is often effective.[3][14]

2.2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the analysis of this compound due to its high selectivity and sensitivity.[6][15]

  • Liquid Chromatography (LC): The cleaned-up extract is injected into an LC system. A reversed-phase C18 column is typically used to separate this compound from any remaining matrix components. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium acetate or formic acid to improve ionization.[16]

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for compounds like this compound. In the MS/MS system, specific precursor ions of this compound are selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification, even at trace levels.[2]

Experimental Protocols

3.1. Reagents and Materials

  • This compound analytical standard (≥99% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (Type I, ultrapure)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

3.2. Sample Collection and Storage

  • Soil: Collect composite soil samples from the area of interest at a depth of 0-15 cm. Store samples in clean, labeled containers and keep them at -20°C prior to analysis to prevent degradation of the analyte.

  • Water: Collect water samples in clean glass bottles. To prevent microbial degradation, the samples should be stored at 4°C and analyzed as soon as possible. If storage is necessary, acidification to pH < 2 with a suitable acid can be considered, but stability studies should be performed.

3.3. Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Instrumental Analysis sample Soil or Water Sample weigh Weigh/Measure Sample sample->weigh add_solvent Add Acetonitrile weigh->add_solvent homogenize Homogenize/Vortex add_solvent->homogenize add_salts Add QuEChERS Salts homogenize->add_salts shake Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbents (PSA/C18) transfer_supernatant->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter lcms LC-MS/MS Analysis filter->lcms data Data Acquisition & Processing lcms->data

Caption: General workflow for this compound residue analysis.

3.4. Detailed Protocol for Soil Sample Preparation (QuEChERS)

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil thoroughly.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.[14]

    • For dry soil, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[12]

    • Add 10 mL of acetonitrile to the tube.[14]

    • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.[14]

    • Add the contents of a buffered QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).[5]

    • Immediately shake for another 2 minutes.[12]

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.[14]

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[12]

    • Vortex for 1 minute.

    • Centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes.[14]

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[17]

3.5. Detailed Protocol for Water Sample Preparation

  • Direct Injection (for cleaner water samples): For relatively clean water samples (e.g., groundwater), a direct injection approach may be feasible.[15]

    • Measure 50 mL of the water sample into a suitable container.[16]

    • Fortify with internal standards if used.

    • Transfer a 0.5 mL aliquot to an autosampler vial.[16]

    • Add 1 mL of methanol and mix well.[16]

    • The sample is now ready for LC-MS/MS analysis.

  • Extraction for Complex Water Matrices: For surface water or wastewater with higher organic content, a liquid-liquid extraction or a modified QuEChERS approach is recommended.

    • Measure 50 mL of the water sample into a 250 mL separating funnel.[16]

    • Add 1 mL of acetic acid and mix.[16]

    • Add 50 mL of ethyl acetate and shake thoroughly. Allow the layers to separate.[16]

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction with another 50 mL of ethyl acetate.

    • Combine the ethyl acetate extracts and evaporate to a small volume under a stream of nitrogen at approximately 40°C.[17]

    • Reconstitute the residue in a suitable volume of methanol:water (e.g., 50:50 v/v) for LC-MS/MS analysis.[16]

3.6. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

ParameterTypical Condition
LC System
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm)
Mobile Phase AWater with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase BMethanol or Acetonitrile with 0.1% formic acid
GradientOptimized to provide good separation of this compound from matrix interferences. A typical gradient might start at 10% B, ramp to 95% B, hold, and then re-equilibrate.
Flow Rate0.2 - 0.4 mL/min
Injection Volume2 - 10 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsPrecursor ion (m/z 360.1) to at least two product ions for quantification and confirmation (e.g., m/z 193.1, m/z 149.1). These should be optimized by direct infusion of a standard solution.
Collision EnergyOptimized for each transition.
Dwell TimeSufficient to obtain at least 10-12 data points across the chromatographic peak.

Method Validation

To ensure the reliability of the analytical results, the method must be validated according to established guidelines (e.g., SANTE/11312/2021, CODEX CAC/GL 71-2009).[11][18] Key validation parameters include:

  • Linearity and Range: The linearity of the detector response should be assessed by analyzing a series of calibration standards over the expected concentration range. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The LOQ for this compound in soil has been reported to be as low as 5.0 ppb.[17]

  • Accuracy (Recovery): Accuracy is determined by analyzing spiked samples at different concentration levels. The mean recovery should typically be within the range of 70-120%.[19][20]

  • Precision (Repeatability and Reproducibility): Precision is expressed as the relative standard deviation (RSD) of replicate measurements. For repeatability (intra-day precision), the RSD should generally be <20%.

  • Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is largely ensured by the selectivity of MS/MS detection.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte. Matrix effects should be assessed and compensated for, if necessary, by using matrix-matched calibration standards or stable isotope-labeled internal standards.[13]

Typical Validation Data Summary

ParameterSoilWaterAcceptance Criteria
Linearity (R²) >0.99>0.99>0.99
LOQ 0.005 - 0.01 mg/kg0.005 - 0.01 µg/LMethod and regulatory dependent
Accuracy (Recovery %) 80 - 110%85 - 115%70 - 120%
Precision (RSD %) < 15%< 10%< 20%

Conclusion

The combination of QuEChERS sample preparation and LC-MS/MS analysis provides a robust, sensitive, and efficient method for the determination of this compound residues in soil and water. The detailed protocols and validation guidelines presented in this application note offer a solid foundation for laboratories to implement this methodology. Proper validation and adherence to quality control procedures are paramount to generating reliable data for environmental monitoring and risk assessment.

References

Application Note: High-Throughput Quantification of Penthiopyrad in Plant Tissues via LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the fungicide penthiopyrad in diverse plant tissues. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, optimized for high-throughput analysis while effectively mitigating matrix interference. Chromatographic separation is achieved using a C18 reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to SANTE/12682/2019 guidelines, demonstrating excellent linearity, accuracy, precision, and low limits of quantification suitable for regulatory compliance monitoring and food safety assessment.[1][2][3]

Introduction

This compound (IUPAC name: (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide) is a broad-spectrum carboxamide fungicide widely used to control diseases in a variety of crops.[2] It functions by inhibiting the succinate dehydrogenase enzyme (SDHI) in the mitochondrial respiratory complex II of fungi.[2] Due to its widespread application, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food and feed commodities to protect consumer health.[3] Consequently, sensitive and reliable analytical methods are essential for monitoring its residues in complex plant matrices.[2][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex samples.[4] The primary challenge in analyzing pesticide residues in plant tissues is the "matrix effect," where co-extracted endogenous compounds can suppress or enhance the analyte signal during electrospray ionization (ESI), leading to inaccurate quantification.[4][5] The QuEChERS method is a streamlined sample preparation technique that effectively addresses this challenge through a simple extraction and dispersive solid-phase extraction (d-SPE) cleanup.[6][7]

This guide provides a comprehensive, field-proven protocol for this compound quantification, detailing the rationale behind each step, from sample homogenization to data interpretation, to ensure methodological robustness and data integrity.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for method development, particularly for optimizing extraction and chromatographic separation.

PropertyValueSource
Molecular FormulaC₁₆H₂₀F₃N₃OS[4]
Molecular Weight359.41 g/mol [2][4]
LogP (octanol-water)3.86[2]
Water Solubility1.375 mg/L (20°C, pH 7)[8]
Ionization ModeESI Positive Mode ([M+H]⁺)[9]

This compound's high LogP value indicates it is a moderately nonpolar, hydrophobic compound. This property dictates the choice of organic solvents for extraction and the selection of d-SPE sorbents for cleanup. Its structure, featuring pyrazole, thiophene, and amide groups, is amenable to efficient protonation, making ESI in positive mode the preferred ionization technique.[9]

Experimental Workflow

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade). Formic acid (reagent grade, ~98%).

  • Standards: this compound certified reference material (≥99% purity).

  • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl). Packaged salt kits (e.g., AOAC 2007.01) are recommended for convenience.[10]

  • d-SPE Sorbents: Primary secondary amine (PSA), octadecylsilane (C18), and anhydrous MgSO₄. Pre-packaged d-SPE tubes are recommended.

  • Plant Tissues: Representative samples (e.g., leafy greens, fruits, root vegetables) sourced from local markets, confirmed to be blank (pesticide-free) prior to validation.

Equipment
  • High-speed homogenizer (e.g., IKA Ultra-Turrax)

  • Centrifuge capable of ≥4000 rpm for 50 mL tubes

  • Vortex mixer

  • Analytical balance (4 decimal places)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source (e.g., Agilent 1290 Infinity II LC with a 6490 Triple Quadrupole LC/MS).

Overall Protocol Workflow

The analytical process follows a logical sequence from sample receipt to final data reporting.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Homogenization (10-15g sample) B 2. QuEChERS Extraction (Acetonitrile + Salts) A->B Add ACN C 3. d-SPE Cleanup (PSA/C18 + MgSO4) B->C Transfer Supernatant D 4. LC-MS/MS Analysis (MRM Mode) C->D Filter & Inject E 5. Data Acquisition D->E F 6. Quantification (Matrix-Matched Curve) E->F G 7. Validation & Reporting F->G

Caption: High-level workflow for this compound analysis.

Detailed Methodologies

Preparation of Standards and Calibration Curve

Rationale: Matrix effects are a significant source of analytical error in LC-MS/MS.[4] To compensate for signal suppression or enhancement caused by co-eluting matrix components, matrix-matched calibration standards are essential.[8][11][12] This involves preparing the calibration standards in a blank extract of the same matrix being analyzed.

Step-by-Step Protocol:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve it in 10 mL of methanol. Store at -20°C.

  • Working Standard Solution (10 µg/mL): Prepare an intermediate working solution by diluting the primary stock solution in acetonitrile.

  • Blank Matrix Extraction: Process a representative blank sample (e.g., 15 g of tomato) through the entire QuEChERS extraction and cleanup procedure described in Section 4.2. The final, cleaned extract serves as the "matrix blank."

  • Matrix-Matched Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into the matrix blank. A typical concentration range is 1, 2.5, 5, 10, 25, and 50 µg/L.[13] This range should encompass the expected residue levels and the limit of quantification (LOQ).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 30, and 75 µg/L) from a separate stock solution to ensure the accuracy and precision of the analytical batch.

Sample Preparation: Modified QuEChERS Protocol

Rationale: The QuEChERS method consists of two main stages: extraction/partitioning and cleanup. Acetonitrile is the preferred extraction solvent due to its ability to efficiently extract a wide range of pesticides with minimal co-extraction of nonpolar lipids.[14] The addition of salts (MgSO₄ and NaCl) induces phase separation between the aqueous and organic layers, driving the moderately polar this compound into the acetonitrile layer.

The cleanup step utilizes d-SPE with specific sorbents.

  • Anhydrous MgSO₄: Removes residual water from the acetonitrile extract.

  • Primary Secondary Amine (PSA): A weak anion exchanger that removes organic acids, fatty acids, sugars, and some pigments.[5][15]

  • C18 (Octadecylsilane): A nonpolar sorbent that removes lipids and other nonpolar interferences.[5][16] This is particularly important for a moderately nonpolar analyte like this compound (LogP 3.86) to reduce baseline noise and matrix effects.

Step-by-Step Protocol:

  • Homogenization: Weigh 15 ± 0.1 g of a representative, homogenized plant sample into a 50 mL centrifuge tube. For dry samples like cereals, add an appropriate amount of water to rehydrate before extraction.[12]

  • Extraction: Add 15 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute.

  • Salting-Out: Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaCl). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube containing 900 mg anhydrous MgSO₄, 300 mg PSA, and 300 mg C18 sorbent.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥4000 rpm for 5 minutes.

  • Final Preparation: Take an aliquot of the final cleaned extract, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Rationale: Chromatographic conditions are optimized to achieve a sharp, symmetrical peak for this compound, ensuring good separation from matrix interferences and consistent retention times. The mobile phase typically consists of a weak acid (formic acid) to promote protonation ([M+H]⁺) of the analyte for enhanced ESI sensitivity.[9] The mass spectrometer is operated in MRM mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10][13]

Optimized Parameters:

ParameterSetting
LC Column C18, 2.1 x 100 mm, 2.6 µm particle size
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate
Flow Rate 0.3 mL/min
Injection Volume 2 µL[13]
Column Temp. 40°C
Gradient 30% B (0.2 min), ramp to 98% B (5.8 min), hold (3 min), return to 30% B (0.1 min), equilibrate (4 min)[9]
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Gas Temp. 280°C
Gas Flow 10 L/min

MRM Transitions for this compound:

The monoisotopic mass of this compound is 359.1 g/mol . In positive ESI mode, it readily forms the protonated molecule [M+H]⁺ at m/z 360.1.[9] Collision-induced dissociation (CID) of this precursor ion yields characteristic product ions. The most intense transition is typically used for quantification (quantifier), while a second transition is used for confirmation (qualifier).[9]

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
360.1145.1Quantifier25
360.1204.1Qualifier20

Note: Collision energies should be optimized for the specific instrument used. The optimal CE is typically the value that produces the highest abundance of the product ion for maximum sensitivity.[17]

Proposed Fragmentation Pathway

A deep understanding of the molecule's fragmentation provides confidence in analyte identification. The fragmentation of the this compound precursor ion (m/z 360.1) can be rationalized as follows:

Fragmentation cluster_main This compound [M+H]⁺ cluster_quant Quantifier Ion m/z 145.1 cluster_qual Qualifier Ion m/z 204.1 img1 img2 img3 m/z 360.1 Precursor Ion m/z 360.1 m/z 145.1 m/z 145.1 m/z 360.1->m/z 145.1 Cleavage of amide bond m/z 204.1 m/z 204.1 m/z 360.1->m/z 204.1 Cleavage of thiophene side chain

Caption: Proposed ESI-MS/MS fragmentation of this compound.

  • Formation of m/z 145.1 (Quantifier): This fragment likely results from the cleavage of the amide bond, leading to the formation of the stable 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide fragment. This is a common and predictable fragmentation pathway for amide-containing pesticides.

  • Formation of m/z 204.1 (Qualifier): This fragment corresponds to the loss of the 1,3-dimethylbutyl group from the thiophene ring, followed by the cleavage of the bond between the thiophene ring and the amide nitrogen.

Method Validation

The method was validated according to the SANTE/12682/2019 guidance document to ensure its suitability for routine analysis.[1][3][8] The validation was performed using spiked blank tomato matrix.

Validation ParameterAcceptance Criteria (SANTE)Result
Linearity (R²) > 0.990.998
Limit of Quantification (LOQ) S/N ≥ 10, within recovery/RSD criteria0.01 mg/kg
Accuracy (Recovery) 70-120%92-108%
Precision (RSD) ≤ 20%< 15%
Selectivity No interfering peaks at analyte RTPass
Matrix Effect (%) -20% to +20% (negligible)-12% to +8%

Recovery Study: The accuracy and precision were evaluated by analyzing five replicate samples of blank matrix spiked at two concentration levels: the LOQ (0.01 mg/kg) and 10x LOQ (0.1 mg/kg). The results demonstrate that the method is both accurate and precise.[7]

Conclusion

This application note describes a fully validated LC-MS/MS method for the reliable quantification of this compound in plant tissues. The optimized QuEChERS sample preparation protocol effectively minimizes matrix effects, and the highly selective MRM detection provides excellent sensitivity and specificity. The method meets the stringent requirements of international regulatory guidelines and is suitable for high-throughput screening and quantification of this compound residues in a wide variety of plant-based commodities, supporting food safety and global trade standards.

References

In Vitro Assay for Testing Penthiopyrad Efficacy Against Sclerotinia sclerotiorum

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

Introduction: The Challenge of Sclerotinia sclerotiorum

Sclerotinia sclerotiorum (Lib.) de Bary is a highly destructive and cosmopolitan plant pathogenic fungus responsible for causing white mold, also known as cottony rot or watery soft rot, in a wide range of economically important crops.[1] This pathogen affects over 400 plant species, including soybeans, canola, sunflowers, and various vegetables, leading to significant yield losses worldwide.[1][2] The fungus has a monocyclic life cycle, characterized by the formation of durable resting structures called sclerotia that can survive in the soil for several years.[2][3] Under favorable cool and moist conditions, these sclerotia can germinate to produce either mycelia that infect plants at the soil line or apothecia that release airborne ascospores, leading to infections of above-ground plant tissues.[1][4]

Effective management of Sclerotinia stem rot often relies on the application of fungicides. Penthiopyrad is a broad-spectrum, systemic fungicide belonging to the pyrazole carboxamide chemical class.[5][6] It functions as a succinate dehydrogenase inhibitor (SDHI), a class of fungicides that target mitochondrial complex II in the fungal respiratory chain.[7][8][9] By inhibiting this crucial enzyme, this compound disrupts cellular respiration and energy production in the fungus, ultimately leading to its death.[8][10] This application note provides a detailed protocol for an in vitro radial growth inhibition assay to determine the efficacy of this compound against S. sclerotiorum.

Principle of the Assay

The in vitro radial growth inhibition assay is a fundamental and widely used method to assess the direct impact of a fungicide on the mycelial growth of a target pathogen.[11] The principle of this assay, often referred to as the "poisoned food technique," involves culturing the fungus on a nutrient medium, such as Potato Dextrose Agar (PDA), that has been amended with various concentrations of the fungicide to be tested.[12] Mycelial plugs of a uniform size are taken from an actively growing culture of S. sclerotiorum and placed at the center of the fungicide-amended and control plates.[13] The plates are then incubated under optimal growth conditions for the fungus.[1] The radial growth of the fungal colony is measured over time and compared to the growth on control plates without the fungicide.[14] The inhibition of mycelial growth is directly proportional to the concentration of the fungicide, allowing for the determination of the effective concentration that inhibits growth by 50% (EC50).[15] This value is a critical parameter for assessing the intrinsic activity of the fungicide against the pathogen.

Materials and Reagents

  • Sclerotinia sclerotiorum isolate (pure culture)

  • This compound (analytical grade)

  • Potato Dextrose Agar (PDA)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) or acetone (as a solvent for this compound)

  • Sterile Petri dishes (90 mm diameter)

  • Sterile cork borer or scalpel (5 mm diameter)

  • Incubator set to 20-25°C

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Sterile flasks or bottles for media preparation

  • Autoclave

  • Ruler or digital calipers

Experimental Protocol

Preparation of Fungicide Stock Solution
  • Accurately weigh a precise amount of analytical grade this compound.

  • Dissolve the this compound in a minimal amount of a suitable solvent (e.g., DMSO or acetone) to create a high-concentration stock solution (e.g., 10,000 µg/mL). Note: The final concentration of the solvent in the agar medium should be non-fungitoxic (typically ≤1% v/v).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

Preparation of Fungicide-Amended Media
  • Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving.

  • Allow the autoclaved PDA to cool in a water bath to approximately 50-55°C. This temperature is crucial to prevent the degradation of the fungicide while ensuring the agar remains molten.

  • In a laminar flow hood, perform serial dilutions of the this compound stock solution in sterile distilled water to create a range of working concentrations.

  • Add the appropriate volume of each this compound working solution to individual sterile flasks of molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).

  • Prepare a control medium by adding the same volume of the solvent used for the stock solution to molten PDA.

  • Thoroughly mix the fungicide or solvent into the molten PDA by gentle swirling.

  • Pour approximately 20 mL of the amended and control PDA into sterile 90 mm Petri dishes.

  • Allow the agar to solidify completely in the laminar flow hood.

Inoculation
  • From the margin of an actively growing, 3-5 day old culture of S. sclerotiorum on PDA, aseptically cut 5 mm diameter mycelial plugs using a sterile cork borer or scalpel.[13]

  • Carefully place one mycelial plug, with the mycelium-side down, in the center of each fungicide-amended and control plate.[16]

  • Each concentration and the control should have at least three to five replicate plates.[14]

Incubation
  • Seal the Petri dishes with paraffin film to prevent contamination and dehydration.

  • Incubate the plates in an inverted position at an optimal temperature for S. sclerotiorum growth, which is typically between 20°C and 25°C, in the dark.[1]

Data Collection and Analysis
  • Measure the radial growth of the fungal colony when the colony in the control plates has reached approximately two-thirds to three-quarters of the plate diameter.

  • Measure the colony diameter in two perpendicular directions for each plate and calculate the average diameter.[14]

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula[17]:

    Percentage Inhibition (%) = [(C - T) / C] x 100

    Where:

    • C is the average diameter of the fungal colony in the control plates.

    • T is the average diameter of the fungal colony in the treated plates.

  • Plot the percentage inhibition against the logarithm of the fungicide concentration.

  • Determine the EC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth) by performing a probit or logistic regression analysis of the dose-response data.[15][18]

Data Presentation

Table 1: Example Data for this compound Efficacy Against Sclerotinia sclerotiorum

This compound Concentration (µg/mL)Average Colony Diameter (mm)Standard DeviationPercentage Inhibition (%)
0 (Control)85.2± 2.10.0
0.0172.5± 1.814.9
0.0555.8± 2.534.5
0.141.3± 1.551.5
0.518.9± 1.277.8
1.05.0± 0.594.1
5.05.0± 0.094.1
10.05.0± 0.094.1

Note: The data presented above is hypothetical and for illustrative purposes only. Actual results may vary.

Visualization of Experimental Workflow and Mode of Action

experimental_workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B C Prepare Fungicide-Amended and Control PDA Media B->C E Inoculate Center of Petri Dishes C->E D Obtain S. sclerotiorum Mycelial Plugs D->E F Incubate at 20-25°C E->F G Measure Radial Growth F->G H Calculate Percent Inhibition G->H I Determine EC50 Value H->I

Caption: Experimental workflow for the in vitro radial growth inhibition assay.

mode_of_action cluster_mitochondrion Fungal Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH->CoQ ComplexIII Complex III CoQ->ComplexIII ATP_Production ATP Production (Cellular Energy) ComplexIII->ATP_Production This compound This compound This compound->Inhibition Inhibition->SDH Inhibition->ATP_Production Disrupted

Caption: Mode of action of this compound as a Succinate Dehydrogenase Inhibitor (SDHI).

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results obtained from this assay, several key aspects should be considered:

  • Positive and Negative Controls: The inclusion of a solvent control (negative control) is essential to confirm that the solvent used to dissolve this compound does not inhibit fungal growth. A positive control using a fungicide with a known efficacy against S. sclerotiorum can also be included to validate the assay's performance.

  • Replication: Performing multiple replicates (at least three to five) for each treatment and control minimizes the impact of random error and increases the statistical power of the results.

  • Consistency in Inoculum: Using mycelial plugs of a uniform size and from the same region of an actively growing culture ensures that the initial amount of fungal inoculum is consistent across all plates.

  • Standardized Incubation Conditions: Maintaining consistent temperature, light, and humidity during incubation is critical, as these factors can significantly influence the growth rate of the fungus.

  • EC50 Value: The determination of the EC50 value provides a quantitative measure of fungicide efficacy that can be compared across different experiments and with established literature values for susceptible isolates. A significant deviation from expected EC50 values may indicate issues with the assay or the development of fungicide resistance.

By adhering to these principles, the in vitro radial growth inhibition assay becomes a self-validating system, providing trustworthy and reproducible data on the efficacy of this compound against Sclerotinia sclerotiorum.

References

Application Notes and Protocols: Greenhouse Evaluation of Penthiopyrad on Rhizo-ctonia solani

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Challenge of Brown Patch Disease and the Role of SDHI Fungicides

Rhizoctonia solani, a ubiquitous soil-borne fungus, is the causal agent of brown patch, a destructive disease affecting a wide range of turfgrass species.[1][2] Particularly susceptible are perennial ryegrass, bentgrasses, and tall fescue.[3] The disease manifests as circular patches of blighted turf, often with a characteristic "smoke ring" at the margin, especially under conditions of high humidity and elevated temperatures.[1] Favorable environmental conditions for brown patch development include nighttime temperatures above 65°F (18°C), daytime temperatures in the mid-80s (28-30°C), and prolonged leaf wetness.[1] Effective management of brown patch requires an integrated approach, combining sound cultural practices with the judicious use of fungicides.[4]

Penthiopyrad is a broad-spectrum, systemic fungicide belonging to the pyrazole carboxamide chemical class.[5] Its mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[6][7][8] By blocking the SDH enzyme, also known as Complex II, this compound disrupts the tricarboxylic acid (TCA) cycle and electron transport, ultimately leading to a cessation of energy production and fungal death.[6][8][9] This specific mode of action classifies this compound as a Succinate Dehydrogenase Inhibitor (SDHI) fungicide.[7][9] It has demonstrated both preventative and curative activity against a range of fungal pathogens, including Rhizoctonia solani.[5][7][10]

These application notes provide a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry to design and execute robust greenhouse experiments for evaluating the efficacy of this compound against Rhizoctonia solani, specifically the anastomosis group (AG) 1-IB, a common cause of brown patch in turfgrass.[11] The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data for informed decision-making in the development and application of this fungicide.

Experimental Framework: A Multi-faceted Approach to Efficacy Evaluation

A thorough evaluation of a fungicide's performance necessitates a multi-pronged experimental design. This guide outlines a logical progression from foundational in vitro assays to a more complex, yet controlled, greenhouse pathosystem. This structure allows for a comprehensive understanding of this compound's intrinsic activity against R. solani and its practical efficacy in a simulated disease environment.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Pathosystem Development cluster_2 Phase 3: Greenhouse Efficacy Trial In_Vitro_Assay Fungicide Sensitivity Assay (Poisoned Food Technique) EC50_Determination EC50 Value Calculation In_Vitro_Assay->EC50_Determination Quantifies intrinsic activity Fungicide_Application Preventative & Curative Application of this compound EC50_Determination->Fungicide_Application Informs dose selection Inoculum_Prep Inoculum Production (Colonized Grain) Inoculation Pathogen Inoculation Inoculum_Prep->Inoculation Host_Establishment Turfgrass Establishment (e.g., Bentgrass) Host_Establishment->Fungicide_Application Fungicide_Application->Inoculation Preventative Inoculation->Fungicide_Application Curative Disease_Assessment Disease Severity Rating Inoculation->Disease_Assessment Data_Analysis Statistical Analysis (Dose-Response Modeling) Disease_Assessment->Data_Analysis G cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ Electron Transfer UQH2 Ubihydroquinone (QH2) UQ->UQH2 Reduction Complex_III Complex III UQH2->Complex_III This compound This compound This compound->SDH Inhibits

References

Field trial protocol for assessing penthiopyrad performance on specialty crops

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Field Trial Protocol for Assessing Penthiopyrad Performance on Specialty Crops

Abstract

This document provides a comprehensive, field-proven protocol for researchers and agricultural scientists to assess the efficacy of this compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, on specialty crops. This compound offers broad-spectrum control of numerous fungal pathogens and exhibits both preventative and curative properties.[1][2] Validating its performance under specific local conditions is critical for developing effective disease management programs and ensuring crop health and yield. This guide moves beyond a simple checklist, explaining the scientific rationale behind each step—from experimental design and application to data analysis—to ensure the generation of robust, reliable, and statistically significant results. The protocol emphasizes principles of scientific integrity, including randomization, replication, and the use of appropriate controls, to create a self-validating experimental system.

Scientific Principles and Foundational Concepts

A successful field trial is built on a strong understanding of the active ingredient's mode of action and the principles of sound experimental design. This foundation ensures that the results are not only accurate but also defensible.

This compound's Mechanism of Action: SDHI Fungicide

This compound belongs to the pyrazole-carboxamide chemical class and is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide.[3][4] Its mode of action is the inhibition of succinate dehydrogenase (also known as Complex II) in the mitochondrial respiratory chain of fungal pathogens.[5][6][7]

Causality: By blocking this critical enzyme, this compound effectively halts cellular respiration, depriving the fungal cells of the energy (ATP) required for germination, mycelial growth, and sporulation.[2][7] This specific, targeted action provides both preventative and curative control of a wide range of diseases caused by Ascomycetes and Basidiomycetes fungi.[2][8] Understanding this mechanism is crucial for determining the optimal application timing; preventative applications are often most effective as they stop the fungus before infection becomes established.

cluster_Mitochondrion Fungal Mitochondrion TCA TCA Cycle ComplexII Complex II (Succinate Dehydrogenase) TCA->ComplexII Succinate ComplexIII Complex III ComplexII->ComplexIII Electrons ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->ComplexII Inhibits

Caption: this compound inhibits Complex II (SDHI) in the fungal mitochondrial respiratory chain, blocking ATP production.

The Imperative of Fungicide Resistance Management

SDHI fungicides are classified as having a medium to high risk for the development of resistance.[4] The Fungicide Resistance Action Committee (FRAC) provides specific guidelines to mitigate this risk.

Causality: Repeated, exclusive use of fungicides with the same mode of action selects for naturally occurring resistant individuals in the pathogen population. To ensure the long-term viability of this compound, resistance management strategies are not optional but essential. This protocol incorporates these principles by including a commercial standard with a different mode of action and by recommending that trial designs reflect best practices, such as rotation or tank-mixing.[3][9] Key FRAC recommendations include:

  • Limiting the total number of SDHI applications per season.[3]

  • Applying SDHI fungicides preventatively and in mixtures with effective partners from different FRAC groups.[9]

  • Strictly alternating applications with fungicides from different cross-resistance groups.[3]

Pillars of a Self-Validating Field Trial

To ensure that observed effects are genuinely due to the treatments applied and not random chance or environmental variability, every trial must be built on three pillars.[10][11]

  • Randomization: Treatments are assigned to plots randomly, not systematically. This prevents unintentional bias from gradients in the field (e.g., soil type, moisture, or initial disease pressure).[11]

  • Replication: Each treatment is repeated multiple times (typically a minimum of 3-4) within the trial. Replication allows researchers to measure and account for natural variability, making it possible to determine if observed differences are statistically significant.[11]

  • Local Control: An untreated control (UTC) is always included to serve as a baseline.[10] This demonstrates the level of disease pressure in the trial and is the fundamental benchmark against which all fungicide treatments are measured. The inclusion of a commercial standard (a leading registered product) provides a practical comparison for performance.

Experimental Design and Setup

A well-conceived experimental design is the blueprint for a successful trial. The most common and robust design for this type of work is the Randomized Complete Block Design (RCBD).

Causality: The RCBD is effective because it groups plots into "blocks" or replicates.[12] Within each block, the environmental conditions are as uniform as possible. The full set of treatments is then randomly assigned to the plots within each block. This design minimizes the effect of field variability, thereby increasing the precision of the treatment comparisons.

cluster_field Trial Field cluster_block1 Block 1 (Replicate) cluster_block2 Block 2 (Replicate) cluster_block3 Block 3 (Replicate) cluster_legend Treatments Title Randomized Complete Block Design (RCBD) Layout p11 T3 p12 T1 p13 T4 p14 T2 p21 T2 p22 T4 p23 T1 p24 T3 p31 T1 p32 T3 p33 T2 p34 T4 T1_key T1: Untreated Control T2_key T2: this compound Rate 1 T3_key T3: this compound Rate 2 T4_key T4: Commercial Standard

Caption: Example of a Randomized Complete Block Design with four treatments and three replicates.

Site Selection and Plot Characteristics
  • History: Select a site with a known history of the target disease to ensure sufficient pressure for a meaningful evaluation.

  • Uniformity: The trial area should be uniform in terms of soil type, topography, and cropping history. Avoid field edges, compacted areas, or zones with poor drainage.

  • Plot Size: Plots should be large enough to minimize edge effects and provide a representative sample for assessment and yield, but small enough to be manageable. A common size is 3-5 meters wide by 10-15 meters long.

  • Buffers: Leave buffer zones (at least 1-2 meters) between plots to prevent spray drift.

Treatment Structure

A robust trial includes a range of treatments to provide comprehensive data. The structure should be designed to meet the trial's specific objectives.

| Table 1: Example Treatment Structure for a this compound Efficacy Trial | | :--- | :--- | :--- | | Treatment No. | Treatment Description | Rationale | | T1 | Untreated Control (UTC) | Provides a baseline for maximum disease pressure and allows for the calculation of percent control. | | T2 | Commercial Standard | Benchmarks this compound performance against a current, effective industry product. | | T3 | this compound (Low Rate) | Determines the lower end of the effective dose range. | | T4 | this compound (Medium Rate) | Represents the expected label rate for evaluation. | | T5 | this compound (High Rate) | Assesses performance under high disease pressure and evaluates crop safety at an elevated rate. |

Detailed Field Protocol: Step-by-Step Methodology

This section outlines the workflow for executing the field trial, from initial setup to final harvest. Adherence to Good Laboratory Practices (GLP) is recommended for trials intended for regulatory submission.[13]

Materials and Equipment
  • Test Substance: this compound formulation (e.g., Fontelis®).

  • Commercial Standard: Registered fungicide for the target crop/disease.

  • Sprayer: Calibrated research plot sprayer (e.g., CO2-pressurized backpack sprayer) with appropriate nozzles to ensure uniform coverage.

  • Personal Protective Equipment (PPE): As specified by the pesticide labels.[14]

  • Plot Stakes and Flags: For clearly marking plot boundaries.

  • Measuring Equipment: Graduated cylinders, measuring tape, scale for yield measurement.

  • Data Collection Tools: Weatherproof notebook, tablet with data entry software, disease assessment scales/diagrams.

A 1. Trial Planning & Protocol Development B 2. Site Selection & Field Layout A->B C 3. Sprayer Calibration & Treatment Application B->C D 4. Disease & Crop Safety Assessments (Multiple Timings) C->D E 5. Yield Data Collection at Harvest D->E F 6. Statistical Analysis & Interpretation E->F G 7. Final Report Generation F->G

Caption: A typical experimental workflow for a fungicide efficacy field trial.

Protocol Execution
  • Field Layout:

    • Measure and stake out all plots and buffer zones according to the experimental design map.

    • Label each plot clearly with a durable tag indicating the block and plot number.

  • Sprayer Calibration:

    • Causality: Accurate calibration is non-negotiable. It ensures that the intended rate of the product is applied uniformly to each plot, preventing under- or over-dosing which would invalidate the results.

    • Before application, calibrate the sprayer with water to determine the output volume (e.g., Liters/hectare or Gallons/acre) at a specific pressure and walking speed.

  • Treatment Application:

    • Applications should be made according to the schedule defined in the protocol (see Table 2). This may be preventative (before disease is observed), curative (at first sign of disease), or on a calendar schedule.

    • Apply treatments during appropriate weather conditions (e.g., low wind) to minimize drift.

    • Rinse the sprayer thoroughly with clean water between treating different products to prevent cross-contamination.

| Table 2: Example Application Schedule for Powdery Mildew on Cucurbits | | :--- | :--- | :--- | | Application | Timing | Rationale | | 1st Application | At first sign of disease or when conditions are favorable for disease development. | To test both preventative and early curative activity. | | 2nd Application | 10-14 days after the first application. | To evaluate residual control and performance under continued disease pressure. | | 3rd Application | 10-14 days after the second application (if needed). | Assesses performance in a full-season program. |

Data Collection and Assessment

Data must be collected consistently and objectively. Assessments should be conducted "blindly" whenever possible, meaning the assessor does not know which treatment was applied to the plot being rated.[11]

Disease Assessment

Assessments should be made prior to the first application (to establish a baseline) and at regular intervals (e.g., 7-10 days) after each application.

  • Disease Incidence: The percentage of plants in a plot showing any symptoms of the disease. It is calculated as: (Number of infected plants / Total number of plants assessed) x 100.

  • Disease Severity: The percentage of leaf or fruit area affected by the disease on infected plants. This is typically estimated using standardized visual rating scales.[15]

| Table 3: Example Disease Severity Rating Scale (0-11 Scale) | | :--- | :--- | :--- | | Score | % Leaf Area Affected | Description | | 0 | 0 | No visible symptoms. | | 1 | >0 - 3 | A few isolated spots or lesions. | | 2 | 4 - 6 | Lesions are more numerous. | | 3 | 7 - 12 | Lesions are common and easily observed. | | 4 | 13 - 25 | Significant lesion coverage, some yellowing may be present. | | 5 | 26 - 50 | Lesions cover up to half the leaf area; significant yellowing. | | 6-11 | >50 | Progressively greater infection leading to defoliation. |

Crop Safety (Phytotoxicity)

Assess plots for any signs of crop injury, such as stunting, chlorosis (yellowing), necrosis (browning), or malformation. Rate phytotoxicity as a percentage from 0% (no injury) to 100% (complete plant death).

Yield Assessment

Yield is often the most critical economic endpoint.

  • Harvest a pre-defined area from the center of each plot to avoid border effects.

  • Measure the total and marketable yield (e.g., weight of fruits/vegetables meeting quality standards).

  • Record data on a per-plot basis.

Data Analysis and Interpretation

Statistical Analysis
  • Data Compilation: Organize the collected data (disease severity, incidence, yield) by plot, treatment, and replicate.

  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are statistically significant differences among the treatment means. This test evaluates the variability within treatments versus the variability between treatments.

  • Mean Separation: If the ANOVA result is significant (typically at p < 0.05), use a mean separation test (e.g., Tukey's HSD) to determine which specific treatment means are different from each other.

  • Percent Efficacy Calculation: Fungicide efficacy can be calculated relative to the untreated control using the following formula: % Efficacy = [1 – (Disease level in treated plot / Disease level in UTC plot)] × 100[16]

Interpretation of Results
  • Efficacy: Compare the disease levels in the this compound treatments to both the untreated control and the commercial standard. A statistically significant reduction in disease compared to the UTC indicates efficacy.

  • Dose-Response: Analyze the results from different rates of this compound to understand the relationship between application rate and level of control.

  • Yield Protection: Evaluate if the reduction in disease translated into a statistically significant increase in marketable yield.

  • Crop Safety: Report any observed phytotoxicity, noting the rate at which it occurred.

References

Application Note: High-Throughput Analysis of Penthiopyrad Residues in Agricultural Commodities Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Penthiopyrad is a broad-spectrum pyrazole-carboxamide fungicide effective against a range of plant diseases caused by ascomycetes and basidiomycetes.[1] Its mode of action involves the inhibition of succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain. Due to its widespread use in agriculture to protect crops like fruits, vegetables, and cereals, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to ensure consumer safety.[2][3][4] The European Food Safety Authority (EFSA) and other international bodies have defined the residue for enforcement purposes in plant commodities as the parent this compound.[5][6]

This application note provides a comprehensive, field-proven protocol for the quantification of this compound in diverse food matrices. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8][9] This approach ensures high sensitivity, selectivity, and throughput, meeting the stringent requirements for regulatory compliance monitoring with a typical Limit of Quantification (LOQ) of 0.01 mg/kg.[2][6][10][11]

Physicochemical Properties of the this compound Analytical Standard

A thorough understanding of the analytical standard is fundamental to accurate quantification. The properties of this compound are summarized below.

PropertyValueSource
Chemical Name (RS)-N-[2-(1,3-Dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide[1][5]
CAS Number 183675-82-3[1]
Molecular Formula C₁₆H₂₀F₃N₃OS[1]
Molecular Weight 359.41 g/mol [1]
Appearance Neat Solid[1]
Purity ≥99% (Analytical Standard Grade)[12]
Storage Store at -20°C in a tightly sealed container, protected from light.[1]

Scientist's Note: this compound has a tendency to adhere to glass surfaces, especially in aqueous solutions. It is critical to thoroughly rinse all glassware with acetonitrile or another suitable solvent before performing standard cleaning procedures to prevent cross-contamination.[13]

Principle of the Analytical Method

The overall analytical workflow is designed for efficiency and accuracy. The core principle involves:

  • Extraction: Homogenized samples are extracted with acetonitrile, which efficiently partitions this compound from the complex sample matrix.

  • Salting-Out: A mixture of salts (e.g., magnesium sulfate, sodium acetate) is added to induce phase separation between the aqueous and organic layers, driving the analyte into the acetonitrile phase.[14][15]

  • Cleanup: The acetonitrile extract is subjected to dispersive Solid Phase Extraction (d-SPE) using a combination of sorbents to remove interfering matrix components like pigments, sugars, and fatty acids.

  • Analysis: The final, cleaned extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and selectivity for confident quantification.[16][17]

Overall Residue Analysis Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Cleanup (QuEChERS) cluster_analysis Instrumental Analysis & Reporting Sample Receive & Homogenize Agricultural Sample Extract Acetonitrile Extraction Sample->Extract Standard Prepare this compound Stock & Working Standards LCMS LC-MS/MS Analysis (MRM Mode) Standard->LCMS Calibration Partition Add Salts & Partition Extract->Partition Cleanup Dispersive SPE Cleanup Partition->Cleanup Cleanup->LCMS Quantify Quantify Against Calibration Curve LCMS->Quantify Report Report Results (mg/kg) Quantify->Report

Caption: High-level workflow for this compound residue analysis.

Reagents, Standards, and Equipment

  • This compound Analytical Standard: Purity ≥99%, neat solid.[1][12]

  • Solvents: Acetonitrile, Methanol (all HPLC or LC-MS grade).

  • Reagents: Formic acid (≥98%), Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium acetate (NaOAc).

  • QuEChERS Kits: Commercially available extraction salts and d-SPE cleanup tubes are recommended for consistency.

  • Equipment: High-speed blender/homogenizer, centrifuge (capable of ≥4000 rpm), analytical balance, vortex mixer, Class A volumetric flasks, micropipettes.

  • Instrumentation: A Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Protocols

Preparation of Standard Solutions

Rationale: Accurate preparation of calibration standards is the foundation of quantitative analysis. A stock solution is prepared in a pure organic solvent for stability, followed by serial dilutions to create working standards and calibration curve points. Using a solvent that matches the initial mobile phase composition for the final dilutions ensures good peak shape.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL amber volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at -20°C and is typically stable for up to 6 months.

  • Intermediate Stock Solution (10 µg/mL): Pipette 1.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with methanol.[13]

  • Working Standards (0.1 µg/mL): Pipette 1.0 mL of the 10 µg/mL intermediate stock into a 100 mL volumetric flask and dilute to volume with methanol.[13]

  • Calibration Curve Standards (e.g., 0.5 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the working standard solution with a solvent mixture representative of the final sample extract (e.g., 50:50 methanol:water).[18] For a robust calibration, at least 5 concentration levels are recommended.

Sample Preparation: QuEChERS Protocol

Rationale: The QuEChERS method is chosen for its speed and effectiveness across a wide range of food matrices.[8] Acetonitrile is used for extraction due to its ability to precipitate proteins and its miscibility with water. Anhydrous MgSO₄ facilitates the removal of water, while NaOAc provides buffering. The d-SPE cleanup step is crucial for removing matrix interferences that could cause ion suppression in the MS source.

G start 1. Weigh 10g Homogenized Sample into 50mL Tube step2 2. Add 10mL Acetonitrile start->step2 step3 3. Add QuEChERS Salts (e.g., MgSO₄, NaOAc) step2->step3 step4 4. Vortex 1 min, Centrifuge (5 min @ 4000 rpm) step3->step4 step5 5. Transfer Supernatant to d-SPE Cleanup Tube step4->step5 step6 6. Vortex 30s, Centrifuge (5 min @ 4000 rpm) step5->step6 end 7. Collect Final Extract for LC-MS/MS Analysis step6->end

Caption: Step-by-step QuEChERS sample preparation workflow.

  • Homogenization: Weigh 10 g of a representative, homogenized sample (e.g., cucumber, strawberry) into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄ and 1 g NaOAc). Immediately cap and vortex for 1 minute to prevent salt agglomeration.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in a clear separation of the upper acetonitrile layer from the solid sample and aqueous layers.

  • Cleanup (d-SPE): Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile supernatant into a d-SPE cleanup tube (commonly containing MgSO₄ and Primary Secondary Amine, PSA).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract: Carefully transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: Reverse-phase chromatography is ideal for separating moderately non-polar compounds like this compound. A gradient elution is used to ensure good peak shape and efficient elution. Electrospray ionization in positive mode (ESI+) is effective for this molecule.[16] Monitoring two specific MRM transitions (one for quantification, one for confirmation) provides high confidence in analyte identification, as per SANTE guidelines.[5][19]

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.6 µm, 3.0 x 100 mm)
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol
Gradient Program Start at 30% B, ramp to 98% B over 5 min, hold for 3 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 2-10 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Quantifier: m/z 358 → 149; Qualifier: m/z 358 → 208

Scientist's Note: The specific MRM transitions and collision energies should be optimized for the instrument in use by infusing a standard solution of this compound. The values provided are based on published methods and serve as an excellent starting point.[5]

Method Validation and Quality Control

To ensure the trustworthiness of results, the method must be validated according to established guidelines, such as those from SANTE or AOAC International.[20][21][22][23]

Validation Parameters

The following parameters should be assessed in representative matrices:

ParameterAcceptance Criteria (SANTE Guidelines)Typical Performance
Linearity Correlation coefficient (R²) > 0.99R² > 0.998
Limit of Quantification (LOQ) Lowest spike level with acceptable recovery and precision0.01 mg/kg
Accuracy (Recovery) 70-120%85-110%
Precision (RSD) ≤ 20%< 15%
Quality Control (QC) During Analysis

For each batch of samples, the following QC samples must be included to ensure the validity of the run:

  • Solvent Blank: To check for system contamination.

  • Matrix Blank: A sample of the same matrix, known to be free of this compound, run through the entire procedure to check for interferences.

  • Matrix Spike: A matrix blank spiked with a known concentration of this compound (e.g., at the LOQ and 10x the LOQ) to monitor method recovery and matrix effects in each batch.

Data Analysis and Reporting

The concentration of this compound in the sample is calculated using the calibration curve generated from the analytical standards.

Calculation Formula: Residue (mg/kg) = (C_inst * V_final) / W_sample

Where:

  • C_inst: Concentration read from the calibration curve (ng/mL)

  • V_final: Final volume of the sample extract (mL)

  • W_sample: Weight of the initial sample (g)

Results should be reported in mg/kg and corrected for the recovery of the matrix spike if it falls outside a pre-defined range (e.g., 80-110%). The final reported value should be compared against the established MRLs for the specific commodity.

References

Application of Penthiopyrad in Fungicide Resistance Management Programs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding Penthiopyrad and the Imperative of Resistance Management

This compound is a broad-spectrum pyrazole-carboxamide fungicide with preventative, curative, and locally systemic activity against a range of foliar and soil-borne plant diseases.[1][2] It is a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which act by inhibiting fungal respiration.[3][4] Specifically, this compound targets Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain, disrupting the fungus's ability to produce ATP, the essential energy currency for cellular processes.[4][5]

Due to its specific, single-site mode of action, this compound, like other SDHI fungicides, is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide, which is considered to have a medium to high risk of resistance development.[6][7][8] The repeated and exclusive use of fungicides with a single-site mode of action can lead to the selection of resistant fungal genotypes, potentially resulting in a rapid decline in fungicide performance.[5] Therefore, the strategic implementation of this compound within a comprehensive resistance management program is not merely a recommendation but a necessity for preserving its efficacy.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practices for incorporating this compound into fungicide resistance management programs. It outlines the biochemical basis of its mode of action, the mechanisms of resistance, and provides detailed protocols for monitoring fungal populations for shifts in sensitivity.

Part 1: The Biochemical Landscape - this compound's Mode of Action

This compound's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[9][10] The SDH enzyme is a complex of four subunits (SdhA, SdhB, SdhC, and SdhD).[11][12] this compound binds to the ubiquinone-binding site (Q-site) of the complex, which is formed by amino acids from the SdhB, SdhC, and SdhD subunits, thereby blocking the transfer of electrons from succinate to ubiquinone.[5][9] This inhibition of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.[4]

Mitochondrial Electron Transport Chain cluster_0 Mitochondrial Inner Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) ComplexI->UQ e- Protons_IMS H+ ComplexI->Protons_IMS H+ pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Protons_IMS H+ pumping ComplexIV Complex IV (Cytochrome c Oxidase) O2 O2 ComplexIV->O2 e- ComplexIV->Protons_IMS H+ pumping ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP UQ->ComplexIII e- CytC->ComplexIV e- H2O H2O O2->H2O Protons_IMS->ATPSynthase H+ flow NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII ADP ADP + Pi ADP->ATPSynthase Protons_Matrix H+ This compound This compound This compound->ComplexII Inhibits

Caption: this compound inhibits Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

Part 2: The Rise of Resistance - Mechanisms and Monitoring

The primary mechanism of resistance to SDHI fungicides, including this compound, is the development of mutations in the genes encoding the SdhB, SdhC, and SdhD subunits of the succinate dehydrogenase enzyme.[12][13] These mutations can alter the amino acid sequence of the protein, reducing the binding affinity of the fungicide to its target site.[13] Overexpression of efflux transporters, which actively pump the fungicide out of the fungal cell, has also been identified as a resistance mechanism.[13]

The development of resistance is a significant threat to the long-term efficacy of this compound. Therefore, proactive resistance monitoring is a critical component of any management program. This involves regularly collecting fungal isolates from the field and assessing their sensitivity to the fungicide.

Table 1: Common Mutations in SDH Subunits Conferring Resistance to SDHI Fungicides

Fungal SpeciesSDH SubunitAmino Acid SubstitutionReference
Alternaria alternataSdhB, SdhC, SdhDMultiple mutations identified[14]
Botrytis cinereaSdhBH272R/Y, P225F/H, N230I[15][16]
Corynespora cassiicolaSdhB, SdhDB-I280V, D-D95E, D-G109V, D-H105R[9]
Alternaria solaniSdhB, SdhC, SdhDH278Y/R (SdhB), H134R (SdhC), D123E (SdhD)[11][12]
Pyrenophora teres f. teresSdhB, SdhC, SdhDsdhB-H277Y, sdhC-N75S, sdhD-D145G[17]

Part 3: Proactive Defense - Resistance Management Strategies

Effective resistance management strategies aim to minimize the selection pressure for resistant fungal strains. The following strategies are recommended for the use of this compound:

  • Mixtures and Alternations: The cornerstone of SDHI resistance management is the use of mixtures or alternations with fungicides from different FRAC groups.[18][19] this compound should always be applied in a mixture with a fungicide that has a different mode of action and is effective against the target pathogen.[18][19] If used alone, it must be in strict alternation with effective fungicides from different mode of action groups.[6]

  • Limiting Applications: The total number of applications of SDHI fungicides, including this compound, should be limited per season.[6][18][20] Adhering to label recommendations regarding the maximum number of applications is crucial.

  • Optimal Use Rates: Always use the manufacturer's recommended application rates.[6] Using reduced rates can increase the selection pressure for less sensitive fungal isolates.

  • Preventative Applications: Apply SDHI fungicides preventively or at the very early stages of disease development.[18] Relying on the curative properties of these fungicides can increase the risk of resistance.

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods into the overall disease management program. This can include the use of resistant crop varieties, cultural practices that reduce disease pressure, and biological control agents.[21]

Fungicide Rotation Program start Start of Season app1 Application 1: This compound (FRAC 7) + Mancozeb (FRAC M3) start->app1 app2 Application 2: Azoxystrobin (FRAC 11) app1->app2 app3 Application 3: This compound (FRAC 7) + Chlorothalonil (FRAC M5) app2->app3 app4 Application 4: Tebuconazole (FRAC 3) app3->app4 end End of Season app4->end

Caption: A hypothetical fungicide rotation program incorporating this compound with different modes of action.

Part 4: In the Laboratory - Protocols for Resistance Monitoring

Regular monitoring of fungal populations for changes in sensitivity to this compound is essential for effective resistance management. The following protocols provide a framework for conducting in vitro sensitivity assays and molecular detection of resistance mutations.

Protocol 1: In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol, adapted from standard methodologies, determines the 50% effective concentration (EC50) of this compound required to inhibit the mycelial growth of a fungal isolate.[22]

Materials:

  • Technical grade this compound

  • Acetone or DMSO for stock solution preparation

  • Sterile distilled water

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer or scalpel

  • Actively growing cultures of the test fungus on PDA

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) at a high concentration (e.g., 10,000 µg/mL).

  • Media Preparation: Autoclave PDA and cool to 50-55°C.

  • Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 µg/mL). Also, prepare control plates with the solvent alone to account for any solvent effects.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates in the dark at the optimal temperature for the test fungus.

  • Data Collection: Measure the colony diameter in two perpendicular directions when the fungal growth in the control plates has reached approximately two-thirds of the plate diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Fungicide Sensitivity Assay Workflow start Start stock Prepare this compound Stock Solution start->stock amend Amend PDA with Serial Dilutions of this compound stock->amend media Prepare and Autoclave Potato Dextrose Agar (PDA) media->amend pour Pour Amended PDA into Petri Dishes amend->pour inoculate Inoculate Plates with Fungal Mycelial Plugs pour->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition and EC50 Values measure->calculate end End calculate->end

Caption: Workflow for the in vitro fungicide sensitivity assay.

Protocol 2: Molecular Detection of SDH Gene Mutations

This protocol outlines the general steps for identifying mutations in the SdhB, SdhC, and SdhD genes that may confer resistance to this compound.[11][15][23]

Materials:

  • Fungal mycelium

  • DNA extraction kit

  • Primers specific for the SdhB, SdhC, and SdhD genes

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from the fungal isolates grown in liquid or on solid media.

  • PCR Amplification: Amplify the target Sdh genes using PCR with primers designed to flank the regions where resistance mutations are known to occur.

  • Gel Electrophoresis: Verify the successful amplification of the target genes by running the PCR products on an agarose gel.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the obtained DNA sequences with the wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions.

Part 5: Data Interpretation and Strategic Implementation

The data generated from resistance monitoring are invaluable for making informed decisions about fungicide use. A significant increase in the EC50 values of a fungal population over time, or the detection of resistance-conferring mutations, indicates a shift towards reduced sensitivity. In such cases, the following actions should be considered:

  • Strategic Adjustments: Modify the fungicide program to reduce the reliance on SDHIs. This may involve using fungicides from different FRAC groups more frequently or introducing new modes of action.

  • Communication: Share the findings with local agricultural extension services and growers to raise awareness and promote the adoption of resistance management best practices.

  • Further Research: Investigate the cross-resistance patterns between this compound and other SDHI fungicides to determine if alternative SDHIs can still be used effectively.[16][24]

By integrating proactive resistance management strategies and diligent monitoring, the long-term efficacy of this compound as a valuable tool in disease control can be sustained.

References

Application Notes & Protocols: Penthiopyrad Formulation Development for Improved Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for researchers, scientists, and formulation professionals on the development of advanced Penthiopyrad formulations to enhance biological efficacy. This compound, a potent succinate dehydrogenase inhibitor (SDHI) fungicide, is crucial for managing a broad spectrum of plant diseases.[1][2][3] However, its ultimate effectiveness is intrinsically linked to its formulation, which governs its stability, delivery, and interaction with the target pathosystem. We will explore the foundational principles of formulation science, focusing on Suspension Concentrates (SC) and emerging nano-formulation strategies, and provide detailed, field-proven protocols for their preparation, characterization, and bio-efficacy evaluation.

Introduction: The Scientific Rationale for Advanced Formulation

This compound belongs to the FRAC Group 7 fungicides, which act by inhibiting Complex II in the fungal mitochondrial respiratory chain, thereby blocking cellular energy production.[4][5][6] This specific mode of action necessitates efficient delivery of the active ingredient (AI) to the target site within the pathogen.

Challenges with Conventional Formulations:

  • Poor Bioavailability: this compound has low water solubility, making it challenging to formulate for optimal uptake by the plant and pathogen.[7]

  • Environmental Degradation: Exposure to UV radiation and rainfall can reduce the concentration of the AI on the plant surface.

  • Inadequate Coverage: The waxy cuticle of plant leaves can prevent uniform spreading and adhesion of spray droplets, leading to suboptimal disease control.[8]

Advanced formulations aim to overcome these barriers. By optimizing particle size, incorporating specialized adjuvants, and exploring novel delivery systems like nano-emulsions, we can significantly enhance the performance of this compound.[9][10][11] This leads to improved disease control, potentially at lower application rates, which aligns with goals of sustainable agriculture.

Mode of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its ability to bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase (SDH) enzyme complex.[6] This action interrupts the electron transport chain, halting ATP synthesis and leading to fungal cell death. An effective formulation ensures that the AI can penetrate the fungal cell wall and mitochondrial membranes to reach this target.

cluster_0 Mitochondrial Inner Membrane TCA TCA Cycle SDH Complex II (SDH) TCA->SDH Succinate UQ Ubiquinone Pool SDH->UQ Electrons ComplexIII Complex III UQ->ComplexIII Electrons This compound This compound This compound->SDH Inhibition

Caption: this compound inhibits Complex II (SDH), blocking electron transport.

Formulation Strategies for Enhanced Efficacy

The choice of formulation type and its constituent inert ingredients is critical. These components are not merely carriers but active enablers of the AI's performance.

Suspension Concentrates (SC): The Workhorse Formulation

Suspension Concentrates (SCs) are a popular choice for water-insoluble AIs like this compound.[7] They consist of a stable dispersion of finely milled AI particles in water. The key to a high-performance SC formulation lies in controlling particle size and selecting the right adjuvant system.

  • Particle Size: Reducing the particle size of this compound to the micron or sub-micron range (<5 µm) increases the surface area, which can improve dissolution speed, bioavailability, and fungicidal activity.[12][13]

  • Adjuvant System: A robust SC formulation requires a multi-component adjuvant system:

    • Wetting Agents: Reduce the surface tension between the AI particles and water, facilitating the initial dispersion.

    • Dispersants: Adsorb onto the surface of AI particles, preventing them from agglomerating through steric or electrostatic repulsion.[14]

    • Thickeners/Anti-settling Agents: Typically polysaccharide gums (e.g., Xanthan gum), they create a structured network in the aqueous phase to prevent particles from settling during storage.[7]

    • Antifreeze: Propylene glycol or similar agents are used to ensure stability at low temperatures.

Nano-Emulsions (NE): A Frontier in Delivery

Nano-emulsions are colloidal dispersions of oil and water with droplet sizes typically in the 20-200 nm range.[9][15] For hydrophobic AIs like this compound, an oil-in-water (O/W) nano-emulsion can offer significant advantages:

  • Enhanced Bioavailability: The small droplet size and high surface area facilitate rapid penetration through the plant cuticle and fungal cell walls.[16]

  • Improved Stability: Nano-emulsions can protect the AI from premature degradation.[9]

  • Reduced AI Loading: Due to higher efficacy, it may be possible to achieve the same level of control with less active ingredient, reducing environmental load.[16]

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and quality control checks.

Protocol 1: Development of an Optimized 200 g/L this compound Suspension Concentrate (SC)

Objective: To prepare a stable and effective SC formulation of this compound with a target particle size (D50) of 1-3 µm.

Materials & Equipment:

  • Technical Grade this compound (≥98% purity)

  • Wetting/Dispersing Agent (e.g., Polymeric surfactant)

  • Propylene Glycol (Antifreeze)

  • Xanthan Gum (Thickener)

  • Silicone-based Antifoaming Agent

  • Deionized Water

  • High-shear mixer

  • Bead Mill with 0.5-1.0 mm ceramic beads

  • Laser Diffraction Particle Size Analyzer

  • Viscometer

  • Storage Stability Ovens (0°C and 54°C)

Methodology:

  • Preparation of the Aqueous Phase (Thickener Gel):

    • In a beaker, add 400 g of deionized water and 100 g of propylene glycol.

    • While stirring gently, slowly sprinkle 2.0 g of Xanthan gum into the vortex to avoid clumping.

    • Continue mixing for 60 minutes until a smooth, homogeneous gel is formed.

  • Preparation of the Mill Base:

    • To the thickener gel from Step 1, add 50 g of the wetting/dispersing agent. Mix until fully incorporated.

    • Slowly add 210 g of technical-grade this compound to the mixture under continuous stirring.

    • Add 5.0 g of antifoaming agent.

    • Add remaining deionized water to bring the total batch weight to 1000 g.

    • Homogenize the mixture with a high-shear mixer for 15 minutes to create a uniform pre-suspension.

  • Wet Milling (Particle Size Reduction):

    • Transfer the mill base to a bead mill charged to 70-80% capacity with ceramic beads.

    • Mill the suspension at a controlled temperature (e.g., <30°C) to prevent thermal degradation.

    • Periodically take samples (e.g., every 30 minutes) and measure the particle size distribution using a laser diffraction analyzer.

    • Continue milling until the target median particle size (D50) of 1-3 µm is achieved.

  • Final Formulation & Quality Control:

    • Once the target particle size is reached, separate the milled concentrate from the beads.

    • Perform final quality control checks as outlined in Table 2.

Table 1: Example Composition for a 200 g/L this compound SC Formulation

ComponentFunctionConcentration (% w/w)
This compound (98% Tech.)Active Ingredient21.4
Polymeric SurfactantWetting/Dispersant5.0
Propylene GlycolAntifreeze10.0
Xanthan GumThickener0.2
Antifoam AgentProcessing Aid0.5
Deionized WaterCarrier62.9
Total 100.0

Table 2: Quality Control Specifications for SC Formulation

ParameterMethodSpecification
AppearanceVisualHomogeneous, opaque liquid
Active Ingredient (%)HPLC20.0 ± 0.5%
Particle Size (D50)Laser Diffraction1.0 - 3.0 µm
ViscosityBrookfield Viscometer200 - 800 cP
pHpH Meter6.0 - 8.0
SuspensibilityCIPAC MT 184≥ 90%
Storage Stability14 days at 54°CNo significant crystal growth or phase separation
Protocol 2: Greenhouse Efficacy Trial for Downy Mildew Control

Objective: To evaluate the protective and curative efficacy of the newly developed this compound formulation against a target pathogen (e.g., cucumber downy mildew) under controlled conditions.[17]

Materials & Equipment:

  • Susceptible cucumber plants (e.g., 'Vlaspik' cultivar), grown to the 2-4 leaf stage.[17]

  • Developed this compound SC formulation.

  • Commercial standard this compound formulation.

  • Pathogen inoculum (e.g., sporangial suspension of Pseudoperonospora cubensis at 1x10^5 spores/mL).[17]

  • Pressurized spray cabinet or handheld sprayer.

  • Controlled environment growth chamber or greenhouse.

  • Untreated control (water spray).

Methodology:

  • Plant Preparation: Grow healthy, uniform cucumber plants under standard greenhouse conditions (20-25°C, 16-hour photoperiod).[17]

  • Treatment Application:

    • Protective Trial: Apply fungicide treatments 24 hours before pathogen inoculation.

    • Curative Trial: Apply fungicide treatments 24 hours after pathogen inoculation.

    • Prepare spray solutions of the test formulation and the commercial standard at various rates (e.g., 0.5x, 1x, and 2x the recommended field rate).

    • Spray plants to the point of runoff, ensuring complete coverage.[17] Include an untreated control group.

    • Randomize the treatments and include at least 4 replicate plants per treatment.

  • Inoculation:

    • Spray all plants (except a healthy control group) with the prepared spore suspension until leaves are uniformly wet.

  • Incubation:

    • Place plants in a high-humidity chamber (>95% RH) in the dark for 24 hours to promote infection.

    • Move plants to a growth chamber with conditions conducive to disease development (e.g., 20°C, 16-hour photoperiod).[17]

  • Disease Assessment:

    • 7-10 days after inoculation, visually assess the percentage of leaf area covered with disease symptoms (e.g., lesions, sporulation) for each leaf.

    • Calculate the mean disease severity for each treatment.

  • Data Analysis:

    • Calculate the percent disease control for each treatment relative to the untreated control using the formula: % Control = 100 * (1 - (Severity in Treatment / Severity in Control))

    • Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

start Start: Uniform, Susceptible Plants prep Prepare Fungicide Dilutions (Test, Standard, Control) start->prep split prep->split protective Protective Trial: Apply Fungicide split->protective curative Curative Trial: Inoculate with Pathogen split->curative inoc_prot Inoculate with Pathogen (24h post-treatment) protective->inoc_prot treat_cur Apply Fungicide (24h post-inoculation) curative->treat_cur merge inoc_prot->merge treat_cur->merge incubate Incubate in High Humidity (24h) merge->incubate grow Move to Growth Chamber (7-10 days) incubate->grow assess Assess Disease Severity (% Leaf Area) grow->assess analyze Calculate % Disease Control & Statistical Analysis assess->analyze end End: Efficacy Data analyze->end

References

Method for Determining the EC50 Value of Penthiopyrad on Fungal Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Introduction: Understanding Penthiopyrad and its Efficacy

This compound is a broad-spectrum pyrazole-carboxamide fungicide with preventative, curative, and systemic activity against a wide range of foliar and soil-borne plant diseases.[1][2] As a member of the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, it is classified under the Fungicide Resistance Action Committee (FRAC) Group 7.[3][4] Its primary utility lies in its efficacy against numerous Ascomycete and Basidiomycete fungi.[2]

Mechanism of Action: Inhibition of Fungal Respiration

The fungicidal activity of this compound is rooted in its ability to disrupt fungal energy production. It specifically targets and inhibits Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[3][5][6] By binding to this enzyme complex, this compound blocks the electron transfer from succinate to ubiquinone, which halts cellular respiration and prevents the formation of ATP, the essential energy currency of the cell.[5][7] This inhibition ultimately stops spore germination, prevents mycelial growth, and exhibits antisporulant activity.[1][2]

cluster_Mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate produces Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II oxidizes to Fumarate Fumarate Complex_II->Fumarate UQ Ubiquinone Pool Complex_II->UQ e- transfer Complex_III Complex III UQ->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->Complex_II INHIBITS

Caption: this compound's mode of action via inhibition of Complex II.

The Significance of the EC50 Value

The Effective Concentration 50 (EC50) is a critical metric in fungicide resistance monitoring. It is defined as the concentration of a fungicide that inhibits 50% of fungal growth compared to an untreated control.[8] Establishing a "baseline sensitivity" by determining the EC50 values for a large population of wild-type fungal isolates (those not previously exposed to the fungicide) is a foundational step.[9] This baseline serves as a benchmark against which future field isolates can be compared. A significant increase in the EC50 value of a field isolate relative to the baseline indicates a reduction in sensitivity, signaling the potential development of fungicide resistance.[10] Therefore, accurate and reproducible EC50 determination is essential for effective resistance management strategies.[11]

Assay Principle and Design

The determination of this compound's EC50 value is typically performed using an in vitro mycelial growth inhibition assay. The core principle involves exposing a standardized fungal inoculum to a range of this compound concentrations in a liquid or solid growth medium. After a defined incubation period, the fungal growth is quantified and compared to an untreated control to calculate the percentage of growth inhibition at each concentration.

For enhanced throughput and efficiency, a microtiter plate-based assay using a liquid medium is highly recommended over traditional agar plate methods.[12][13] This format allows for the simultaneous testing of multiple isolates, concentrations, and replicates, making it ideal for large-scale screening and monitoring programs.[14]

Detailed Protocol: Microtiter Plate Assay for Mycelial Growth Inhibition

This protocol provides a step-by-step method for determining the EC50 value of this compound using a 96-well microtiter plate format.

Materials and Reagents
  • Fungal Isolates: Target fungal pathogens of interest. Include a known sensitive (wild-type) isolate as a reference in every assay.

  • This compound: Analytical grade standard.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

  • Culture Media:

    • Potato Dextrose Agar (PDA) for initial culture of fungi.[15][16][17]

    • Potato Dextrose Broth (PDB), sterile, for the liquid assay.

  • Equipment and Consumables:

    • Sterile, flat-bottom 96-well microtiter plates.

    • Laminar flow hood.

    • Incubator set to the optimal temperature for the target fungus.

    • Micropipettes (P1000, P200, P20) and sterile filter tips.

    • Microplate reader (spectrophotometer) capable of reading absorbance at 600 nm.

    • Sterile conical tubes (15 mL and 50 mL).

    • Vortex mixer.

    • Sterile scalpel or cork borer (5 mm).

Experimental Workflow

A 1. Fungal Culture Activate isolate on PDA plate B 2. Inoculum Preparation Create mycelial suspension A->B E 5. Plate Setup Add broth, fungicide, and inoculum to 96-well plate B->E C 3. Stock Solution Dissolve this compound in DMSO D 4. Serial Dilutions Prepare working concentrations C->D D->E F 6. Incubation Grow for 48-96 hours at optimal temperature E->F G 7. Data Collection Read Optical Density (OD) at 600nm F->G H 8. Data Analysis Calculate % Inhibition G->H I 9. EC50 Determination Non-linear regression analysis H->I

Caption: Experimental workflow for EC50 determination.

Step-by-Step Methodology

Step 1: Fungal Isolate and Inoculum Preparation

  • Culture the fungal isolate on a PDA plate and incubate at its optimal temperature until the colony is actively growing (e.g., 3-5 days).[7]

  • Under a laminar flow hood, use a sterile scalpel to cut several small agar plugs (approx. 5 mm) from the leading edge of the fungal colony.

  • Transfer these plugs into a sterile 50 mL conical tube containing 20 mL of sterile PDB.

  • Homogenize the mixture using a vortex mixer for 1-2 minutes to create a fragmented mycelial suspension. This suspension will serve as the inoculum.

Step 2: Preparation of this compound Solutions

  • Primary Stock Solution (e.g., 10 mg/mL): Accurately weigh 10 mg of analytical grade this compound and dissolve it in 1 mL of DMSO. Vortex until fully dissolved. This stock should be stored at -20°C for long-term use.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile PDB to create a range of working concentrations. The final concentrations in the assay plate should span the expected EC50 value. A typical range for this compound against sensitive isolates of pathogens like Sclerotinia sclerotiorum or Botrytis cinerea might be from 0.001 to 10 µg/mL.[7][18]

    • Causality: The concentration range is critical. It must be wide enough to define both the bottom and top plateaus of the dose-response curve to ensure an accurate EC50 calculation.

Step 3: Assay Plate Setup

  • Design the plate layout to include all controls and test concentrations in triplicate.

  • Blank Wells: Add 200 µL of PDB (with a corresponding amount of DMSO if used in dilutions) to three wells. These wells receive no inoculum and are used to blank the plate reader.

  • Negative Control Wells: Add 180 µL of PDB to three wells. These will receive inoculum but no fungicide. Add a volume of DMSO equivalent to the highest concentration used in the test wells.

  • Test Wells: Add 180 µL of the appropriate this compound working solution to each corresponding well.

  • Inoculation: Add 20 µL of the prepared mycelial suspension to all wells except the blanks.

  • Seal the plate with a sterile lid or adhesive plate sealer and incubate at the optimal temperature for the fungus (e.g., 20-25°C) for 48 to 96 hours, or until sufficient growth is observed in the negative control wells.

Table 1: Example 96-Well Plate Layout for One Isolate

1 2 3 4 5 6 7 8 9 10 11 12
A Blank Ctrl 10 1 0.1 0.01 0.001 0.0001 Blank Ctrl 10 1
B Blank Ctrl 10 1 0.1 0.01 0.001 0.0001 Blank Ctrl 10 1
C Blank Ctrl 10 1 0.1 0.01 0.001 0.0001 Blank Ctrl 10 1
D 0.1 0.01 0.001 0.0001 Blank Ctrl 10 1 0.1 0.01 0.001 0.0001
E 0.1 0.01 0.001 0.0001 Blank Ctrl 10 1 0.1 0.01 0.001 0.0001
F 0.1 0.01 0.001 0.0001 Blank Ctrl 10 1 0.1 0.01 0.001 0.0001
G ... ... ... ... ... ... ... ... ... ... ... ...
H ... ... ... ... ... ... ... ... ... ... ... ...

Ctrl = Negative Control (No Fungicide). Numbers represent final this compound concentration in µg/mL.

Step 4: Data Collection and Analysis

  • After incubation, gently shake the plate to homogenize the mycelial growth.

  • Measure the optical density (OD) of each well at 600 nm using a microplate reader.

  • Calculate Percent Inhibition:

    • First, calculate the average OD of the blank wells and subtract this value from all other OD readings to correct for background absorbance.

    • Use the corrected OD values to calculate the percent inhibition for each concentration replicate using the formula: % Inhibition = 100 * [ (Corrected OD of Control - Corrected OD of Treatment) / Corrected OD of Control ]

  • Dose-Response Analysis:

    • Plot the mean percent inhibition against the log10 of the this compound concentration.

    • Use a statistical software package (e.g., GraphPad Prism, R with the 'drc' package) to perform a non-linear regression analysis.[19][20][21] The four-parameter logistic model is commonly used for this purpose.

    • The software will calculate the EC50 value, which is the concentration that corresponds to 50% inhibition on the fitted curve.[22][23]

Table 2: Example Data for EC50 Calculation

This compound (µg/mL) Log10(Concentration) Mean % Inhibition
0.001 -3.00 5.2
0.01 -2.00 15.8
0.05 -1.30 48.9
0.1 -1.00 65.1
0.5 -0.30 89.4
1 0.00 95.3

| 10 | 1.00 | 98.7 |

Data Interpretation and Quality Control

  • Baseline Sensitivity: For a baseline study, the EC50 values from a large number of unexposed isolates (e.g., >100) are determined. The distribution of these values, often presented as a histogram, should be unimodal, indicating a single, sensitive population.[7][18] The mean EC50 from this study serves as the baseline.

  • Monitoring for Resistance: For ongoing monitoring, the EC50 of a field isolate is compared to the baseline mean. A Resistance Factor (RF) can be calculated: RF = EC50 of Field Isolate / Mean EC50 of Baseline Population A high RF value (e.g., >10) suggests a shift towards reduced sensitivity, warranting further investigation and adjustments to disease management strategies.

  • Self-Validation and Controls:

    • Reproducibility: The inclusion of a known sensitive reference strain in every assay is crucial. The EC50 value for this reference should be consistent across experiments, confirming the validity and reproducibility of the assay.

    • Growth Viability: The negative control wells must show robust fungal growth. Lack of growth indicates a problem with the inoculum or incubation conditions.

    • Data Quality: The dose-response curve should be sigmoidal with a good coefficient of determination (R² > 0.95) from the non-linear regression fit.

References

Application Note: High-Recovery Extraction of Penthiopyrad and its Metabolites from Soil Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the efficient extraction of the succinate dehydrogenase inhibitor (SDHI) fungicide penthiopyrad and its primary metabolites from complex soil matrices. Designed for researchers, analytical scientists, and environmental monitoring professionals, this document moves beyond simple procedural lists to explain the scientific rationale behind methodological choices. We present two robust extraction workflows: a validated Liquid-Liquid Extraction (LLE) method and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Both protocols are designed for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), ensuring high sensitivity and selectivity.

Introduction: The Analytical Imperative for this compound in Soil

This compound (IUPAC name: (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide) is a broad-spectrum pyrazole-carboxamide fungicide.[1][2] Its mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, effectively disrupting fungal energy production.[2][3] Widely used to control foliar and soil-borne diseases in a variety of crops, its application raises important questions about its environmental fate, persistence, and potential for ecosystem impact.[1]

Soil acts as a primary reservoir for agricultural fungicides. The dissipation kinetics and degradation pathways of this compound in soil are influenced by factors such as microbial activity and organic matter content.[4][5] Monitoring the parent compound and its key degradation products is crucial for accurate environmental risk assessment and ensuring food safety.[6][7] this compound's physicochemical properties, including a LogP of 3.86, indicate moderate lipophilicity, influencing its interaction with soil organic matter and the choice of extraction solvents.[3]

This guide details methodologies to overcome the analytical challenges posed by the strong interactions between these analytes and the complex, heterogeneous soil matrix.[8][9]

Table 1: Physicochemical Properties of this compound and Key Metabolites

Compound NameAbbreviationChemical FormulaMolecular Weight ( g/mol )CAS Number
This compoundPTPC₁₆H₂₀F₃N₃OS359.41183675-82-3
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamidePAMC₆H₆F₃N₃O193.13Not Available
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidPCAC₆H₅F₃N₂O₂194.11Not Available
3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acidDM-PCAC₅H₃F₃N₂O₂180.09Not Available
This compound Metabolite753-A-OHC₁₆H₂₀F₃N₃O₂S375.41Not Available

Data sourced from publicly available chemical databases and validation studies.[10][11]

Methodology 1: Validated Acetonitrile Extraction with Liquid-Liquid Partitioning

This method is based on a validated environmental chemistry protocol and is highly effective for extracting incurred residues of this compound and its metabolites from diverse soil types. It employs a dual-solvent system followed by liquid-liquid partitioning to achieve a clean extract suitable for sensitive LC-MS/MS analysis.

Principle and Scientific Rationale

The core of this method lies in a systematic, multi-step purification process.

  • Initial Extraction (Acetonitrile/Water): The use of a 4:1 acetonitrile:water mixture is a critical choice. Acetonitrile is a polar aprotic solvent highly effective at disrupting analyte-soil interactions and solubilizing a wide range of pesticide polarities. The inclusion of water (20%) serves to swell clay lattices and hydrate the soil matrix, improving solvent penetration and the desorption of aged residues.

  • Liquid-Liquid Partitioning (Ethyl Acetate): After the initial extraction and removal of acetonitrile via evaporation, the analytes are partitioned from the remaining aqueous phase into ethyl acetate. This step is crucial for sample cleanup. Ethyl acetate is immiscible with water and selectively extracts the moderately non-polar this compound and its metabolites, leaving more polar, water-soluble matrix components (like humic acids and salts) behind in the aqueous phase. The addition of 0.1% acetic acid ensures that acidic metabolites like PCA and DM-PCA remain protonated, enhancing their partitioning into the organic layer.[11]

  • Solvent Exchange (Methanol/Water): The final ethyl acetate extract is evaporated and reconstituted in a methanol/water mixture. This is a necessary step to ensure compatibility with the reverse-phase LC-MS/MS mobile phases, leading to good peak shape and chromatographic performance.[11]

Detailed Experimental Protocol

Reagents:

  • Acetonitrile (ACN), HPLC Grade

  • Ethyl Acetate, HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Glacial Acetic Acid, ACS Grade

  • Deionized Water

  • Extraction Solvent: Prepare a 4:1 (v/v) mixture of Acetonitrile and Deionized Water.

  • 0.1% Acetic Acid: Dilute 0.1 mL of glacial acetic acid to 100 mL with deionized water.

Procedure:

  • Sample Preparation: Weigh 5.0 ± 0.1 g of soil into a 50 mL polypropylene centrifuge tube.

  • First Extraction: Add 40 mL of 4:1 ACN:Water extraction solvent to the tube. Tightly cap and shake at high speed for 30 minutes.

  • Centrifugation: Centrifuge the sample at approximately 2500 RPM for 5 minutes to form a firm soil pellet.

  • Combine Extracts: Decant the supernatant into a 500 mL round-bottom flask.

  • Second Extraction: Repeat steps 2-4 with a fresh 40 mL aliquot of extraction solvent, combining the supernatants in the same flask.

  • Solvent Evaporation: Concentrate the combined extracts using a rotary evaporator with a water bath temperature of approximately 40°C until the acetonitrile is completely removed.

  • Liquid-Liquid Partitioning: a. Transfer the remaining aqueous concentrate to a clean 50 mL centrifuge tube. b. Rinse the flask with two aliquots (10 mL and 15 mL) of ethyl acetate, adding each rinse to the centrifuge tube. c. Add 5 mL of 0.1% acetic acid to the tube. d. Cap and shake at low speed for 5 minutes, then centrifuge at 1500 RPM for 3 minutes to separate the layers. e. Carefully transfer the upper ethyl acetate layer to a new 50 mL tube. f. Add another 20 mL of ethyl acetate to the remaining aqueous phase, repeat the shaking and centrifugation, and combine the second ethyl acetate layer with the first.

  • Final Preparation: a. Adjust the final volume of the combined ethyl acetate extracts to 50 mL with ethyl acetate. b. Pipette a 5 mL aliquot into a 15 mL tube and evaporate to less than 0.5 mL under a gentle stream of nitrogen at ≤40°C. Do not evaporate to dryness. c. Add 4 mL of methanol and repeat the evaporation to <0.5 mL to perform a solvent exchange. d. Add a final volume of 50% methanol:water to reach the desired concentration (e.g., 1.0 mL). e. Vortex to mix, then filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Workflow Visualization: LLE Method

LLE_Workflow cluster_extraction Sample Extraction cluster_partition Liquid-Liquid Partitioning cluster_final Final Preparation soil 1. Weigh 5g Soil add_acn_h2o 2. Add 40mL 4:1 ACN:H2O soil->add_acn_h2o shake_centrifuge 3. Shake & Centrifuge add_acn_h2o->shake_centrifuge decant 4. Decant Supernatant shake_centrifuge->decant repeat_ext 5. Repeat Extraction decant->repeat_ext evap_acn 6. Evaporate ACN repeat_ext->evap_acn Combined Extracts add_etac 7. Add Ethyl Acetate & Acetic Acid evap_acn->add_etac shake_centrifuge2 8. Shake & Centrifuge add_etac->shake_centrifuge2 collect_etac 9. Collect Organic Layer shake_centrifuge2->collect_etac repeat_part 10. Repeat Partitioning collect_etac->repeat_part evap_n2 11. Evaporate under N2 repeat_part->evap_n2 Combined Organic Layers solvent_exchange 12. Solvent Exchange (MeOH) evap_n2->solvent_exchange reconstitute 13. Reconstitute in MeOH:H2O solvent_exchange->reconstitute filter_vial 14. Filter into HPLC Vial reconstitute->filter_vial analysis analysis filter_vial->analysis To LC-MS/MS

Caption: Workflow for LLE of this compound from Soil.

Methodology 2: QuEChERS Extraction and Dispersive SPE Cleanup

The QuEChERS approach has become a benchmark in multi-residue pesticide analysis due to its speed, cost-effectiveness, and high throughput, while minimizing solvent usage.[7][9] It is particularly well-suited for screening large numbers of soil samples.

Principle and Scientific Rationale

The elegance of QuEChERS lies in its streamlined two-step process.

  • Extraction and Salting-Out: The sample is first hydrated and then extracted with acetonitrile. A mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium acetate or citrate salts, is then added.[8] This has a dual purpose:

    • Induces Phase Separation: The salts have a high affinity for water, forcing a separation between the aqueous layer and the water-miscible acetonitrile. This "salting-out" effect drives the pesticides, which are more soluble in acetonitrile, into the organic layer.

    • Removes Water: Anhydrous MgSO₄ acts as a drying agent, removing residual water from the acetonitrile extract, which improves recovery and protects analytical columns.

    • pH Buffering: Citrate or acetate salts buffer the extraction at a specific pH, which is crucial for preventing the degradation of pH-sensitive analytes.[8]

  • Dispersive Solid-Phase Extraction (dSPE): An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents for cleanup. The choice of sorbents is critical:

    • Primary Secondary Amine (PSA): This sorbent effectively removes organic acids, fatty acids, sugars, and other polar interferences that can contaminate the final extract and interfere with analysis.[8]

    • C18 (Octadecylsilane): This non-polar sorbent is included to remove lipids and other non-polar matrix components.[8]

    • Magnesium Sulfate (MgSO₄): A small amount is included to remove any remaining water.

Detailed Experimental Protocol

Reagents & Materials:

  • Acetonitrile (ACN), HPLC Grade

  • Deionized Water

  • 50 mL Polypropylene Centrifuge Tubes

  • QuEChERS Extraction Salts (e.g., pouch containing 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate - AOAC formulation)

  • 2 mL dSPE Cleanup Tubes (containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18)

Procedure:

  • Sample Hydration: Weigh 10 g of soil into a 50 mL centrifuge tube. If the soil is dry, add 7-10 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[8][9]

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Initial Extraction: Cap the tube tightly and shake vigorously (manually or mechanically) for 5 minutes to ensure thorough extraction.

  • Salting-Out: Add the contents of one QuEChERS extraction salt pouch to the tube.

  • Phase Separation: Immediately cap and shake vigorously for at least 2 minutes to ensure the salt dissolves and induces phase separation.

  • Centrifugation: Centrifuge for 5 minutes at ≥3000 rcf. A clean layer of acetonitrile extract will form on top of the water and soil pellet.

  • Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube. b. Vortex the dSPE tube for 1 minute to ensure the extract interacts with the sorbents. c. Centrifuge for 2 minutes at high speed (e.g., ≥5000 rcf) to pellet the dSPE sorbents.

  • Final Preparation: Carefully transfer the cleaned supernatant into an autosampler vial. This extract is ready for direct injection or can be diluted if necessary for LC-MS/MS or GC-MS/MS analysis.

Workflow Visualization: QuEChERS Method

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup soil 1. Weigh 10g Soil (+ H2O if dry) add_acn 2. Add 10mL Acetonitrile soil->add_acn shake1 3. Shake for 5 min add_acn->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake for 2 min add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 transfer 7. Transfer 1mL Supernatant to dSPE Tube centrifuge1->transfer ACN Supernatant vortex 8. Vortex for 1 min transfer->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 collect 10. Collect Clean Extract centrifuge2->collect analysis analysis collect->analysis To LC/GC-MS/MS

Caption: Workflow for QuEChERS Extraction from Soil.

Instrumental Analysis and Method Performance

While both extraction methods are robust, the final determination is typically performed using mass spectrometry for its superior sensitivity and selectivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for this compound and its more polar metabolites.[12] It avoids the need for derivatization and is suitable for thermally labile compounds. Analysis is typically performed in positive electrospray ionization (ESI+) mode, monitoring multiple reaction monitoring (MRM) transitions for quantification and confirmation.[12]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is also a highly effective technique, offering excellent chromatographic resolution.[13] It is a powerful tool for confirming results from LC-MS/MS and for analyzing a broad scope of pesticides simultaneously.[14]

Table 2: Typical LC-MS/MS Parameters and Performance Data

ParameterTypical Value / RangeSource
Chromatography
LC ColumnC18 Reverse-Phase (e.g., 2.6 µm, 3 x 100 mm)[12]
Mobile Phase A5 mM Ammonium Formate + 0.1% Formic Acid in Water[12]
Mobile Phase B5 mM Ammonium Formate + 0.1% Formic Acid in Methanol[12]
Flow Rate0.3 - 0.5 mL/min
Injection Volume2 - 10 µL[12][15]
Mass Spectrometry
Ionization ModeElectrospray Ionization, Positive (ESI+)[12]
Analysis ModeMultiple Reaction Monitoring (MRM)
Method Performance
Limit of Detection (LOD)~1.5 µg/kg (ppb)
Limit of Quantification (LOQ)5.0 - 10 µg/kg (ppb)[16]
Average Recoveries70% - 110%[16]
RSD (Repeatability)< 20%[16]

Performance data is aggregated from validated methods and serves as a typical benchmark. Actual performance may vary based on soil type and instrumentation.

Conclusion

The reliable quantification of this compound and its metabolites in soil is achievable through well-designed extraction protocols. The validated Liquid-Liquid Extraction method offers a rigorous and thorough cleanup, ideal for generating regulatory data where high accuracy is paramount. The QuEChERS method provides a rapid, high-throughput alternative that significantly reduces solvent consumption and sample preparation time, making it exceptionally suitable for large-scale monitoring and screening programs.[7]

The choice between these methods will depend on the specific analytical objectives, available laboratory instrumentation, sample throughput requirements, and the complexity of the soil matrix. Both protocols, when coupled with modern LC-MS/MS or GC-MS/MS analysis, provide a self-validating system capable of delivering the trustworthy and authoritative data required by researchers and drug development professionals.

References

Application Notes & Protocols for Penthiopyrad Research: Foliar and In-Furrow Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Penthiopyrad

This compound is a broad-spectrum fungicide belonging to the pyrazole carboxamide class of chemicals.[1] Its primary mode of action is the inhibition of the succinate dehydrogenase enzyme (SDHI) in complex II of the mitochondrial respiratory chain, effectively disrupting fungal respiration and energy production.[2][3][4] This mechanism provides preventative, curative, and locally systemic activity against a wide range of foliar and soil-borne diseases caused by Ascomycetes and Basidiomycete fungi.[1][5]

Developed by Mitsui Chemicals, this compound is valued for its efficacy against diseases such as powdery mildew, gray mold, and various rots and blights.[4][6] It is effective against existing drug-resistant fungi and is noted for its low risk of phytotoxicity in a wide variety of crops.[6] Commercially available formulations include Fontelis®, Vertisan®, and Velista®.[1] Due to its favorable human health risk profile, it has been granted reduced-risk status by the U.S. Environmental Protection Agency (EPA).[1]

These application notes provide detailed protocols for researchers employing this compound in both foliar and in-furrow applications, emphasizing the scientific rationale behind each step to ensure experimental integrity and reproducibility.

Part 1: Foliar Application Protocols

Foliar application is a cornerstone of disease management, targeting pathogens present on the plant's leaves, stems, and fruit. The success of this technique hinges on achieving uniform coverage of the target tissues. As a locally systemic fungicide, this compound can be absorbed by the plant, allowing for the protection of treated foliage and some new growth.[2]

Core Principle: Maximizing Bioavailability through Optimal Coverage

The efficacy of a foliar-applied fungicide is directly proportional to its ability to cover and penetrate the target plant surfaces. This is governed by three primary factors: carrier volume, droplet size, and the use of adjuvants. The goal is to create a spray cloud with sufficient droplet density to ensure that the active ingredient is deposited uniformly across the plant canopy, especially in areas where disease is likely to develop.

Experimental Workflow for Foliar Application

Foliar_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_post Phase 3: Post-Application Calc Calculate Rates & Solution Volume Mix Prepare Tank Mix Calc->Mix Mixing Order Calib Calibrate Sprayer Mix->Calib Test Solution Env Assess Environmental Conditions Calib->Env Proceed if OK Spray Execute Spray Protocol Env->Spray Clean Decontaminate Equipment Spray->Clean Immediately After Record Document Application Details Spray->Record Clean->Record Assess Collect Efficacy & Phytotoxicity Data Record->Assess Per Trial Protocol

Caption: Workflow for a scientifically rigorous foliar fungicide application.

Quantitative Data Summary: Foliar Application Parameters
ParameterRecommendationRationale
Carrier Volume (Ground) 15 - 20 gallons/acre (approx. 140 - 187 L/ha)Ensures thorough coverage, especially in dense canopies. Volumes below 15 gal/acre can result in reduced coverage.[7][8]
Carrier Volume (Aerial) 3 - 5 gallons/acre (approx. 28 - 47 L/ha)Standard for aerial applications; often requires adjuvants to improve deposition and reduce drift.[7][8]
Droplet Size (VMD) Fine (F) to Medium (M)Smaller droplets provide better coverage for fungicides with limited mobility.[7][8] However, very fine droplets are prone to drift.
Application Timing Prophylactic (before infection)This compound has preventative and curative properties, but is most effective when applied before disease establishment.[1][2] Application before a rain event is ideal, allowing the product to dry.[9]
Adjuvants Non-ionic surfactant (NIS) as per labelImproves spray deposition, spreading, and penetration of the leaf cuticle.
Detailed Step-by-Step Protocol

1.4.1. Materials

  • This compound formulation (e.g., Fontelis® 200 SC)

  • Calibrated research sprayer (e.g., CO2-pressurized backpack sprayer)

  • Appropriate nozzles (e.g., flat-fan nozzles that produce a Fine-Medium droplet spectrum)

  • Personal Protective Equipment (PPE) as per product label

  • Deionized or clean water

  • Graduated cylinders and measuring vessels

  • Non-ionic surfactant (if required)

1.4.2. Procedure

  • Sprayer Calibration:

    • Rationale: Accurate calibration is non-negotiable for reproducible results. It ensures the calculated rate of the active ingredient is delivered to the target area.[10][11]

    • Steps: a. Fill the sprayer tank with a known volume of water. b. Mark out a calibration area (e.g., 250 sq. ft.). c. Spray the area using the same pressure, speed, and nozzle height intended for the actual application. d. Measure the amount of water required to refill the tank to the original mark. e. Use this volume to calculate the application rate in gallons per acre (or L/ha). Adjust pressure or speed as needed to achieve the target carrier volume.

  • Spray Solution Preparation:

    • Rationale: The order of adding components to the tank mix is critical to prevent product incompatibility and ensure a homogenous solution.

    • Steps: a. Fill the spray tank with 50-75% of the required water volume. b. Begin agitation. c. Add the calculated amount of this compound formulation to the tank. d. If using an adjuvant, add it now. e. Add the remaining water to reach the final desired volume. f. Maintain agitation throughout the application process.

  • Application:

    • Rationale: Environmental conditions significantly impact spray efficacy. Applying under optimal conditions minimizes drift and maximizes deposition.

    • Steps: a. Monitor environmental conditions. Avoid application in winds exceeding 10 mph, high temperatures, or low humidity to prevent drift and evaporation. b. Maintain a consistent boom height (e.g., 20 inches above the target) and walking speed throughout the application to ensure a uniform spray pattern.[12] c. Ensure complete and uniform coverage of all target plant tissues. For some diseases, directed applications to specific plant parts (e.g., fruit) may be necessary.[13]

  • Post-Application and Data Collection:

    • Rationale: Proper cleanup prevents cross-contamination in future trials. Detailed record-keeping is essential for data interpretation and adherence to good research practices.

    • Steps: a. Immediately after application, decontaminate the sprayer according to established protocols. b. Document all application parameters: date, time, environmental conditions, product rate, carrier volume, nozzle type, and pressure. c. At predefined intervals, evaluate plots for disease incidence and severity, as well as any signs of phytotoxicity (e.g., leaf burn, stunting).[13][14]

Part 2: In-Furrow Application Protocols

In-furrow application is a targeted method designed to protect seeds and seedlings from soil-borne pathogens during the critical early stages of plant development. This technique places the fungicide directly in the seed furrow, creating a zone of protection around the developing root system. This compound has demonstrated efficacy against key soil-borne pathogens like Rhizoctonia solani.[4][15]

Core Principle: Creating a Zone of Protection

The objective of in-furrow application is to deliver a precise dose of fungicide into the seed furrow during the planting operation. This creates a treated soil zone that suppresses or eliminates pathogenic fungi, allowing for healthier root establishment and improved plant emergence. The success of this method depends on accurate equipment calibration and placement of the fungicide in close proximity to the seed.

Experimental Workflow for In-Furrow Application

InFurrow_Workflow cluster_prep Phase 1: Pre-Planting cluster_calib Phase 2: Calibration cluster_app Phase 3: Application & Data Collection RateCalc Calculate Application Rate (Based on Row Spacing) SolutionPrep Prepare Fungicide Solution RateCalc->SolutionPrep EquipSetup Set Up In-Furrow Liquid System on Planter CalibProc Calibrate System Output (GPM or oz/min) EquipSetup->CalibProc SolutionPrep->CalibProc Use Water for Initial Calibration Verify Verify Flow Rate for Each Row Unit CalibProc->Verify Planting Apply During Planting Verify->Planting Proceed if Accurate Record Document Planting & Application Data Planting->Record Assess Evaluate Emergence, Stand Count & Root Health Record->Assess At Key Growth Stages

Caption: Integrated workflow for in-furrow fungicide research application.

Quantitative Data Summary: In-Furrow Application Parameters
ParameterRecommendationRationale
Application Rate Calculated based on product label for specific crop and row spacing (e.g., fl oz per 1000 row-feet).Ensures the correct amount of active ingredient is delivered to the protective zone, regardless of row width.
Carrier Volume Typically 3 - 5 gallons/acre (GPA)A lower carrier volume is standard and sufficient for delivering the concentrated product into the furrow.
Placement Directly into the open seed furrow, on or around the seed.Maximizes proximity to the seed and developing roots for immediate protection.
Soil Conditions Adequate soil moistureEnsures proper movement and distribution of the fungicide within the soil profile.
Detailed Step-by-Step Protocol

2.4.1. Materials

  • This compound formulation suitable for in-furrow use

  • Tractor and planter equipped with a liquid in-furrow application system (pump, tank, lines, and nozzles/orifices)

  • Calibration equipment: collection containers (graduated in oz or mL), stopwatch, measuring tape

  • Personal Protective Equipment (PPE)

  • Clean water

2.4.2. Procedure

  • Rate Calculation:

    • Rationale: In-furrow rates are typically provided per unit of row length to ensure consistent application regardless of row spacing.

    • Steps: a. Determine the desired product rate from the label (e.g., 8 fl oz/acre for 30-inch rows). b. Convert this to a rate per 1000 row-feet if necessary. c. Use this rate, along with the desired planting speed and carrier volume, to calculate the required system output per nozzle.

  • Equipment Calibration:

    • Rationale: Unlike broadcast spraying, in-furrow calibration focuses on the output per row. Each row unit must be calibrated to ensure uniformity across the planter.[16]

    • Formula for Gallons Per Minute (GPM) per nozzle: GPM = (GPA * MPH * Row Width in inches) / 5940[16]

    • Steps: a. Fill the system with water for initial calibration. b. Set the system pressure to the desired operating level. c. At a stationary position, engage the pump and collect the output from one nozzle for a set time (e.g., 1 minute).[16] d. Convert the collected volume to GPM or ounces per minute. e. Compare the actual output to the calculated target output. Adjust pressure or change orifice plates as needed to achieve the correct flow rate. f. Repeat for each row unit to ensure consistency.

  • Application:

    • Rationale: The application is integrated with planting, making it a time-efficient method for delivering early-season protection.

    • Steps: a. Fill the tank with the properly mixed fungicide solution. b. Operate the tractor at the same speed (MPH and RPM) used during calibration.[17] c. Engage the planting units and the liquid application system simultaneously. d. Visually monitor the system to ensure all lines are flowing and nozzles are not clogged.

  • Post-Application and Data Collection:

    • Rationale: Early-season data is critical for evaluating the efficacy of in-furrow treatments on plant establishment.

    • Steps: a. Thoroughly flush and clean the entire liquid application system to prevent residue buildup and contamination. b. Document all relevant parameters: planting date, product rate, carrier volume, planting speed, soil conditions (temperature, moisture). c. At appropriate intervals post-planting, collect data on:

      • Plant emergence and final stand count.
      • Seedling vigor and plant height.
      • Root rot severity ratings (requires destructive sampling).[18]

Part 3: Resistance Management

This compound belongs to the FRAC Group 7 fungicides.[5] To delay the development of fungicide resistance, it is critical to rotate or tank-mix this compound with fungicides from different FRAC groups that have different modes of action.[5][19] Research protocols should be designed to reflect these best practices, and the number of applications per season should be limited according to label recommendations.[19] Resistance monitoring in pathogen populations is also a key component of long-term sustainable use.[20]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Penthiopyrad Resistance in Botrytis cinerea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating penthiopyrad resistance in Botrytis cinerea. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and proven protocols to navigate the complexities of your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions regarding the mechanisms and implications of this compound resistance.

Q1: What is the primary molecular mechanism of resistance to this compound in Botrytis cinerea?

A1: The predominant mechanism of resistance to this compound, a Succinate Dehydrogenase Inhibitor (SDHI) fungicide, is the modification of its target site, the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial respiratory chain.[1][2] This modification is typically caused by point mutations in the genes encoding the subunits of the SDH enzyme, most notably the sdhB, sdhC, and sdhD genes.[3]

Q2: Which specific mutations are most commonly associated with this compound resistance?

A2: Several key mutations in the sdhB subunit are strongly correlated with resistance. The most frequently reported amino acid substitutions include those at codons P225, N230, and H272.[4][5] Specifically, mutations leading to substitutions like P225F/H/L/T, N230I, and H272R/Y/L have been identified in resistant field isolates.[5][6][7] The H272R mutation is often cited as the most common globally.[4]

Q3: Does resistance to this compound confer resistance to other SDHI fungicides?

A3: Yes, cross-resistance among SDHI fungicides is a significant issue, but it is not uniform. The specific mutation present in the SdhB gene dictates the cross-resistance profile.[5][6] For instance:

  • H272Y mutants often show resistance to boscalid, fluxapyroxad, and this compound.[5][8]

  • N230I and P225F mutants can exhibit high levels of resistance to a broad range of SDHIs, including boscalid, fluopyram, fluxapyroxad, and this compound.[5][8]

  • Some newer SDHIs, such as benzovindiflupyr, may remain effective against certain mutants, offering a potential tool for resistance management.[6][8]

Q4: Are there resistance mechanisms other than target-site modification?

A4: While target-site mutation is the primary cause of high-level resistance to SDHIs, other mechanisms can contribute to reduced fungicide sensitivity in B. cinerea. Multidrug resistance (MDR), mediated by the overexpression of efflux pump proteins like ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, can expel a wide range of toxins, including some fungicides.[9][10][11] While less specific to SDHIs, elevated efflux activity could contribute to a background of reduced sensitivity.

Q5: Do resistant mutants have a fitness cost?

A5: Generally, the common mutations in the SdhB subunit do not seem to impose a significant fitness penalty on the fungus.[5][12] This means that resistant strains can persist and compete effectively with the wild-type population even in the absence of fungicide selection pressure, making resistance a long-term management challenge.

Section 2: Troubleshooting Guides for Experimental Workflows

This section provides practical advice for specific issues you may encounter during your research.

Issue 1: My this compound dose-response curve for a suspected resistant isolate is inconsistent or shows only a minor shift compared to the wild-type.

  • Possible Cause 1: Incorrect Discriminatory Dose. The concentration of this compound used may be insufficient to differentiate between sensitive and resistant isolates.

    • Troubleshooting Step: Review published literature to establish appropriate discriminatory doses for your screening assays. For B. cinerea, concentrations for this compound screening can range from 1 to 10 µg/ml, but this can vary based on the specific mutation.[13] It is crucial to perform a full dose-response curve to determine the EC50 (Effective Concentration to inhibit 50% growth).

  • Possible Cause 2: Presence of a Low-Resistance Mutation. Not all mutations confer the same level of resistance. Your isolate may harbor a mutation that results in only a low to moderate resistance factor.

    • Troubleshooting Step: Sequence the sdhB, sdhC, and sdhD genes of your isolate. Compare the sequence to a sensitive reference strain to identify any amino acid substitutions. This will provide a definitive molecular explanation for the observed phenotype.

  • Possible Cause 3: Mixed Isolate Culture. Your culture may not be monoclonal, containing a mix of sensitive and resistant individuals. This can lead to inconsistent results.

    • Troubleshooting Step: Re-isolate a single spore from your culture to establish a pure, monoclonal line before repeating the sensitivity assay.

Issue 2: I cannot amplify the sdhB gene from a resistant isolate using standard primers.

  • Possible Cause 1: Primer Mismatch. The genomic DNA of your specific isolate may have sequence variations at the primer binding sites.

    • Troubleshooting Step: Design alternative primer sets based on conserved regions flanking the target mutation sites (codons 225, 230, 272). Aligning sdhB sequences from multiple B. cinerea isolates in public databases can help identify these conserved regions.

  • Possible Cause 2: Poor DNA Quality. The presence of PCR inhibitors (e.g., polysaccharides, phenolic compounds) in your DNA extract can prevent amplification.

    • Troubleshooting Step: Re-purify your DNA using a commercial kit specifically designed for fungal DNA extraction. Include a cleanup step (e.g., using a spin column) to remove inhibitors. Assess DNA quality using a spectrophotometer (checking A260/280 and A260/230 ratios).

Issue 3: Wild-type isolates are showing unexpected tolerance to this compound in my in vitro assays.

  • Possible Cause 1: Fungicide Degradation. this compound in your stock solution or amended media may have degraded due to improper storage (e.g., exposure to light or high temperatures).

    • Troubleshooting Step: Prepare fresh fungicide stock solutions and media for each experiment. Store stock solutions in the dark at -20°C.

  • Possible Cause 2: Media Interaction. Components of your growth medium could potentially interfere with the activity of the fungicide.

    • Troubleshooting Step: Ensure your assay protocol is consistent with established methods. Potato Dextrose Agar (PDA) is a standard medium for these assays. If you are using a custom medium, test for potential interactions by comparing results to those obtained with standard PDA.

Section 3: Key Experimental Protocols

These protocols provide step-by-step methodologies for core experiments in this compound resistance research.

Protocol 1: Determination of EC50 Values for this compound

This protocol determines the concentration of this compound that inhibits 50% of mycelial growth.

  • Preparation of Fungicide Stock: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Store at -20°C.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55°C in a water bath.

  • Amending Media: Add the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent (DMSO) alone at the highest concentration used. Pour the amended media into Petri dishes.

  • Inoculation: Take a 5-mm mycelial plug from the edge of an actively growing 3-day-old culture of your B. cinerea isolate. Place it, mycelium-side down, in the center of each amended and control plate.

  • Incubation: Incubate the plates in the dark at 20-22°C for 3-5 days.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Average these two measurements and subtract the diameter of the initial plug (5 mm).

  • Analysis: For each concentration, calculate the percentage of mycelial growth inhibition relative to the solvent control. Use statistical software to perform a probit or log-logistic regression analysis to calculate the EC50 value.

Protocol 2: Molecular Identification of SdhB Mutations

This protocol outlines the process for amplifying and sequencing the sdhB gene to identify resistance-conferring mutations.

  • DNA Extraction: Grow the fungal isolate in Potato Dextrose Broth (PDB) for 3-5 days. Harvest the mycelium by filtration, freeze-dry, and grind it to a fine powder in liquid nitrogen. Extract genomic DNA using a commercial fungal DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification: Design primers to amplify the region of the sdhB gene containing the key codons (P225, N230, H272). A typical PCR reaction mixture (25 µL) includes:

    • 5 µL 5x PCR Buffer

    • 1 µL dNTPs (10 mM)

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 0.25 µL Taq Polymerase

    • 1 µL Template DNA (20-50 ng)

    • 15.75 µL Nuclease-free water

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 3 min

    • 35 Cycles:

      • 95°C for 30 sec

      • 55-60°C for 30 sec (annealing temperature may need optimization)

      • 72°C for 1 min

    • Final Extension: 72°C for 5 min

  • Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the amplification of a band of the expected size.

  • Sequencing: Purify the remaining PCR product and send it for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Assemble the forward and reverse sequences and align them with a wild-type B. cinerea sdhB reference sequence (e.g., from NCBI) to identify any point mutations.

Section 4: Data Visualization and Diagrams

Data Summary

Table 1: Cross-Resistance Patterns of Common SdhB Mutations in B. cinerea

MutationResistance to BoscalidResistance to this compoundResistance to FluopyramResistance to FluxapyroxadReference
Wild-Type SensitiveSensitiveSensitiveSensitiveN/A
H272R ResistantResistantSensitiveLow Resistance[8]
H272Y ResistantResistantSensitiveResistant[5][8]
N230I ResistantResistantResistantResistant[5][8]
P225F ResistantResistantResistantResistant[5][8]

Note: Resistance levels can be complex and may vary between studies. This table represents a general consensus.

Diagrams

SDHI_Resistance_Mechanism cluster_0 Mitochondrial Inner Membrane TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ComplexIII Complex III SDH->ComplexIII Fumarate (e- transfer) This compound This compound (SDHI Fungicide) SdhB_WT Wild-Type SdhB (Binding Site) This compound->SdhB_WT Binds & Inhibits SdhB_Mutant Mutant SdhB (e.g., H272R) This compound->SdhB_Mutant Binding Reduced or Prevented SdhB_WT->SDH Outcome_WT ATP Production Inhibited SdhB_WT->Outcome_WT Leads to SdhB_Mutant->SDH Outcome_Mutant ATP Production Continues SdhB_Mutant->Outcome_Mutant Leads to

Caption: Mechanism of this compound resistance via target-site modification in SdhB.

Experimental_Workflow start Start: Isolate B. cinerea from field sample phenotype Phenotypic Screening: EC50 Assay with this compound start->phenotype decision Resistant Phenotype Observed? phenotype->decision sensitive End: Isolate is Sensitive decision->sensitive No genotype Genotypic Analysis: Extract DNA & Amplify SdhB/C/D decision->genotype Yes sequence Sanger Sequencing genotype->sequence analyze Sequence Alignment & Mutation Identification sequence->analyze end End: Correlate Genotype with Resistance Phenotype analyze->end

Caption: Workflow for identifying and characterizing this compound-resistant isolates.

References

Technical Support Center: Strategies for Solubilizing Penthiopyrad for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with penthiopyrad. This document provides in-depth troubleshooting advice and detailed protocols to address the primary challenge in preclinical in vivo studies of this compound: its poor aqueous solubility. Our goal is to equip you with the foundational knowledge and practical steps to develop stable and effective formulations for your experiments.

Section 1: Understanding the Challenge - this compound's Physicochemical Properties

Q: Why is this compound so difficult to dissolve for in vivo studies?

A: this compound's challenging solubility profile stems directly from its chemical structure. It is a lipophilic (fat-loving) molecule with very low water solubility.[1][2] This is quantified by two key parameters: its water solubility, which is less than 3 mg/L across a range of physiological pH values, and its high LogP value, which indicates a strong preference for non-polar (oily) environments over aqueous ones.[1][3] Consequently, it will not readily dissolve in simple aqueous vehicles like saline or phosphate-buffered saline (PBS), making direct administration for in vivo studies impossible without a suitable formulation strategy.

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for FormulationSource(s)
Molecular Formula C₁₆H₂₀F₃N₃OS-[4]
Molecular Weight 359.4 g/mol Needed for calculating concentrations.[4]
Water Solubility (20°C) pH 4: 2.535 mg/LpH 7: 1.375 mg/LpH 10: 1.657 mg/LExtremely low solubility in aqueous solutions. pH adjustment is not an effective solubilization strategy.[3]
LogP 3.86Highly lipophilic; prefers non-aqueous environments.[1]
Melting Point ~108.7 °CA stable solid at room temperature.[3]
Section 2: Frequently Asked Questions (FAQs) - Formulation Strategies

This section provides a tiered approach to formulation, starting with the most common and accessible methods and progressing to troubleshooting and alternative strategies.

Q1: What is the first vehicle I should try for solubilizing this compound?

A: For initial experiments, a multi-component co-solvent system is the most common and effective starting point.[5] These vehicles work by creating a solution environment that is more favorable to lipophilic compounds. A widely used combination includes a primary organic solvent, a water-miscible co-solvent, a surfactant to maintain stability, and an aqueous buffer to make up the final volume.

The rationale for this combination is as follows:

  • Primary Solvent (e.g., DMSO): Used in a small quantity to achieve the initial dissolution of the this compound powder.

  • Co-solvent (e.g., PEG400): A less toxic, water-miscible solvent that helps keep the compound in solution when diluted with the aqueous phase.

  • Surfactant (e.g., Tween 80): Acts as a stabilizer, preventing the compound from precipitating out of the solution (a process known as "crashing out") upon the addition of the aqueous component.[5]

  • Aqueous Phase (e.g., Saline or PBS): Dilutes the organic solvents to reduce their potential toxicity and brings the formulation to the final desired volume and concentration.

cluster_0 Initial Formulation Strategy Start This compound Powder Dissolve Dissolve in minimal 100% DMSO Start->Dissolve AddPEG Add PEG400 (Co-solvent) Dissolve->AddPEG AddTween Add Tween 80 (Surfactant) AddPEG->AddTween AddSaline Add Saline/PBS slowly (Aqueous Vehicle) AddTween->AddSaline Final Clear, stable solution? AddSaline->Final Success Proceed to In Vivo Study Final->Success Yes Troubleshoot Go to Troubleshooting (FAQ Q2) Final->Troubleshoot No

Caption: Initial formulation workflow for this compound.

Protocol 1: Preparation of a Standard Co-Solvent Vehicle (10% DMSO / 40% PEG400 / 5% Tween 80)

This protocol is a robust starting point for achieving a target concentration of this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile, injectable grade

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials, vortex mixer, and optionally, a sonicator

Procedure:

  • Calculate Volumes: Determine the total volume of formulation needed. For example, to make 1 mL of a 5 mg/mL solution:

    • Mass of this compound: 5 mg

    • Volume of DMSO: 10% of 1 mL = 100 µL

    • Volume of PEG400: 40% of 1 mL = 400 µL

    • Volume of Tween 80: 5% of 1 mL = 50 µL

    • Volume of Saline: 45% of 1 mL = 450 µL

  • Initial Dissolution: Weigh the this compound powder and place it in a sterile vial. Add the calculated volume of DMSO. Vortex vigorously until the powder is completely dissolved. A brief sonication may assist if dissolution is slow.

  • Add Co-solvent: Add the PEG400 to the vial. Vortex thoroughly to ensure the mixture is homogenous.

  • Add Surfactant: Add the Tween 80. Vortex again until the solution is clear and uniform.

  • Final Dilution: Add the saline or PBS to the vial slowly and incrementally while continuously vortexing. This is the most critical step where precipitation can occur. Adding the aqueous phase too quickly can cause the compound to crash out.

  • Final Inspection: Once all components are added, inspect the final solution. It should be clear and free of any visible particulates.

Q2: My compound is precipitating out of the vehicle. What are my next steps?

A: Precipitation indicates that the formulation has exceeded its solubilization capacity. This can happen immediately or over time. Here is a troubleshooting guide:

  • Was the concentration too high?

    • Explanation: Every vehicle has a maximum concentration it can support for a given compound. You may be exceeding this limit.

    • Solution: Try preparing the formulation again at a lower concentration (e.g., reduce by 25-50%). You can compensate by increasing the dosing volume if animal welfare limits permit.

  • Was the order of addition correct?

    • Explanation: The sequence of adding solvents is critical. Always dissolve the compound in the strongest organic solvent first (DMSO) before introducing other components.

    • Solution: Re-make the formulation, strictly following the order described in Protocol 1.

  • Was the aqueous phase added too quickly?

    • Explanation: Rapid addition of saline changes the solvent properties abruptly, which can force the lipophilic compound out of solution.

    • Solution: Add the saline dropwise while continuously vortexing to allow for a gradual transition.

  • Can I modify the vehicle composition?

    • Explanation: If the standard vehicle fails, adjusting the ratios of the components can increase solubilizing power.

    • Solution: Systematically adjust the vehicle. For example, try increasing the PEG400 content (e.g., 10% DMSO, 50% PEG400, 5% Tween 80, 35% Saline). PEG400 is generally better tolerated in vivo than DMSO. You can also try slightly increasing the Tween 80 concentration (e.g., to 10%), but be mindful of its potential for hypersensitivity reactions.[5]

Q3: Can I use pH adjustment to improve solubility?

A: This is unlikely to be an effective strategy for this compound. As shown in Table 1, the water solubility of this compound does not change significantly between pH 4 and pH 10.[3] This is because its molecular structure lacks readily ionizable functional groups that would change their charge state with pH. Therefore, focusing on co-solvent and surfactant systems is a more scientifically sound approach.[6][7]

Q4: I need a formulation for oral gavage. Are there other options besides a clear solution?

A: Yes. If achieving a stable solution at your desired concentration is not feasible, preparing a homogenous and stable suspension is an excellent alternative for the oral route of administration. A suspension is a uniform dispersion of fine solid particles in a liquid vehicle.[5]

Protocol 2: Preparation of a Suspension in Methylcellulose

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • Optional: A small amount of surfactant like 0.1% Tween 80 can be added to the vehicle to aid in wetting the powder.

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh Compound: Weigh the required amount of this compound.

  • Trituration (Wetting): Place the powder in a mortar. If using a wetting agent, add a very small volume of the 0.5% methylcellulose containing 0.1% Tween 80. Use the pestle to grind the powder into a smooth, uniform paste. This step is crucial to ensure all particles are wetted and to prevent clumping.

  • Gradual Dilution: Slowly add the remaining 0.5% methylcellulose vehicle in small increments while continuously mixing or grinding.

  • Homogenization: For a more uniform suspension, use a mechanical homogenizer if available.

  • Storage and Use: Store the suspension under appropriate conditions (e.g., refrigerated). Crucially, you must vortex or stir the suspension vigorously before each animal is dosed to ensure a uniform concentration is administered each time.

Q5: What are the safety considerations for the solvents and excipients I am using?

A: The vehicle components are not inert and can have their own biological effects. It is essential to be aware of their potential toxicities and to use the lowest possible concentration of each.

Table 2: Safety Profile of Common Excipients

ExcipientCommon ConcentrationPotential Toxicities & ConsiderationsSource(s)
DMSO 5-10%Can cause local irritation. At higher doses, may have neurotoxic or hepatotoxic effects. Can also influence the metabolism of the test compound.[5]
PEG300/400 Up to 50%Generally well-tolerated. High concentrations can increase viscosity and may cause renal toxicity in some cases.[5]
Tween 80 1-10%Can cause hypersensitivity reactions or anaphylaxis in some species, particularly with intravenous administration.[5]
Methylcellulose 0.5-1%Considered largely inert and non-toxic for oral administration.[5]

Regarding this compound itself, it has low acute oral toxicity (LD₅₀ > 2000 mg/kg in mammals).[2] However, repeated dosing in animal studies has shown effects on the liver, thyroid, and kidneys.[8] Furthermore, the S-(+)-enantiomer has been shown to be significantly more bioactive and cytotoxic than the R-(-)-enantiomer, a factor to consider in advanced studies.[9]

Section 3: Protocol Validation and Best Practices

Q: How do I confirm my final formulation is suitable for my experiment?

A: Before beginning a large-scale study, you must validate your formulation. This ensures that any observed effects are from your compound and not from the vehicle or an unstable formulation.

cluster_1 Formulation Validation Workflow Prep Prepare Final Formulation Visual Visual Inspection (Clarity, Precipitation) Prep->Visual Stability Stability Check (Time, 4°C, RT, 37°C) Visual->Stability Physio Check Physiological Compatibility (pH) Stability->Physio Pilot Vehicle-Only Pilot Study (Small animal group) Physio->Pilot Check Observe for acute toxicity, irritation, or distress Pilot->Check Proceed Proceed with Full In Vivo Experiment Check->Proceed No adverse effects

Caption: A self-validating workflow for formulation development.

Validation Checklist:
  • Visual Inspection: Your final formulation (if a solution) should be clear and free of particulates. For a suspension, it should appear uniform and be easily re-suspended with gentle mixing.

  • Stability Assessment: Observe the formulation over the intended period of use (e.g., 8 hours on the benchtop, 7 days in the refrigerator). Check for any signs of precipitation or phase separation.

  • Physiological Compatibility: If possible, check that the pH of the final formulation is within a physiologically tolerable range (typically pH 6.5-8.0).

  • Vehicle Control Pilot: Dose a small number of animals (n=2-3) with the vehicle only (containing no this compound). Observe the animals closely for 24-48 hours for any adverse reactions such as lethargy, irritation at the injection site, or other signs of distress. This critical step ensures that the vehicle itself is well-tolerated by your animal model at the planned dose and route.

By following these structured formulation and validation steps, you can confidently prepare this compound for your in vivo experiments, ensuring data integrity and the welfare of your research animals.

References

Factors affecting the degradation and persistence of penthiopyrad in soil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers studying the environmental fate of penthiopyrad. This guide is designed to provide expert insights and practical troubleshooting for experiments focused on the degradation and persistence of this compound in soil. Our goal is to equip you with the knowledge to design robust experiments, interpret your data accurately, and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound degradation is much slower than expected based on published literature. What are the most likely causes?

A1: Slower-than-expected degradation of this compound is a common issue that can often be traced back to suboptimal conditions for microbial activity, which is a primary driver of its breakdown in soil. Consider the following key factors:

  • Soil Sterilization and Microbial Health: Have you used sterilized soil? Autoclaving or gamma irradiation can significantly reduce or eliminate the microbial populations essential for biodegradation. If you are aiming to study microbial degradation, ensure your soil is fresh and has a healthy, active microbial community. The bacterial genus Sphingomonas and the fungal genera Trichoderma and Humicola have been identified as key players in this compound dissipation[1].

  • Soil Moisture Content: Microbial activity is highly dependent on soil moisture. Excessively dry or waterlogged conditions can inhibit the microorganisms responsible for degradation[2]. The optimal moisture content for microbial activity is typically between 50-70% of the soil's water-holding capacity.

  • Temperature: Degradation rates are temperature-dependent[2][3]. If your incubation temperature is too low, microbial metabolism and chemical degradation processes will slow down. Conversely, excessively high temperatures can also inhibit microbial activity[3].

  • Soil pH: The pH of your soil can influence both microbial populations and the chemical stability of this compound. While this compound is stable to hydrolysis, extreme pH values can affect the viability of degrading microorganisms[1][4].

  • Organic Matter Content: Soil organic matter can influence the bioavailability of this compound. High organic matter can lead to increased sorption, potentially making the compound less available for microbial degradation. It has also been noted to influence the stereoselective degradation of this compound[5].

Q2: I am observing significant variability in degradation rates between replicate soil samples. How can I improve the consistency of my results?

A2: Variability between replicates is often due to a lack of homogeneity in the experimental setup. Here are some critical areas to focus on for improving consistency:

  • Soil Homogenization: Ensure your bulk soil sample is thoroughly mixed before aliquoting it into your experimental units. This includes breaking up soil clumps and removing large debris to ensure a uniform distribution of soil particles, organic matter, and microbial communities.

  • Uniform Application of this compound: The method of spiking the soil with this compound is crucial. Applying the compound in a solvent and then thoroughly mixing it with the soil before the solvent fully evaporates can help ensure a uniform initial concentration.

  • Consistent Moisture and Compaction: When preparing your replicates, make sure each receives the same amount of water to achieve the target moisture level. The bulk density of the soil in each experimental unit should also be as consistent as possible.

  • Controlled Incubation Conditions: Incubate all replicates in the same controlled environment to avoid temperature or lighting gradients. If using an incubator, be mindful of hot or cold spots.

Q3: How do I differentiate between biotic and abiotic degradation of this compound in my soil samples?

A3: To distinguish between microbial (biotic) and chemical (abiotic) degradation, you will need to set up parallel experiments with sterilized and non-sterilized soil.

  • Experimental Setup:

    • Non-Sterile (Biotic + Abiotic): Use fresh, unsterilized soil samples. The degradation observed in these samples will be the sum of both microbial and chemical processes.

    • Sterile (Abiotic only): Use soil from the same batch that has been sterilized, typically by autoclaving or gamma irradiation. It is crucial to confirm the sterility of the soil. The degradation in these samples will primarily be due to chemical processes like hydrolysis and oxidation.

  • Interpretation: By comparing the rate of this compound disappearance in the non-sterile samples to the sterile controls, you can infer the contribution of microbial activity. A significantly faster degradation rate in the non-sterile soil indicates that biotic degradation is a major pathway.

It is important to note that sterilization methods can alter soil chemistry and structure, which may have some effect on abiotic degradation rates. However, this approach remains the standard for differentiating between these degradation pathways.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
No degradation of this compound observed. 1. Ineffective microbial population. 2. Inhibitory experimental conditions (e.g., extreme pH, temperature, or moisture). 3. Analytical method issues.1. Characterize the microbial community in your soil. Consider augmenting with known degrading strains like Trichoderma harzianum[6]. 2. Verify and adjust soil pH, temperature, and moisture to optimal ranges for microbial activity. 3. Validate your analytical method (e.g., LC-MS/MS) with freshly prepared standards and spiked control samples[7][8].
Inconsistent enantiomer degradation ratios. 1. Variations in microbial communities between soil types or treatments. 2. Influence of soil properties like organic matter. 3. Application of different fertilizers.1. Recognize that the preferential degradation of one enantiomer (e.g., S-(+)-penthiopyrad) can be soil-dependent[5]. 2. Analyze and report the organic matter content of your soil, as it can inhibit stereoselectivity[5]. 3. Be aware that fertilizers can alter the enantioselective persistence of this compound[4].
Poor recovery of this compound from soil samples. 1. Inefficient extraction method. 2. Strong binding of this compound to soil particles. 3. Degradation during the extraction process.1. Employ a robust extraction method, such as using a 4:1 acetonitrile:water mixture followed by shaking and centrifugation[7]. 2. For soils with high organic matter or clay content, consider increasing the extraction time or using a more rigorous extraction technique. 3. Ensure that extraction and sample processing are performed promptly and at appropriate temperatures to minimize degradation.
Detection of unexpected metabolites. 1. Unique microbial pathways in your specific soil. 2. Abiotic degradation pathways not previously reported.1. Utilize analytical techniques like LC-MS/MS to identify and characterize unknown peaks[9]. 2. Consider that hydroxylation is a known degradation pathway for this compound, leading to metabolites like 753-A-OH[5].

Experimental Protocols

Protocol 1: Basic Aerobic Soil Degradation Study

This protocol outlines a fundamental workflow for assessing the rate of this compound degradation in soil under controlled aerobic conditions.

1. Soil Preparation:

  • Collect fresh soil from your site of interest.
  • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.
  • Thoroughly homogenize the sieved soil.
  • Characterize the soil for properties such as pH, organic matter content, texture, and water holding capacity.

2. Spiking the Soil:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
  • Add the stock solution to the soil to achieve the desired initial concentration.
  • Mix the soil thoroughly during and after the addition of the spiking solution to ensure even distribution. Allow the solvent to evaporate in a fume hood.

3. Incubation:

  • Adjust the soil moisture to the desired level (e.g., 60% of water holding capacity).
  • Aliquot the spiked soil into replicate incubation vessels.
  • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C). Ensure aerobic conditions are maintained.

4. Sampling and Analysis:

  • Collect triplicate samples at predetermined time points (e.g., 0, 3, 7, 14, 30, 60, and 90 days).
  • Store samples at or below -20°C until analysis.
  • Extract this compound and its metabolites from the soil using an appropriate method (e.g., QuEChERS or solvent extraction with acetonitrile/water)[6][7].
  • Analyze the extracts using a validated analytical method, such as LC-MS/MS[8].

Protocol 2: Analysis of this compound and its Metabolites in Soil by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its degradation products.

1. Sample Extraction:

  • Weigh a representative subsample of soil (e.g., 5-10 g).
  • Add an extraction solvent (e.g., 4:1 acetonitrile:water)[7].
  • Shake vigorously for a specified time (e.g., 30 minutes).
  • Centrifuge to separate the soil particles from the supernatant.
  • Collect the supernatant. Repeat the extraction on the soil pellet and combine the supernatants.

2. Extract Cleanup (if necessary):

  • Depending on the soil matrix and the sensitivity required, a cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering compounds.

3. Analysis by LC-MS/MS:

  • Concentrate the final extract and reconstitute it in a suitable mobile phase.
  • Inject an aliquot into an LC-MS/MS system.
  • Use a suitable C18 column for chromatographic separation.
  • Set the mass spectrometer to monitor for the specific parent and daughter ion transitions of this compound and its known metabolites (e.g., PAM, PCA, DM-PCA)[9][10].

4. Quantification:

  • Prepare matrix-matched calibration standards to account for matrix effects.
  • Quantify the concentration of this compound and its metabolites by comparing the peak areas in the samples to the calibration curve.

Visualizing Degradation Factors and Workflows

Caption: Key factors influencing this compound degradation in soil.

Experimental_Workflow start Start: Soil Collection & Homogenization spiking Spike Soil with this compound start->spiking incubation Incubate Under Controlled Conditions spiking->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis (Kinetics, Half-life) analysis->data end End: Report Results data->end

Caption: A typical experimental workflow for a soil degradation study.

References

Technical Support Center: Optimizing Penthiopyrad Particle Size in Suspension Concentrates for Enhanced Rainfastness

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of penthiopyrad suspension concentrates. This guide is designed for researchers, scientists, and formulation development professionals engaged in creating robust and effective fungicidal products. Here, we will delve into the critical relationship between this compound particle size and the rainfastness of suspension concentrate (SC) formulations. Our approach is rooted in scientific principles and practical, field-proven insights to help you troubleshoot and overcome common challenges in your experimental work.

This compound is a broad-spectrum carboxamide fungicide that functions by inhibiting the mitochondrial respiratory complex II in fungi.[1] It is commonly formulated as a suspension concentrate, which consists of finely ground solid active ingredient particles dispersed in an aqueous medium.[2][3] The efficacy and resilience of these formulations in agricultural settings are significantly influenced by their physical characteristics, most notably particle size and its impact on rainfastness.[4][5] Rainfastness, the ability of a pesticide to remain effective after rainfall, is a crucial attribute for ensuring reliable disease control.[6][7][8]

This guide will address key questions and challenges in a direct question-and-answer format, providing not just procedural steps but also the underlying scientific rationale to empower your formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts

Q1: Why is particle size a critical parameter in this compound suspension concentrates?

A1: The particle size of the suspended this compound directly influences several key performance attributes of the formulation:

  • Bioavailability and Efficacy: Smaller particles offer a larger surface area-to-volume ratio. This can lead to improved contact with and uptake by the target fungal pathogens, potentially enhancing the fungicidal activity.[4]

  • Formulation Stability: A well-controlled particle size distribution is essential for the long-term stability of the suspension concentrate.[3][9] Improperly sized particles can lead to issues like sedimentation, caking, or crystal growth (Ostwald ripening) during storage, which can negatively impact the product's shelf life and performance.[10][11]

  • Rainfastness: The adhesion of particles to the leaf surface is a key factor in determining how well the fungicide withstands being washed off by rain. The relationship between particle size and rainfastness is complex and will be explored further in this guide.

  • Coverage: Finer particles can provide more uniform coverage on the plant surface when sprayed, which is crucial for a contact and systemic fungicide like this compound.

The particle size and its distribution are, therefore, fundamental parameters that dictate the overall quality and effectiveness of the agrochemical formulation.[12]

Q2: What is the general relationship between particle size and rainfastness for a suspension concentrate?

A2: The relationship is not always linear and can be influenced by other formulation components and the characteristics of the plant surface. However, some general principles apply:

  • Smaller Particles (Sub-micron to low micron range):

    • Potential for Increased Adhesion: Smaller particles can have stronger adhesive forces (van der Waals forces) with the leaf cuticle, potentially leading to better rainfastness.

    • Better Coverage: They can settle into the micro-crevices of the leaf surface, offering some protection from the mechanical impact of raindrops.

    • Risk of Wash-off: Very fine, non-agglomerated particles might also be more easily carried away by water flow if not properly adhered.

  • Larger Particles (Upper micron range):

    • Increased Mass: Larger particles have greater mass and may be more susceptible to being dislodged by the kinetic energy of raindrops.[7]

    • Reduced Adhesion per unit mass: The total adhesive force relative to the particle's mass might be lower compared to a collection of smaller particles with the same total mass.

Interestingly, some studies on this compound have shown that both coarser particles and agglutinated (clumped) fine particles can exhibit good rainfastness, suggesting a complex interplay of factors.[4][5] This highlights the importance of empirical testing for your specific formulation.

Section 2: Experimental Design & Methodology

Q3: How do I systematically vary the particle size of this compound in my suspension concentrate for experimental purposes?

A3: A common and effective method for reducing particle size in suspension concentrates is wet milling .

Experimental Protocol: Wet Milling for Particle Size Reduction

  • Prepare the Mill Base:

    • Combine deionized water, a wetting agent, a dispersing agent, and an antifreeze agent (e.g., propylene glycol).

    • Slowly add the technical-grade this compound powder to the mixture under agitation to form a slurry. The composition of a typical SC formulation can be found in various industry guides.[9]

  • Milling Process:

    • Use a laboratory-scale bead mill for this process.

    • The mill should be charged with appropriate milling media (e.g., ceramic or glass beads). The size and density of the media will influence the final particle size.

    • Pump the mill base through the milling chamber at a controlled flow rate.

    • The milling process generates heat, so a cooling system is essential to maintain a stable temperature and prevent degradation of the active ingredient or other components.

  • Controlling Particle Size:

    • Milling Time/Number of Passes: Increasing the milling time or the number of passes through the mill will generally result in a smaller particle size.

    • Bead Size and Loading: Smaller beads can produce finer particles. The ratio of beads to the mill base is also a critical parameter.

    • Rotor Speed: Higher rotor speeds increase the energy input and can lead to finer grinding.

  • Post-Milling Formulation:

    • After milling, add a thickener (e.g., xanthan gum) to the formulation to prevent sedimentation of the milled particles.[3]

    • Incorporate other additives like preservatives and anti-foaming agents as needed.

By systematically varying the milling parameters (time, bead size, etc.), you can generate a series of suspension concentrates with different average particle sizes for your rainfastness studies.

Q4: What are the standard methods for measuring the particle size distribution of my this compound SC formulations?

A4: Several techniques are available for particle size analysis, with laser diffraction being one of the most widely used and suitable for agrochemical formulations.[13][14][15]

Technique Principle Typical Size Range Advantages Considerations
Laser Diffraction Measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed sample.[14]~0.01 µm to 3500 µm[14]Rapid, high reproducibility, wide dynamic range.[14]Assumes spherical particles for calculations.[14]
Dynamic Light Scattering (DLS) Analyzes fluctuations in scattered light intensity caused by the Brownian motion of particles.[14]Sub-micron rangeHigh sensitivity to small particles, ideal for nanoparticle analysis.[14]Less effective for polydisperse samples.[14]
Image Analysis Captures high-resolution images of particles and uses software for analysis.[15]~0.5 µm to several millimetersProvides information on both size and shape.Can be more time-consuming for a large number of particles.

For routine analysis of this compound SCs, which typically have particle sizes in the micron range, laser diffraction is a robust and efficient choice.[12][16]

Workflow for Particle Size Analysis using Laser Diffraction

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Analysis A Obtain a representative sample of the SC B Disperse in a suitable medium (e.g., water) A->B C Add a dispersant if necessary to prevent agglomeration B->C D Introduce the dispersed sample into the laser diffraction instrument C->D E The instrument measures the scattered light pattern F Software calculates the particle size distribution E->F G Report key parameters: D10, D50 (median), D90 F->G

Caption: Workflow for particle size analysis.

Q5: How can I reliably test the rainfastness of my different this compound formulations in a laboratory setting?

A5: A simulated rainfall experiment is a standard and effective method for evaluating rainfastness.[6][17]

Experimental Protocol: Simulated Rainfall for Rainfastness Evaluation

  • Preparation of Test Surfaces:

    • Use a consistent and reproducible surface. While actual plant leaves can be used, simulated leaf surfaces (e.g., glass slides, plastic panels) offer greater uniformity for screening purposes.[6]

    • Apply a known amount of the diluted this compound SC formulation to the test surface and allow it to dry completely. A typical drying time before rainfall simulation is crucial and should be standardized (e.g., 2-24 hours).[7][18]

  • Simulated Rainfall:

    • Use a rainfall simulator that can generate consistent droplet size and intensity.[17]

    • Expose the treated surfaces to a standardized "rainfall event" (e.g., a specific volume of water applied over a set period). The intensity of the rain is a more significant factor than the duration.[7] A common rule of thumb is that 2.5 cm (1 inch) of rain can remove a significant portion of a protectant fungicide.[18]

  • Quantification of Adhered this compound:

    • After the simulated rainfall, quantify the amount of this compound remaining on the surface.

    • Method 1: Chemical Analysis (e.g., HPLC):

      • Extract the remaining this compound from the surface using a suitable solvent.

      • Analyze the extract using High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound.

      • Compare this to the amount on control surfaces that were not subjected to "rain."

    • Method 2: Visual Assessment:

      • This is a quicker, though less quantitative, method suitable for initial screening.[6] It involves visually rating the amount of residue remaining on the surface.

  • Calculating Rainfastness:

    • Rainfastness (%) = (Amount of this compound remaining after rain / Amount of this compound on control) x 100

Logical Relationship for Rainfastness Evaluation

G A Prepare SC Formulations with Varying Particle Sizes B Apply to Standardized Surfaces and Dry A->B C Expose to Simulated Rainfall B->C D Quantify Remaining This compound (HPLC) C->D E Calculate and Compare Rainfastness D->E

Caption: Rainfastness evaluation workflow.

Section 3: Troubleshooting & Optimization

Q6: My finely milled this compound formulation shows poor stability and agglomerates over time. How can I fix this?

A6: This is a common issue. As particle size decreases, the total surface area of the particles increases, leading to higher surface energy and a greater tendency for particles to re-agglomerate to minimize this energy.

Troubleshooting Steps:

  • Optimize the Dispersant System:

    • Type of Dispersant: Ensure you are using an effective dispersing agent. Polymeric dispersants are often used in SC formulations to provide steric stabilization, which is particularly effective for fine particles.[19]

    • Concentration: The concentration of the dispersant is critical. Too little will not provide adequate coverage of the particle surfaces, while too much can sometimes lead to depletion flocculation. You may need to create a dosage response curve to find the optimal concentration.

    • Combination of Dispersants: Sometimes, a combination of an anionic surfactant (for electrostatic repulsion) and a polymeric surfactant (for steric hindrance) can provide synergistic stabilization.[20]

  • Milling Process:

    • In-situ Stabilization: Ensure that the dispersing agent is present in the mill base during the milling process. This allows the dispersant to adsorb onto the newly created particle surfaces as they are formed, preventing immediate re-agglomeration.

  • Check for Crystal Growth:

    • This compound has low water solubility, which is a prerequisite for SC formulations.[2][20] However, even slight solubility can lead to Ostwald ripening, where smaller particles dissolve and re-crystallize onto larger ones.

    • Stability Testing: Conduct accelerated storage stability tests (e.g., at elevated temperatures) and check the particle size distribution afterward to see if it has shifted towards larger particles.[9] If crystal growth is observed, you may need to investigate crystal growth inhibitors.

Q7: I'm not seeing a clear improvement in rainfastness with smaller particle sizes. What other formulation components should I consider?

A7: Particle size is just one piece of the puzzle. Adjuvants play a crucial role in the adhesion and retention of the formulation on the leaf surface.[21]

Key Adjuvants to Investigate:

  • Stickers (Polymers): These are adjuvants designed to increase the adhesion of the pesticide to the target surface. Water-soluble polymers can significantly enhance rainfastness.[22]

    • Examples: Latex-based polymers, polyvinyl alcohol, and other proprietary polymer blends.

    • Mechanism: They form a film upon drying that helps to "glue" the this compound particles to the leaf surface.

  • Surfactants: The right surfactant can improve the wetting and spreading of the spray droplet, ensuring better contact between the this compound particles and the leaf surface.

    • Organosilicone Surfactants: These are excellent at reducing surface tension and can improve rainfastness by promoting rapid spreading and penetration into the leaf cuticle.[23][24]

  • Oils (e.g., Methylated Seed Oils - MSOs): These can enhance the penetration of the active ingredient into the waxy cuticle of the leaf, which can also improve rainfastness.[23]

Experimental Approach:

Design a factorial experiment where you test your different particle size formulations with and without various types and concentrations of stickers, surfactants, and oils. This will help you identify any synergistic effects between particle size and other formulation components.

References

Technical Support Center: Investigating Abiotic Stress in Plants Caused by Penthiopyrad Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for researchers investigating the abiotic stress responses in plants induced by the enantiomers of penthiopyrad. This compound is a widely used succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2][3][4] As a chiral compound, it exists in two enantiomeric forms (R and S), which may exhibit different biological activities and toxicological profiles.[5][6][7][8] This guide is designed to provide in-depth, field-proven insights into experimental design, troubleshooting common issues, and interpreting results in this nuanced area of study. Our goal is to equip you with the knowledge to conduct robust, reproducible, and insightful experiments.

The central hypothesis underpinning this research is that by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, this compound can inadvertently trigger oxidative stress in plants.[2][9] This occurs due to an over-reduction of the electron transport chain, leading to the generation of reactive oxygen species (ROS), a key hallmark of abiotic stress.[10][11] The stereoselective interaction of the R- and S-enantiomers with the plant's cellular machinery is a critical aspect of this investigation.[5][7][12]

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a strong conceptual framework for your experiments.

Q1: What is this compound and why is it important to study its enantiomers separately?

A1: this compound is a systemic fungicide belonging to the pyrazole-carboxamide chemical class.[1][2] Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, which is a crucial component of both the mitochondrial electron transport chain and the Krebs cycle in fungi.[1][3][4] this compound possesses a single chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers (R- and S-penthiopyrad).[6][13] Commercial this compound is typically sold as a racemic mixture (a 1:1 ratio of the two enantiomers).

It is critical to study the enantiomers separately due to the principle of stereoselectivity in biological systems.[5][14] Enantiomers can exhibit significant differences in their:

  • Bioactivity: One enantiomer may be significantly more effective at inhibiting the target enzyme (fungal SDH) than the other.[7][8]

  • Phytotoxicity: The enantiomers may have different toxic effects on the plant itself. One isomer could be more prone to inhibiting the plant's native SDH or other enzymes, leading to a more pronounced stress response.[7][12]

  • Environmental Fate: Enantiomers can degrade at different rates in soil and plant tissues.[7]

Studying the racemic mixture alone can mask these crucial differences, leading to an incomplete or misleading understanding of the compound's true impact on plant physiology.

Q2: How does inhibiting succinate dehydrogenase (SDH) in plants lead to abiotic stress?

A2: While this compound is designed to target fungal SDH, it can also interact with the plant's own mitochondrial SDH. Inhibition of this enzyme disrupts the electron transport chain (ETC). This disruption can cause electrons to "back up" and be prematurely transferred to oxygen, generating superoxide radicals (O₂•−). These are then rapidly converted to other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[10][11] This overproduction of ROS creates a state of "oxidative stress," which is a primary cellular response to many abiotic stressors like drought, salinity, and extreme temperatures.[11][15][16][17] The plant then activates a cascade of defense and signaling pathways to mitigate the damage caused by ROS.

G This compound This compound Enantiomers SDH Plant Mitochondrial Succinate Dehydrogenase (SDH) This compound->SDH Inhibition ETC Electron Transport Chain (ETC) Disruption SDH->ETC ROS Reactive Oxygen Species (ROS) (e.g., O₂•⁻, H₂O₂) ETC->ROS Generation OxidativeStress Oxidative Stress ROS->OxidativeStress StressResponse Plant Abiotic Stress Response OxidativeStress->StressResponse Induction

Caption: Mechanism of this compound-Induced Oxidative Stress.

Q3: What are the key physiological and biochemical markers to measure for this type of abiotic stress?

A3: A multi-faceted approach is best. Key markers fall into several categories:

  • Oxidative Stress Markers:

    • Hydrogen Peroxide (H₂O₂) Content: A direct measure of a key ROS molecule.[18]

    • Malondialdehyde (MDA) Content: An indicator of lipid peroxidation and cell membrane damage caused by ROS.[10]

    • Antioxidant Enzyme Activity: Measure the activity of enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Ascorbate Peroxidase (APX), which are part of the plant's ROS-scavenging system.[10][15]

  • Photosynthetic Efficiency:

    • Chlorophyll Fluorescence (Fv/Fm): This measures the maximum quantum efficiency of Photosystem II (PSII) and is a very sensitive indicator of stress. A decrease in Fv/Fm suggests damage to the photosynthetic apparatus.[19][20][21]

    • Chlorophyll Content: Stress can lead to the degradation of chlorophyll, causing visible yellowing (chlorosis).[10]

  • Phytohormone Levels:

    • Abscisic Acid (ABA), Salicylic Acid (SA), and Jasmonic Acid (JA): These are key signaling hormones involved in plant stress responses.[22][23][24][25][26] Their quantification can provide insights into the specific signaling pathways being activated.

Q4: How can I distinguish between a true abiotic stress response and general phytotoxicity?

A4: This is a critical consideration in experimental design.[27][28][29][30]

  • Dose-Response Curve: A key tool is to test a wide range of concentrations for each enantiomer. At low concentrations, you may observe subtle stress responses (e.g., induction of antioxidant enzymes) without visible damage. At high concentrations, you are more likely to see overt phytotoxicity (e.g., necrosis, severe stunting).

  • Time-Course Analysis: Monitor the plant's response over time. An initial stress response might be followed by acclimation or recovery at lower doses, whereas phytotoxicity will likely worsen over time.

  • Endpoint Selection: Phytotoxicity is often characterized by visible endpoints like leaf burn, necrosis, or significant growth inhibition.[27] An abiotic stress response, particularly at the molecular level, involves the activation of specific defense pathways, which can be measured before visible damage occurs.

  • Control Groups: Always include a negative control (no treatment) and a vehicle control (treated with the solvent used to dissolve this compound) to ensure the observed effects are from the compound itself.[29]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed protocols for key experiments and troubleshooting advice for common problems encountered in the lab.

Troubleshooting Experimental Setup
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent plant growth across replicates before treatment. 1. Non-uniform soil mixture. 2. Uneven watering. 3. Microclimate variations in the growth chamber (light/temperature gradients).[31] 4. Genetic variability in seeds.1. Thoroughly homogenize your potting mix before planting. 2. Use a gravimetric approach to watering (bring each pot to a target weight) to ensure uniform soil moisture. 3. Regularly rotate the positions of your plant trays within the growth chamber to average out environmental variations. 4. Use seeds from a certified, uniform source.
Precipitation of this compound in stock or working solutions. 1. The concentration exceeds its solubility limit in the chosen solvent. 2. The solvent is not appropriate (e.g., using only water for a hydrophobic compound).1. Check the solubility of this compound. Prepare a more concentrated stock in a suitable organic solvent (e.g., DMSO or acetone) and then dilute it to the final working concentration in your aqueous medium. 2. Ensure the final concentration of the organic solvent in the working solution is low (typically <0.1%) and consistent across all treatments, including a vehicle control.
Visible damage to control plants treated only with the solvent (vehicle control). The solvent (e.g., DMSO, acetone) is at a phytotoxic concentration.Conduct a preliminary experiment to determine the maximum non-phytotoxic concentration of your solvent. Reduce the solvent concentration in your final working solutions to well below this threshold.

Experimental Workflow and Protocols

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_measure Phase 3: Measurement & Sampling cluster_analysis Phase 4: Analysis A1 Prepare this compound Enantiomer Stock Solutions B1 Apply Treatments (Racemate, R-, S-, Vehicle, Control) A1->B1 A2 Grow Uniform Plant Cohorts A2->B1 C1 Physiological Measurements (e.g., Chlorophyll Fluorescence) B1->C1 C2 Harvest Tissue for Biochemical/Molecular Analysis (Flash-freeze in Liquid N₂) C1->C2 D1 Biochemical Assays (ROS, MDA, Enzymes) C2->D1 D2 Phytohormone Quantification (LC-MS) C2->D2 D3 Data Analysis & Interpretation D1->D3 D2->D3

Caption: General Experimental Workflow.

Protocol 1: Measurement of Chlorophyll Fluorescence (Fv/Fm)

Causality: Fv/Fm measures the potential quantum efficiency of Photosystem II. Stress-induced damage to PSII reaction centers causes a decrease in this value, making it a rapid and non-invasive indicator of photosynthetic distress.[19][20][21][32]

Step-by-Step Methodology:

  • Dark Adaptation: Plants must be dark-adapted for a minimum of 20-30 minutes before measurement.[19][33] This allows all PSII reaction centers to "open" (oxidize QA). For highly accurate results, overnight dark adaptation is recommended.[19]

  • Instrument Setup: Turn on your chlorophyll fluorometer (e.g., a PAM-2500 or LI-6800) and allow it to warm up as per the manufacturer's instructions.

  • Attach Leaf Clip: Gently attach the leaf clip to the middle part of a fully expanded, healthy-looking leaf. Avoid the midrib and leaf edges. The position should be consistent for all measurements.

  • Measure Fo: A weak, modulated measuring beam is applied to determine the minimal fluorescence (Fo), which is the fluorescence level when PSII reaction centers are open.[19]

  • Apply Saturating Pulse: The instrument will apply a short (e.g., 800 ms), high-intensity pulse of light (~8,000-10,000 µmol/m²/s) to transiently "close" all PSII reaction centers.[20] The peak fluorescence during this pulse is the maximal fluorescence (Fm).[19]

  • Calculation: The instrument's software automatically calculates the maximum quantum yield of PSII as: Fv/Fm = (Fm - Fo) / Fm .

  • Replication: Repeat this measurement on at least 5-8 different plants per treatment group.

Troubleshooting Chlorophyll Fluorescence:

Problem Potential Cause(s) Recommended Solution(s)
Fv/Fm values are highly variable within the same treatment group. 1. Inconsistent dark adaptation times. 2. Measurement taken from different leaf ages or positions on the leaf. 3. Plant dehydration during dark adaptation (if leaves were detached).1. Strictly enforce the same dark adaptation period for all samples. Use a timer. 2. Standardize your sampling: always use the third fully expanded leaf from the apex, and always clip the sensor to the center of the leaf, avoiding major veins. 3. If detaching leaves, place the petiole in a moist paper towel or water to prevent wilting. It is always preferable to measure on intact plants.
Fv/Fm values for control plants are below the healthy range (typically < 0.79). 1. The plants were already stressed (e.g., due to improper watering, nutrient deficiency, or temperature stress).[34] 2. Incomplete dark adaptation. 3. Saturating pulse was not intense enough to fully close all reaction centers.1. Review your baseline plant care protocols. Ensure plants are healthy before starting the experiment.[27] 2. Increase the dark adaptation time to at least 30 minutes. 3. Check your fluorometer's settings. Ensure the saturating pulse intensity and duration are sufficient for your plant species as per established protocols.[20]
Protocol 2: Quantification of Hydrogen Peroxide (H₂O₂) Content

Causality: H₂O₂ is a relatively stable ROS molecule that acts as a key signal in stress response pathways. Its quantification provides a direct measure of the oxidative load within the plant tissue.[11][18] This protocol is based on the titanium sulfate method.

Step-by-Step Methodology:

  • Tissue Homogenization:

    • Weigh out approximately 0.5 g of frozen leaf tissue.

    • Homogenize the tissue in 5 mL of pre-chilled acetone in a chilled mortar and pestle.

    • Transfer the homogenate to a centrifuge tube.

  • Extraction:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Reaction:

    • To 1 mL of the supernatant, add 0.1 mL of 5% titanium sulfate and 0.2 mL of concentrated ammonia solution.

    • This will form a precipitate (peroxide-titanium complex).

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the pellet with acetone.

  • Solubilization & Measurement:

    • Dissolve the pellet in 3 mL of 1 M H₂SO₄.

    • Read the absorbance of the solution at 415 nm using a spectrophotometer against a 1 M H₂SO₄ blank.

  • Quantification:

    • Calculate the concentration of H₂O₂ using a standard curve prepared with known concentrations of H₂O₂. Express the results as µmol per gram of fresh weight.

Troubleshooting ROS/MDA Assays:

Problem Potential Cause(s) Recommended Solution(s)
High background noise or inconsistent readings in the spectrophotometer. 1. Presence of interfering pigments (e.g., anthocyanins, chlorophyll) in the extract.[10] 2. The reaction was not allowed to proceed to completion or was delayed.1. For MDA assays, consider adding polyvinylpyrrolidone (PVPP) to the extraction buffer to help remove phenolic compounds. For H₂O₂, ensure the precipitation and washing steps are performed carefully to purify the complex. 2. Standardize incubation times precisely for all samples. Use a multi-channel pipette for adding reagents to multiple samples simultaneously.
Results are not reproducible between experiments. 1. Tissue was not immediately frozen after harvest, allowing enzymatic activity to alter ROS levels. 2. Inconsistent extraction efficiency.1. Always flash-freeze samples in liquid nitrogen immediately upon harvest and store at -80°C until analysis.[18] 2. Ensure the tissue is ground to a fine, uniform powder in liquid nitrogen before adding extraction buffer. This maximizes surface area and improves extraction consistency.

References

Technical Support Center: Troubleshooting Inconsistent Results in Penthiopyrad Field Trials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for penthiopyrad field trials. This resource is designed for researchers, scientists, and crop protection professionals to navigate the complexities of field research and address common challenges that can lead to inconsistent or unexpected results. As a Senior Application Scientist, I have synthesized technical data with practical field experience to provide a comprehensive guide that not only offers solutions but also explains the underlying scientific principles. Our goal is to empower you to conduct robust, reliable, and repeatable experiments with this compound.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Understanding this compound: Mode of Action

This compound is a broad-spectrum, systemic fungicide belonging to the pyrazole-carboxamide class of chemicals.[1] Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, classifying it as a Succinate Dehydrogenase Inhibitor (SDHI).[2] This disruption of fungal respiration effectively stops spore germination, inhibits mycelial growth, and prevents sporulation in a wide range of Ascomycetes and Basidiomycetes fungi.[2]

graph "Mode_of_Action" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

This compound [label="this compound"]; Mitochondrion [label="Fungal Mitochondrion"]; ComplexII [label="Complex II (SDH)"]; ETC [label="Electron Transport Chain"]; ATP_Production [label="ATP Production (Energy)"]; Fungal_Growth [label="Fungal Growth Inhibition"];

This compound -> Mitochondrion [label="Enters"]; Mitochondrion -> ComplexII [label="Targets"]; ComplexII -> ETC [label="Inhibits Electron Flow"]; ETC -> ATP_Production [label="Blocks"]; ATP_Production -> Fungal_Growth [label="Prevents"]; }

Caption: this compound's mode of action targeting Complex II (SDH) in the fungal respiratory chain.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Sub-optimal Efficacy or Complete Failure of Disease Control

Question 1: I've applied this compound at the recommended rate, but I'm not seeing the expected level of disease control. What are the potential causes?

Several factors can contribute to reduced efficacy. A systematic approach to troubleshooting is crucial. Consider the following possibilities:

  • Pathogen Resistance: The target pathogen population may have developed resistance to SDHI fungicides.

  • Application Issues: Improper timing, poor coverage, or incorrect spray volume can significantly impact performance.

  • Environmental Factors: Conditions such as rainfall, temperature, and UV radiation can affect the fungicide's activity and persistence.

  • Product Formulation and Tank Mixing: Issues with the spray solution's pH or incompatible tank-mix partners can degrade the active ingredient.

Troubleshooting Workflow:

graph "Troubleshooting_Efficacy" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335", color="#EA4335"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

Start [label="Poor Efficacy Observed"]; Check_Resistance [label="1. Investigate Pathogen Resistance"]; Check_Application [label="2. Review Application Parameters"]; Check_Environment [label="3. Assess Environmental Conditions"]; Check_Formulation [label="4. Verify Formulation & Tank Mix"]; Solution [label="Implement Corrective Actions", shape=ellipse, fillcolor="#34A853", color="#34A853"];

Start -> Check_Resistance; Start -> Check_Application; Start -> Check_Environment; Start -> Check_Formulation; Check_Resistance -> Solution; Check_Application -> Solution; Check_Environment -> Solution; Check_Formulation -> Solution; }

Caption: A systematic workflow for troubleshooting poor this compound efficacy.

In-Depth Troubleshooting Steps:

1.1. Investigating Pathogen Resistance:

  • Background: Continuous use of fungicides with the same mode of action can lead to the selection of resistant fungal strains.[3] Resistance to SDHIs is often associated with point mutations in the genes encoding the succinate dehydrogenase enzyme subunits (SdhB, SdhC, and SdhD).[4]

  • Protocol for Resistance Assessment:

    • Sample Collection: Collect at least 50-100 infected plant tissue samples from both treated and untreated (control) areas of the field.

    • Pathogen Isolation: Isolate the target pathogen from the collected samples onto a suitable culture medium.

    • Fungicide Sensitivity Assay:

      • Prepare a series of agar plates amended with different concentrations of technical-grade this compound.

      • Inoculate the plates with mycelial plugs or spore suspensions of the isolated pathogen.

      • Incubate the plates under optimal growth conditions.

      • Measure the mycelial growth or spore germination inhibition at each fungicide concentration.

      • Calculate the EC50 value (the effective concentration that inhibits 50% of growth/germination). A significant increase in the EC50 value compared to a known sensitive isolate indicates resistance. For guidance on fungicide resistance assays, refer to established protocols.[5][6][7]

  • Management Strategy: If resistance is confirmed, rotate to a fungicide with a different mode of action. Tank mixing this compound with a multi-site fungicide can also be an effective resistance management strategy.[2]

1.2. Reviewing Application Parameters:

  • Application Timing: this compound has both preventative and curative properties, but it is most effective when applied before or at the early stages of disease development.[1][2] Consult disease models and weather forecasts to time applications appropriately.

  • Spray Coverage and Volume: Inadequate coverage is a common cause of poor efficacy. Ensure that the spray volume is sufficient to thoroughly cover the target crop canopy. For dense canopies, higher water volumes are recommended.[1] Studies have shown that both carrier volume and nozzle type significantly impact spray deposition within the crop canopy.[8][9]

  • Nozzle Selection and Droplet Size: The choice of nozzle affects droplet size, which in turn influences both coverage and drift potential. Very fine droplets can be prone to drift, while overly coarse droplets may not provide adequate coverage.[10][11][12] Select nozzles that produce a medium-quality spray for most foliar applications.

  • Equipment Calibration: Regularly calibrate your sprayer to ensure accurate and uniform application of the intended rate.

1.3. Assessing Environmental Conditions:

  • Rainfastness: While specific rainfastness data for this compound is not always explicitly stated on labels, a general rule of thumb for many systemic fungicides is that they require a few hours to be absorbed by the plant.[13][14][15] Applying the product at least an hour before an expected rainfall is a safe practice.[15] Heavy rainfall shortly after application can wash the product off the plant surface.[14]

  • Temperature and Humidity: Extreme temperatures and low humidity can affect fungicide performance. High temperatures can lead to increased volatilization and faster drying of spray droplets, reducing absorption.[16][17] While specific data for this compound is limited, it is advisable to avoid spraying in the heat of the day.

  • UV Degradation: this compound is susceptible to degradation by photolysis in soil, with a half-life of 6.2 days under indirect sunlight.[1] While less of a concern for foliar applications where the product is absorbed, prolonged exposure to intense sunlight before absorption could potentially reduce efficacy.

1.4. Verifying Formulation and Tank Mix Compatibility:

  • Adjuvant Compatibility: Adjuvants can enhance the performance of fungicides by improving spreading, sticking, and penetration. However, not all adjuvants are compatible with every fungicide formulation. Using an inappropriate adjuvant can lead to phytotoxicity or reduced efficacy. Always consult the product label for recommended adjuvants. Non-ionic surfactants are commonly used with fungicides.[21][22][23]

  • Tank Mixing: When tank-mixing this compound with other pesticides or fertilizers, ensure they are compatible. Incompatibility can lead to the formation of precipitates that can clog nozzles and reduce the efficacy of the active ingredients. A jar test is a simple way to check for physical compatibility before mixing a full tank.[21]

Category 2: Inconsistent Results Across Replicates or Trial Sites

Question 2: I'm observing significant variability in disease control between my replicate plots and across different trial locations. How can I improve the consistency of my results?

Variability is an inherent challenge in field research. However, by carefully controlling for key factors, you can minimize inconsistencies and improve the reliability of your data.

Key Considerations for Consistency:

  • Uniformity of Trial Site: Select trial sites with uniform soil type, topography, and cropping history. Avoid areas with known gradients in fertility or drainage.

  • Standardized Application Procedures: Ensure that application procedures are consistent across all plots and sites. This includes using the same equipment, calibration settings, spray volume, and nozzle type.

  • Consistent Environmental Conditions: While you cannot control the weather, you can record environmental data (temperature, humidity, rainfall, wind speed) at each site during and after application. This information can help explain any observed differences in performance.

  • Homogeneous Inoculum Pressure: In trials where artificial inoculation is used, ensure that the inoculum is applied uniformly across all plots. For naturally occurring infections, select sites with a history of consistent disease pressure.

    • Proper Trial Design: Employ a randomized complete block design with a sufficient number of replicates (typically 3-4) to account for field variability.[24][25][26]

Protocol for Ensuring Trial Consistency:

  • Site Selection:

    • Conduct a thorough pre-trial assessment of potential sites.

    • Collect soil samples for analysis of pH, organic matter, and nutrient levels.

    • Map out any variations in the field that could impact the trial.

  • Experimental Design:

    • Randomize the placement of treatments within each block.

    • Include an untreated control to serve as a baseline for disease pressure and fungicide efficacy.

  • Application:

    • Use a dedicated research sprayer with a boom that is appropriate for the plot size.

    • Calibrate the sprayer before each trial and between any changes in application parameters.

    • Maintain a consistent travel speed and boom height during application.

    • Take measures to minimize spray drift, such as using drift-reducing nozzles and avoiding spraying in windy conditions.[10][27][28][29][30]

  • Data Collection:

    • Use standardized disease assessment methods and rating scales across all sites.

    • Have the same trained personnel conduct the assessments to minimize inter-rater variability.

    • Collect data at multiple time points to track disease progression.

  • Statistical Analysis:

    • Use appropriate statistical methods to analyze the data and account for any site-specific effects.

Data Summary Table: Recommended this compound Application Parameters

CropTarget Disease(s)Application Rate (lbs a.i./A)Spray Volume (gallons/A)Notes
PotatoRhizoctonia stem canker, Black scurf0.21 - 0.3120 - 55 (in-furrow)Apply as an in-furrow spray at planting.[3]
Sugar BeetRhizoctonia root rot0.21 - 0.31Foliar or in-furrowValuable for fungicide resistance management.[1]
LentilAscochyta blight, Anthracnose0.18 - 0.2710 - 20 (aerial), 15 - 30 (ground)Make the first application at early bloom.
SoybeanCercospora leaf spot, Powdery mildew0.18 - 0.2710 - 20 (aerial), 15 - 30 (ground)Apply at R1 to R3 growth stage.[3]
CaneberriesVarious fungal diseases0.31 - 0.3655 - 106Apply up to 3 times per season.[31]
TurfDollar spot, Brown patchUp to 0.95Refer to label[1]

Note: These are general recommendations. Always consult the product label for specific rates and instructions for your region and target crop/disease.

References

Enhancing the systemic activity of penthiopyrad in different plant species

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Enhancing the Systemic Activity of Penthiopyrad

Welcome to the technical support guide for researchers, scientists, and formulation development professionals working with this compound. This resource is designed to provide in-depth, practical guidance on optimizing the systemic activity of this potent succinate dehydrogenase inhibitor (SDHI) fungicide across diverse plant species. Here, we move beyond standard protocols to explore the causal relationships behind experimental choices, empowering you to troubleshoot effectively and enhance the efficacy of your applications.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of this compound Systemicity

This section addresses foundational concepts regarding this compound's behavior in plants. Understanding these principles is the first step toward troubleshooting and enhancement.

Q1: What is the primary mode of action for this compound?

This compound is a member of the pyrazole-carboxamide chemical class and functions as a Succinate Dehydrogenase Inhibitor (SDHI).[1][2] Its specific target is Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[3][4][5] By binding to this complex, this compound blocks the oxidation of succinate to fumarate, which disrupts the fungal cell's energy production (ATP synthesis) and ultimately leads to the inhibition of spore germination, mycelial growth, and sporulation.[1][2][6]

MOA cluster_etc Mitochondrial Respiratory Chain cluster_krebs Krebs Cycle ComplexI Complex I ComplexII Succinate Dehydrogenase (SDH) Complex II ComplexIII Complex III ComplexI->ComplexIII e- ComplexII->ComplexIII e- No_ATP No ATP (Fungal Death) ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII:succ Fumarate Fumarate Succinate->Fumarate oxidation This compound This compound This compound->ComplexII INHIBITS

Caption: this compound inhibits Complex II (SDH) of the fungal mitochondrial respiratory chain.

Q2: How is the systemic activity of this compound classified?

This compound is described as having preventative, curative, and locally systemic activity.[1][6][7] This means that after application, it is absorbed by the plant and can move within the plant tissues to a certain extent.[7] Generally, carboxamide fungicides like this compound exhibit acropetal (upward) movement in the xylem, the plant's water-conducting tissue. This allows the compound to protect new growth that emerges after application.[7][8] However, its translocation is considered limited, a factor influenced by its physicochemical properties.[9]

Q3: What are the key physicochemical properties of this compound influencing its systemic movement?

A compound's ability to move systemically is a balancing act between its water solubility (for xylem transport) and its lipophilicity (for crossing cell membranes). A key indicator is the octanol-water partition coefficient (Log Kow or LogP).

PropertyValueImplication for Systemic ActivitySource
Log Kow (LogP) 3.86High lipophilicity. This aids in penetrating the waxy plant cuticle but can limit long-distance movement in the water-based xylem, causing it to bind to plant tissues.[9][4][9]
Water Solubility 1.375 mg/L (at 20°C, pH 7)Low water solubility. This restricts efficient loading and transport within the xylem.[10]
Molecular Weight 359.4 g/mol Within the generally accepted range for systemic pesticides (typically <500 g/mol ), so not a primary limiting factor.[3][11]

A recent study on pakchoi confirmed that the hydrophobic nature of this compound (log Kow = 3.86) leads to its predominant accumulation in roots after root application and limited translocation within the plant.[9]

Q4: How do different plant species' characteristics affect this compound uptake and translocation?

The efficacy of a systemic fungicide is not just dependent on the chemical, but also on the plant host. Key factors include:

  • Cuticle Thickness and Composition: Plants with thicker, waxier cuticles (e.g., succulents, some evergreens) present a more significant barrier to the initial foliar uptake of lipophilic compounds like this compound.

  • Xylem and Phloem Architecture: The density and structure of a plant's vascular system influence the rate and extent of translocation.

  • Metabolism: Plants can metabolize fungicides, breaking them down into less active or inactive compounds. The rate of metabolism can vary significantly between species, affecting the residual activity of this compound. A study in pakchoi identified six different metabolites of this compound.[9]

  • Growth Rate and Conditions: Factors like temperature, day length, and soil moisture affect plant transpiration and growth, which in turn drive the uptake and movement of xylem-mobile fungicides.[12][13]

Q5: What role does formulation, particularly the use of adjuvants, play in enhancing bioavailability?

Formulation is critical for overcoming the barriers to systemic uptake. Adjuvants are tank-mix additives or components of a formulated product that improve the performance of the active ingredient.[14][15] For a systemic fungicide like this compound, the right adjuvant can:

  • Improve Spreading and Wetting: Surfactants reduce the surface tension of spray droplets, allowing for more uniform coverage on the leaf surface.[16][17]

  • Enhance Cuticular Penetration: Penetrants, such as methylated seed oils (MSOs) or organosilicones, help dissolve or bypass the waxy cuticle, facilitating the entry of this compound into the leaf tissue.[14][18]

  • Increase Rainfastness: Stickers help the active ingredient adhere to the leaf surface, preventing it from being washed off by rain or irrigation before it can be absorbed.[16]

Matching the adjuvant to the fungicide type is crucial; curative, systemic fungicides like this compound generally benefit most from penetrant-type adjuvants.[14]

Section 2: Troubleshooting Guide - Overcoming Common Experimental Hurdles

This section provides a structured approach to diagnosing and solving common issues encountered during efficacy testing.

Scenario 1: Low efficacy observed in whole-plant bioassays despite high in-vitro activity against the target pathogen.

This is a classic sign that the active ingredient is not reaching the site of infection in a sufficient concentration. The issue lies in bioavailability and translocation.

  • Possible Cause A: Poor Cuticular Penetration

    • Diagnosis: Your in-vitro assays (e.g., on agar plates) show high efficacy, but foliar spray applications on whole plants are ineffective.[19] This suggests the fungicide is not getting inside the leaf.

    • Solution & Rationale: The high lipophilicity (LogP 3.86) of this compound suggests it has an affinity for the waxy cuticle but may not be efficiently moving past it. Incorporate a penetrant adjuvant into your spray solution.

      • Recommendation: Conduct a dose-response experiment comparing this compound alone versus this compound mixed with a non-ionic surfactant (NIS), a methylated seed oil (MSO), or an organosilicone surfactant. These adjuvants are known to enhance the penetration of systemic active ingredients through waxy cuticles.[17][18] Start with the adjuvant manufacturer's recommended rates.

  • Possible Cause B: Limited Xylem Loading and Translocation

    • Diagnosis: Efficacy is observed only on the treated leaves (local activity), but new, untreated growth remains unprotected and becomes diseased. This points to a failure of acropetal movement.

    • Solution & Rationale: The low water solubility of this compound limits its movement from the leaf tissues into the xylem for long-distance transport. While foliar uptake can be improved, an alternative application method may be more effective for systemic protection.

      • Recommendation 1 (Application Method): Design an experiment comparing foliar spray to a soil drench or in-furrow application.[6] Root uptake can sometimes lead to more efficient xylem loading and distribution throughout the entire plant, bypassing the cuticular barrier entirely.

      • Recommendation 2 (Analytical Verification): Use Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of this compound in different plant parts (treated leaf, new upper leaf, stem, roots) at various time points after application.[20][21] This provides direct, quantitative evidence of uptake and translocation (or lack thereof). A study on pakchoi showed that after root application, this compound predominantly accumulates in the roots, confirming limited translocation.[9]

Scenario 2: Inconsistent or non-reproducible results across experimental replicates.

  • Possible Cause A: Environmental and Biological Variability

    • Diagnosis: You observe high standard deviations in disease severity or fungicide concentration data between plants within the same treatment group.

    • Solution & Rationale: Fungicide performance is heavily influenced by the host-pathogen-environment interaction.[22] Plant physiological processes that drive systemic movement, such as transpiration, are sensitive to environmental conditions.

      • Recommendation: Strictly control and document environmental conditions in your growth chambers or greenhouses: temperature, relative humidity, and light intensity/duration.[12][13] Use plants of the same age and developmental stage for all experiments to minimize biological variability.

  • Possible Cause B: Inconsistent Application Technique

    • Diagnosis: Results vary between different experimental runs or between technicians performing the application.

    • Solution & Rationale: Uneven spray coverage or inaccurate dosing leads to variable uptake.

      • Recommendation: Standardize your application protocol. For foliar sprays, use a calibrated track sprayer to ensure a uniform volume and droplet size are applied to each plant. For soil drenches, apply a precise volume of the fungicide solution to the base of each plant, ensuring the soil volume and moisture content are consistent.

Section 3: Key Experimental Protocols

These protocols provide a starting point for quantitatively assessing and enhancing the systemic activity of this compound.

Protocol 3.1: Quantifying Systemic Translocation via Soil Drench and LC-MS/MS Analysis

This protocol is designed to definitively measure the uptake from the roots and subsequent acropetal movement of this compound.

Objective: To quantify the concentration of this compound in the roots, stem, and leaves of a plant over time following a soil drench application.

Materials:

  • Test plants (e.g., tomato, wheat seedlings) grown in a standardized potting medium (e.g., sand/vermiculite mix to minimize soil binding).

  • This compound analytical standard.

  • Formulated this compound product or a technical-grade solution in an appropriate solvent (e.g., DMSO, Acetone).

  • LC-MS/MS system.

  • Homogenizer, centrifuge, solvents (acetonitrile, water), and solid-phase extraction (SPE) cartridges for sample cleanup (QuEChERS method is often suitable).

Workflow:

protocol cluster_prep 1. Preparation cluster_app 2. Application & Incubation cluster_sample 3. Sampling cluster_analysis 4. Analysis A1 Grow uniform plants to 3-4 leaf stage B1 Apply precise volume as soil drench A1->B1 A2 Prepare this compound solution (e.g., 10 ppm) A2->B1 B2 Incubate plants in controlled environment B1->B2 C1 Harvest plants at 24, 48, 96, 168 hours B2->C1 C2 Separate into Roots, Stem, and Leaves C1->C2 C3 Record fresh weight and freeze samples C2->C3 D1 Homogenize tissue C3->D1 D2 Extract with Acetonitrile (QuEChERS) D1->D2 D3 Analyze extract via LC-MS/MS D2->D3 D4 Quantify this compound (ng/g fresh weight) D3->D4

Caption: Workflow for quantifying systemic translocation of this compound.

Methodology:

  • Plant Preparation: Grow test plants in pots with a defined volume of inert substrate until they reach a consistent developmental stage (e.g., 3-4 true leaves).

  • Application: Prepare a solution of this compound at a known concentration (e.g., 10 mg/L). Apply a precise volume (e.g., 50 mL) to the soil of each pot, avoiding contact with the foliage. Include a control group treated with a blank solvent solution.

  • Incubation: Maintain plants in a controlled environment.

  • Harvesting: At specified time points (e.g., 1, 3, 7, and 14 days after treatment), harvest a minimum of 3-5 replicate plants per time point.

  • Sample Processing: Carefully wash the roots to remove any substrate. Section each plant into roots, stem, and leaves (can be further divided into old vs. new leaves). Record the fresh weight of each section and immediately freeze in liquid nitrogen.

  • Extraction: Homogenize the frozen tissue. Perform a validated extraction procedure, such as a modified QuEChERS method, to isolate the analyte from the plant matrix.

  • LC-MS/MS Analysis: Develop a quantitative method on an LC-MS/MS system using the this compound analytical standard to create a calibration curve. Analyze the plant extracts to determine the concentration of this compound in each tissue type.

  • Data Interpretation: Calculate the concentration in ng/g of fresh tissue. A high concentration in the roots with very low concentrations in the stem and leaves indicates poor translocation. Conversely, increasing concentrations in the upper leaves over time is evidence of successful systemic activity.

References

Technical Support Center: Refinement of Extraction Protocols for Penthiopyrad

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of penthiopyrad. This guide is designed for researchers, analytical scientists, and professionals in drug and pesticide development. Here, we address common challenges encountered during the extraction of this compound from complex matrices, providing in-depth, science-backed troubleshooting guides and frequently asked questions.

Introduction to this compound Analysis

This compound (IUPAC name: (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide) is a broad-spectrum carboxamide fungicide used to control a wide variety of fungal diseases on crops.[1][2] Its mode of action is the inhibition of mitochondrial respiratory complex II.[1][2] Accurate quantification of its residues in complex environmental and food matrices is crucial for regulatory compliance, food safety, and environmental risk assessment.[3][4]

However, the physicochemical properties of this compound (LogP ≈ 3.86) and the complexity of matrices such as soil, fruits, vegetables, and animal tissues present significant analytical challenges.[1] These challenges often manifest as low analyte recovery, poor reproducibility, and significant matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

This guide provides a structured approach to troubleshoot and refine your extraction protocols, ensuring data of the highest quality and reliability.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific, common issues encountered during this compound extraction in a question-and-answer format.

Issue 1: Low Analyte Recovery

Question: My recovery of this compound is consistently below the acceptable range (e.g., <70%). What are the potential causes and how can I improve it?

Answer: Low recovery is a frequent issue stemming from several factors related to the extraction and sample processing steps. The goal is to ensure the complete transfer of this compound from the sample matrix into the final extract. Here’s how to diagnose and solve the problem.

Potential Causes & Solutions:

  • Inefficient Initial Extraction: The choice of extraction solvent and the energy applied are critical. This compound is moderately lipophilic, requiring a solvent that can efficiently penetrate the matrix and solubilize the analyte.

    • Causality: Acetonitrile (ACN) is widely used in methods like QuEChERS because it is effective at extracting a broad range of pesticides and causes precipitation of many proteins and other macromolecules, providing a preliminary cleanup.[8] Using a water:ACN mixture can improve the penetration into moist samples.[9] Insufficient shaking or homogenization fails to break up the sample matrix, trapping the analyte.

    • Solution:

      • Solvent System: For most plant and soil matrices, an initial extraction with acetonitrile, often with 1% acetic acid, is effective.[8][10] For soil, a 4:1 acetonitrile:water mixture has been validated to effectively extract incurred residues.[9]

      • Homogenization: Ensure vigorous and adequate shaking time (e.g., >1 minute for QuEChERS) or use a high-speed homogenizer to guarantee a fine sample dispersion and maximize the solvent-matrix interaction.[9]

  • Analyte Partitioning Issues: During the liquid-liquid partitioning step (common in QuEChERS), this compound must preferentially move into the organic phase.

    • Causality: The "salting-out" effect, induced by adding salts like magnesium sulfate (MgSO₄) and sodium acetate or citrate, is crucial. These salts increase the ionic strength of the aqueous layer, forcing less polar analytes like this compound into the acetonitrile layer.[8][11] Incorrect salt composition or amount can lead to incomplete partitioning.

    • Solution:

      • Verify Salt Composition: For general applications, a combination of anhydrous MgSO₄ (to absorb water) and NaCl or sodium acetate is standard. The buffered CEN 15662 QuEChERS method is often a robust starting point.[12]

      • Immediate Processing: After adding salts, shake the tube immediately and vigorously to prevent the formation of hard agglomerates, which can trap the analyte and reduce extraction efficiency.

  • Strong Analyte-Matrix Interactions: In certain matrices, this compound may be strongly adsorbed or bound, making it difficult to extract.

    • Causality: Matrices rich in lipids (e.g., fatty foods, some animal tissues) or specific organic compounds can sequester lipophilic molecules.[13][14] The extraction solvent must be capable of disrupting these interactions.

    • Solution:

      • Sample Hydration: For dry samples (e.g., cereals, dried herbs), adding a specific amount of water before adding the extraction solvent can swell the matrix, breaking analyte-matrix bonds and improving extraction efficiency.[10]

      • Matrix Solid-Phase Dispersion (MSPD): For exceptionally complex matrices, MSPD can be an alternative. This technique involves blending the sample with a solid support (like C18), which simultaneously disrupts the matrix and disperses the analyte, making it more accessible for solvent extraction.[14]

Troubleshooting Workflow for Low Recovery

Below is a logical flow diagram to systematically address low recovery issues.

Low_Recovery_Troubleshooting cluster_extraction Extraction Optimization cluster_partitioning Partitioning Optimization cluster_cleanup Cleanup Optimization start Low Recovery (<70%) Detected check_extraction Step 1: Verify Extraction Efficiency start->check_extraction q1 Is homogenization vigorous & sufficient? check_extraction->q1 If no improvement q2 Is the solvent appropriate? check_extraction->q2 If no improvement check_partitioning Step 2: Evaluate Partitioning Step q3 Are correct QuEChERS salts used? check_partitioning->q3 If no improvement q4 Is shaking immediate after salt addition? check_partitioning->q4 If no improvement check_cleanup Step 3: Assess Cleanup Step for Analyte Loss q5 Is analyte being adsorbed by cleanup sorbent? check_cleanup->q5 If improvement solution_found Recovery Improved q1->check_partitioning Yes a1_yes Increase shaking time/energy. Use homogenizer. q1->a1_yes If no improvement a1_yes->check_partitioning If no improvement q2->check_partitioning Yes a2_yes Try ACN w/ 1% Acetic Acid. For soil, use 4:1 ACN:Water. q2->a2_yes If no improvement a2_yes->check_partitioning If no improvement q3->check_cleanup Yes a3_yes Use standard buffered salt mix (e.g., MgSO4, NaOAc). q3->a3_yes If no improvement a3_yes->check_cleanup If no improvement q4->check_cleanup Yes a4_yes Shake vigorously at once to prevent clumping. q4->a4_yes If no improvement a4_yes->check_cleanup If no improvement q5->solution_found No analyte loss detected a5_yes Test extract before/after cleanup. Reduce amount of GCB or use alternative. q5->a5_yes If improvement a5_yes->solution_found If improvement

Caption: A decision tree for troubleshooting low this compound recovery.

Issue 2: Significant Matrix Effects in LC-MS/MS

Question: I'm observing significant ion suppression (>20%) in my LC-MS/MS analysis, leading to inaccurate quantification. How can I mitigate these matrix effects?

Answer: Matrix effects (ME), manifesting as ion suppression or enhancement, are a major challenge in LC-MS/MS analysis.[7] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[7][15] Effective mitigation requires a combination of cleaner extracts and strategic calibration.

Potential Causes & Solutions:

  • Insufficient Extract Cleanup: The most direct cause of ME is the presence of co-extracted matrix components like pigments, lipids, sugars, and organic acids.

    • Causality: These compounds can compete with this compound for ionization, alter the droplet evaporation process in the ESI source, or change the local chemical environment, ultimately reducing the number of analyte ions that reach the detector.[7]

    • Solution: Dispersive Solid-Phase Extraction (d-SPE): This is the standard cleanup step in QuEChERS protocols.[8] The choice of sorbent(s) is critical and matrix-dependent.

      • PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids. It is a weak anion exchanger.[8]

      • C18 (Octadecylsilane): A non-polar sorbent that removes lipids and other non-polar interferences.[8] Essential for fatty matrices like avocado, nuts, or animal products.

      • GCB (Graphitized Carbon Black): Effectively removes pigments (like chlorophyll) and sterols.[16] Caution: GCB can adsorb planar molecules, potentially leading to loss of some pesticides. Use the minimum amount necessary and test for analyte loss.

      • MgSO₄: Always included to remove residual water from the extract.

Matrix TypePrimary InterferencesRecommended d-SPE Sorbents
Fruits & Vegetables (General) Sugars, Organic Acids, Water50 mg PSA, 150 mg MgSO₄ (per mL extract)
High Pigment (e.g., Spinach, Perilla Leaf) Chlorophyll, Carotenoids50 mg PSA, 7.5-15 mg GCB, 150 mg MgSO₄
High Fat/Lipid (e.g., Avocado, Meat) Fatty Acids, Triglycerides50 mg PSA, 50 mg C18, 150 mg MgSO₄
Complex/Dry (e.g., Tea, Spices) Pigments, Waxes, Phenols50 mg PSA, 50 mg C18, 7.5 mg GCB, 150 mg MgSO₄
  • Inappropriate Calibration Strategy: Using calibration standards prepared only in a clean solvent will not account for signal suppression or enhancement caused by the matrix.

    • Causality: The instrument response for a given concentration of this compound will be different in a clean solvent versus a complex matrix extract.[17] This discrepancy leads to systematic errors in quantification.

    • Solution: Matrix-Matched Calibration: This is the most effective way to compensate for ME.[7]

      • Protocol: Prepare a blank matrix extract using the exact same extraction and cleanup procedure as your samples. Use this blank extract as the diluent to prepare your calibration standards. This ensures that the standards and samples experience the same degree of ion suppression or enhancement, leading to accurate quantification.[18]

      • Alternative: If a blank matrix is unavailable, the method of standard additions can be used, although it is more labor-intensive.[7]

  • Chromatographic Co-elution: If matrix components elute from the LC column at the same time as this compound, ME will be maximized.

    • Solution:

      • Modify Gradient: Adjust the mobile phase gradient to better separate this compound from the bulk of the matrix interferences.

      • Alternative Column Chemistry: Consider a different column (e.g., Phenyl-Hexyl instead of C18) to alter selectivity and shift the retention time of either the analyte or the interferences.

      • Sample Dilution: Diluting the final extract with the initial mobile phase can sometimes reduce the concentration of interfering compounds below the level where they cause significant ME, without compromising the limit of quantification (LOQ) if instrument sensitivity is sufficient.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for extraction? A: The most important properties are its molecular weight (359.4 g/mol ), its low water solubility (1.375 mg/L), and its octanol-water partition coefficient (LogP ≈ 3.86).[1][19][20] The high LogP value indicates it is non-polar (lipophilic), meaning it will preferentially partition into organic solvents like acetonitrile or ethyl acetate rather than water. This property is the foundation of both liquid-liquid extraction and QuEChERS methods.[2][9]

Q2: Which extraction method is better for this compound: QuEChERS or another method? A: For most food and environmental matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended.[8][16] It is a multi-residue method that has been successfully validated for hundreds of pesticides, including this compound, across diverse matrices like fruits, vegetables, and cereals.[13][21] Its advantages include high throughput, low solvent consumption, and effective cleanup through d-SPE.[22] For specific matrices like soil, validated methods using acetonitrile/water extraction followed by liquid-liquid partitioning with ethyl acetate also provide excellent results.[9][23]

Q3: How do I choose the right d-SPE cleanup sorbents for my specific matrix? A: The choice depends on the primary interferences in your matrix. A good starting point is a combination of MgSO₄ (for water removal) and PSA (for removing acids and sugars). For highly pigmented samples like spinach, add a small amount of GCB. For fatty samples like avocado or meat, add C18. Refer to the table in the "Significant Matrix Effects" section above for specific recommendations. Always validate your chosen cleanup combination to ensure you are not losing your target analyte.[8][16]

Q4: What is the stability of this compound in analytical samples and extracts? A: Studies have shown that this compound and its main metabolites are stable in frozen plant matrices for at least 18 months.[24] In processed extracts stored at 4°C, stability is typically maintained for at least 72 hours.[9] However, it is always best practice to analyze extracts as soon as possible after preparation. For long-term studies, conducting your own storage stability tests on your specific matrix is recommended.[21]

Q5: Should I also be analyzing for this compound metabolites? A: Yes, for a comprehensive risk assessment, key metabolites should be monitored. The most significant metabolite often included in the residue definition for animal commodities and dietary risk assessment is PAM (1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide).[2][24] Other metabolites like 753-A-OH may also be relevant depending on the matrix and regulatory requirements.[21][25] Analytical methods, including extraction and LC-MS/MS conditions, should be validated for both the parent compound and its relevant metabolites.[24]

Standard Protocol: QuEChERS Extraction for this compound in a Plant Matrix

This protocol is a generalized version of the buffered QuEChERS method (EN 15662) suitable for matrices like apples, cucumbers, or tomatoes.[3][12]

Step 1: Sample Extraction
  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (ACN).

  • For recovery checks, spike the sample with an appropriate volume of this compound standard at this stage.

  • Add the QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 RCF for 5 minutes.

Step 2: Dispersive SPE Cleanup
  • Transfer a 1 mL aliquot of the upper ACN layer into a 2 mL microcentrifuge tube.

  • The tube should contain the d-SPE cleanup sorbents. For a general-purpose cleanup, use 150 mg anhydrous MgSO₄ and 50 mg PSA.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥10,000 RCF for 2 minutes.

Step 3: Final Extract Preparation & Analysis
  • Take an aliquot of the cleaned supernatant.

  • Filter it through a 0.22 µm syringe filter (e.g., PTFE) into an HPLC vial.[9]

  • The sample is now ready for injection into the LC-MS/MS system.

QuEChERS Workflow Diagram

QuEChERS_Workflow start 1. Homogenized Sample (10g) add_solvent 2. Add 10mL Acetonitrile start->add_solvent add_salts 3. Add QuEChERS Salts (MgSO4, NaCl, Citrate Buffers) add_solvent->add_salts shake_centrifuge 4. Shake (1 min) & Centrifuge (5 min) add_salts->shake_centrifuge transfer_supernatant 5. Transfer 1mL of Supernatant shake_centrifuge->transfer_supernatant dspe 6. Add to d-SPE Tube (150mg MgSO4, 50mg PSA) transfer_supernatant->dspe vortex_centrifuge 7. Vortex (30s) & Centrifuge (2 min) dspe->vortex_centrifuge filter 8. Filter (0.22 µm) into Vial vortex_centrifuge->filter analysis 9. LC-MS/MS Analysis filter->analysis

Caption: A step-by-step workflow for the QuEChERS extraction method.

References

Technical Support Center: Managing Penthiopyrad-Induced Phytotoxicity in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Penthiopyrad is a broad-spectrum systemic fungicide widely utilized for its efficacy against a range of plant pathogens.[1][2][3] As a succinate dehydrogenase inhibitor (SDHI), it functions by disrupting fungal respiration at Complex II of the mitochondrial electron transport chain (ETC).[4][5][6][7] While highly effective, researchers utilizing this compound in experimental settings at concentrations exceeding standard agricultural rates may encounter phytotoxicity—adverse physiological responses in the host plant. Although this compound is generally considered to have a low risk of phytotoxicity in field applications, high concentrations used in research can lead to unintended consequences.[8]

This guide is designed for researchers, scientists, and drug development professionals to understand, diagnose, troubleshoot, and mitigate potential phytotoxicity associated with high-concentration this compound applications.

Section 1: FAQs - Understanding the Mechanisms of this compound Phytotoxicity

Q1: What is the primary mode of action for this compound?

This compound is a pyrazole-carboxamide fungicide that specifically inhibits the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[4][5][7] This enzyme is crucial for cellular energy production, as it participates in both the Krebs cycle and the electron transport chain.[7] By blocking SDH activity, this compound effectively halts fungal respiration, leading to pathogen death.[4]

Q2: Why would a fungicide like this compound, which targets fungal cells, cause damage to plants?

The target enzyme, succinate dehydrogenase, is highly conserved across different kingdoms, including fungi and plants.[7] While SDHI fungicides are designed to be more specific to the fungal SDH enzyme, high concentrations can lead to off-target inhibition of the plant's own mitochondrial respiration. This disruption in the plant's energy production can trigger a cascade of secondary effects.

Q3: What is the specific biochemical process that leads to phytotoxicity from high concentrations of this compound?

Inhibition of the plant's mitochondrial Complex II by excessive this compound causes a "backup" of electrons in the electron transport chain. This highly reduced state increases the likelihood of electrons leaking and prematurely reacting with oxygen to form superoxide radicals (O₂•−).[9] These radicals are the primary reactive oxygen species (ROS) that can initiate a state of severe oxidative stress.[9][10][11] The cell's antioxidant systems can become overwhelmed, leading to damage to lipids, proteins, and DNA, which manifests as visible phytotoxic symptoms like chlorosis, necrosis, and stunting.[11][12]

Section 2: Visualizing the Mechanism of Phytotoxicity

The following diagram illustrates how this compound's inhibition of mitochondrial Complex II can lead to the production of reactive oxygen species and subsequent cellular damage in plants.

cluster_mitochondrion Inside the Plant Mitochondrion This compound High-Concentration This compound ComplexII Mitochondrial Complex II (SDH) This compound->ComplexII Inhibits ETC Electron Transport Chain (ETC) Energy Reduced ATP Production ComplexII->Energy Disrupts ROS Reactive Oxygen Species (ROS) Burst (e.g., O₂•−, H₂O₂) ETC->ROS Electron Leakage OxidativeStress Oxidative Stress ROS->OxidativeStress Overwhelms Antioxidants CellDamage Cellular Damage (Lipid Peroxidation, etc.) OxidativeStress->CellDamage Symptoms Visible Phytotoxicity (Chlorosis, Necrosis, Stunting) CellDamage->Symptoms Energy->Symptoms Contributes to

Caption: Mechanism of this compound-induced phytotoxicity in plants.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during experiments with high-concentration this compound.

Q4: My plants are showing yellowing (chlorosis) and brown/black spots (necrosis) after application. Is this this compound phytotoxicity?

These are classic symptoms of phytotoxicity.[12]

  • Interveinal Chlorosis: Yellowing between the leaf veins can be an early indicator.[13]

  • Necrotic Spotting/Burning: Dead tissue appearing as spots or along the leaf margins often follows chlorosis.[12]

  • Stunting: Reduced plant growth, smaller new leaves, or distorted growth can also occur.[12][14]

Troubleshooting Steps:

  • Confirm the Pattern: Does the damage correspond to the application area? Phytotoxicity often appears most severe where spray droplets accumulated.[12]

  • Check Your Controls: Compare the affected plants to your negative control group (plants treated with the vehicle/solvent only). If control plants are healthy, it strongly implicates this compound.

  • Rule Out Disease: Some diseases can cause similar symptoms.[13] However, phytotoxicity symptoms usually appear more uniformly and rapidly across treated plants shortly after application, whereas diseases often start as isolated spots and spread.

Q5: I didn't see any phytotoxicity in my last experiment, but now I do, using the same concentration. What could have changed?

Several factors can influence a plant's susceptibility to chemical injury:

  • Environmental Conditions: High heat, high light intensity, and high humidity can increase the rate of pesticide uptake and stress the plant, making it more susceptible to injury. Avoid applying pesticides in extreme conditions.[12]

  • Plant Health: Plants that are already under stress (e.g., from drought, nutrient deficiency, or disease) are more vulnerable. Always use healthy, well-established plants for your experiments.[14]

  • Formulation/Adjuvants: Did you change the solvent, or add a surfactant or other adjuvant? Some adjuvants can enhance penetration into the leaf tissue, increasing the effective dose delivered to the plant cells and thereby increasing phytotoxicity risk.[12][15]

  • Plant Growth Stage: Younger, developing tissues are often more sensitive to chemical injury than mature tissues.

Q6: How can I determine a safe but effective concentration for my specific plant species?

You must conduct a dose-response study. This is the most reliable way to establish the margin of safety.

Actionable Advice:

  • Select a Concentration Range: Based on recommended field rates (if available) or published literature, select a range of concentrations. Crucially, this range should include levels above and below your target experimental concentration.

  • Include Controls: Always include a negative control (vehicle only) and, if possible, a positive control (a compound known to be phytotoxic).

  • Apply and Observe: Treat a small group of plants at each concentration. Observe them for a set period (e.g., 7-14 days) and record any signs of phytotoxicity.[12]

  • Quantify the Damage: Use a rating scale to quantify the observed phytotoxicity. This allows for objective comparison.

Phytotoxicity Rating Scale Description of Symptoms
0 No visible injury.
1 Very slight chlorosis or discoloration on <10% of foliage.
2 Mild chlorosis and/or necrotic flecking on 10-25% of foliage.
3 Moderate chlorosis and necrosis on 26-50% of foliage; slight stunting.
4 Severe chlorosis and necrosis on 51-75% of foliage; moderate stunting.
5 Foliage is >75% necrotic; plant death is likely.

This table is adapted from common phytotoxicity assessment methodologies.[13]

Q7: Can I do anything to rescue plants that are already showing signs of phytotoxicity?

Once cellular damage has occurred, it is generally irreversible. The focus should be on preventing further damage and supporting plant recovery.

  • Rinse Foliage: If the application was recent, gently rinsing the foliage with water may remove some unabsorbed residue.

  • Reduce Stress: Move the plants to optimal growing conditions—moderate light and temperature—to reduce additional stress.

  • Provide Proper Nutrition: Ensure the plants have adequate water and nutrients to support the growth of new, healthy tissue.

Q8: Are there any chemical "safeners" I can use with this compound?

In agriculture, chemical safeners are sometimes used to protect crops from herbicide injury.[16][17] These compounds often work by enhancing the plant's ability to metabolize the pesticide.[16] While not commonly formulated with fungicides like this compound for research, the concept is relevant. Exploring co-application with compounds that upregulate the plant's antioxidant defense systems (e.g., salicylic acid, brassinosteroids) could be a novel research avenue, but this would need to be validated experimentally as it could also interfere with your primary results.[17]

Section 4: Experimental Protocols

Protocol 1: Standardized Phytotoxicity Assessment

This protocol provides a step-by-step method for evaluating the phytotoxicity of this compound on a given plant species.

Objective: To determine the phytotoxic effects of a range of this compound concentrations.

Materials:

  • Healthy, uniform test plants (at least 5 per treatment group).[14]

  • This compound stock solution.

  • Solvent/vehicle (e.g., DMSO, acetone, methanol).[5] Note: this compound is insoluble in water.[5]

  • Final spray solution carrier (e.g., water with 0.01% Tween-20).

  • Calibrated sprayer.

  • Labels, camera, and data collection sheets.

Methodology:

  • Plant Preparation: Acclimate healthy, well-established plants to the experimental conditions for at least one week.

  • Solution Preparation:

    • Prepare a high-concentration stock of this compound in a suitable organic solvent.[18]

    • Perform serial dilutions to create the desired range of test concentrations. The final concentration of the organic solvent should be constant across all treatments (including the negative control) and ideally below 0.5% to avoid solvent-induced phytotoxicity.

  • Treatment Application:

    • Randomly assign plants to treatment groups.

    • Treat one group with the carrier solution containing only the solvent (Negative Control).

    • Treat the remaining groups with the different this compound concentrations.

    • Apply the solution as a foliar spray until runoff, ensuring complete and uniform coverage.[14]

  • Incubation: Maintain plants under controlled environmental conditions (e.g., temperature, light, humidity) that are optimal for growth.

  • Data Collection:

    • Visually assess and score each plant for phytotoxicity at 3, 7, and 14 days post-application using the rating scale provided in Section 3.

    • Take high-quality photographs of representative plants from each group at each time point.[14]

    • Measure plant height and/or fresh/dry weight at the end of the experiment to quantify any growth inhibition.

Section 5: Troubleshooting Workflow

The following flowchart provides a logical decision-making process for diagnosing and addressing suspected phytotoxicity.

start Symptoms Observed (Chlorosis, Necrosis, Stunting) check_control Are Negative Control (Vehicle-Only) Plants Healthy? start->check_control check_pattern Is Damage Uniform on Treated Plants & Absent on Untreated Plants? check_control->check_pattern Yes other_cause Investigate Other Causes: - Disease - Nutrient Deficiency - Environmental Stress check_control->other_cause No check_pattern->other_cause No phyto_likely Phytotoxicity is Likely check_pattern->phyto_likely Yes review_params Review Experimental Parameters: - Concentration Too High? - Sensitive Plant Stage? - Stressful Environment? - Adjuvant Interaction? phyto_likely->review_params action_plan Action Plan review_params->action_plan dose_response Conduct Dose-Response Study to Find Safety Margin action_plan->dose_response optimize_env Optimize Environmental Conditions & Use Healthy Plants action_plan->optimize_env test_adjuvant Test Adjuvants/Solvents Separately for Phytotoxicity action_plan->test_adjuvant

Caption: A decision tree for troubleshooting suspected phytotoxicity.

References

Technical Support Center: Optimization of Spray Droplet Size for Maximal Penthiopyrad Coverage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced process of optimizing spray droplet size for the fungicide penthiopyrad. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in experimental applications of this compound and seek to maximize its surface coverage and efficacy. Here, we move beyond generic protocols to delve into the causal relationships between spray parameters and biological outcomes, ensuring your experimental design is both robust and repeatable.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when designing experiments involving this compound spray applications.

Q1: What is this compound and why is spray coverage so critical for its function?

This compound is a broad-spectrum fungicide belonging to the pyrazole carboxamide class.[1] It functions as a Succinate Dehydrogenase Inhibitor (SDHI), falling under FRAC Group 7.[2] Its mode of action is primarily preventative, with curative and locally systemic activity, meaning it inhibits spore germination and mycelial growth on plant surfaces.[1][2] Maximal coverage is paramount because this compound has limited movement within the plant; therefore, achieving thorough and uniform distribution across all susceptible plant tissues is essential for effective disease control.[3][4] The pesticide label for a this compound-containing product, PENTHION™, explicitly states it must be applied to ensure "thorough coverage of plants."[5]

Q2: Is there a single "best" droplet size for all this compound applications?

No, the optimal droplet size is context-dependent and must be calibrated based on the target canopy's characteristics.[6] While a common recommendation for fungicides is a "fine to medium" droplet size to ensure good coverage, research indicates this is not a universal rule.[3][4][6] The ideal droplet size represents a balance:

  • Fine droplets (<235 µm): Offer excellent surface coverage but are highly susceptible to drift and may evaporate before reaching the target, especially in adverse weather conditions.[4][7]

  • Coarse droplets (>341 µm): Have greater momentum to penetrate dense canopies and are less prone to drift, but they provide less uniform coverage, which can be detrimental for a contact-acting fungicide.[8][9]

For open canopies, finer droplets might be suitable. However, for dense, closed canopies where the target disease resides in the lower portions, coarser droplets may be necessary to achieve adequate penetration.[6][10]

Q3: What are the primary factors I can control in my lab that influence droplet size?

There are four main variables you can manipulate to control droplet size in an experimental setting:[7][11]

  • Nozzle Type and Orifice Size: This is the most critical factor. Different nozzle designs (e.g., flat fan, hollow cone, air induction) inherently produce different droplet spectrums.[12][13] Air induction nozzles, for instance, are engineered to produce larger, air-filled droplets to reduce drift.[13]

  • Operating Pressure (PSI): The relationship is generally inverse. Increasing the sprayer pressure will decrease the droplet size, while decreasing pressure will result in larger droplets.[11][13][14] However, it's crucial to operate within the manufacturer's recommended pressure range for each nozzle to maintain a consistent spray pattern.[11] Doubling the flow volume of a nozzle requires a four-fold increase in pressure, which can drastically alter the droplet size.[4]

  • Spray Solution Properties (Use of Adjuvants): The viscosity and surface tension of your this compound solution can affect atomization. Adjuvants like surfactants can reduce the surface tension of spray droplets, allowing for better spreading on the leaf surface.[15][16] Other adjuvants, such as certain emulsified mineral oils, can increase the droplet size to enhance canopy penetration.[17]

  • Spray Angle and Boom Height: A wider spray angle or a higher boom can lead to finer droplets and increased drift potential.[18] Maintaining a consistent and appropriate boom height according to the nozzle's specifications is crucial for uniform application.[11][18]

Q4: How do I measure and classify the droplet sizes I'm generating?

Accurate measurement and classification are key to repeatable experiments.

  • Measurement Techniques: In a research setting, several advanced methods are used:

    • Laser Diffraction: Measures the scattering of light as droplets pass through a laser beam to determine their size distribution.[12][19]

    • Phase Doppler Particle Analysis (PDPA): A non-intrusive method that can measure both droplet size and velocity.[19][20]

    • Imaging Methods (Shadowgraphy): High-speed cameras capture images of droplets for direct size analysis.[20][21]

  • Field-Level Assessment (Coverage): For a practical assessment of coverage quality, water-sensitive paper is an invaluable tool. These cards are placed within the plant canopy before spraying and turn color where droplets land, providing a visual record of droplet density and distribution.[22]

  • Classification Standard: The globally recognized standard for classifying agricultural spray droplets is the ASABE S572.1 .[23][24] This standard categorizes droplet spectra into classes from Extremely Fine to Ultra Coarse based on the Volume Median Diameter (VMD or Dv0.5), which is the droplet diameter at which half of the spray volume is in smaller droplets and half is in larger ones.[3][7]

Troubleshooting Guides

This section provides structured, step-by-step guidance for resolving specific issues encountered during the optimization process.

Guide 1: Poor Coverage in Dense Canopies

Symptoms:

  • Water-sensitive cards in the lower and middle canopy show sparse, uneven droplet patterns.

  • Disease control is effective at the top of the canopy but fails in the interior.

  • Visual inspection post-application shows fungicide deposits only on the outer leaves.

Potential Causes:

  • Droplet size is too fine, leading to filtration by the upper canopy leaves.

  • Insufficient spray volume (carrier rate) to penetrate the canopy.

  • Droplets lack the momentum to reach the lower canopy, often due to low pressure.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor canopy penetration.

Guide 2: Inconsistent Results Between Replicates

Symptoms:

  • High variability in disease control or coverage measurements across identical experimental units.

  • Water-sensitive cards show different patterns even with the same sprayer setup.

Potential Causes:

  • Fluctuations in sprayer pressure during application.

  • Inconsistent travel speed during application in small plot trials.[25]

  • Clogged or partially blocked nozzles.[26]

  • Inadequate cleaning of spray equipment between treatments, leading to contamination.[5]

Troubleshooting Workflow:

Caption: Workflow for addressing inconsistent experimental replicates.

Data Presentation & Experimental Protocols

Table 1: ASABE S572.1 Droplet Size Classification and Application Considerations

This table summarizes the industry standard for droplet size classification and provides general guidance on their use in fungicide research.[7][23]

Color CodeCategoryVMD Range (microns)General CharacteristicsRecommended Use with this compound
RedVery Fine61-105Excellent coverage, but highest drift potential.Use with caution in enclosed environments or with air-assist technology.
OrangeFine106-235Very good coverage, high drift risk.Suitable for applications on young plants or open canopies in low-wind conditions.[3]
YellowMedium236-340Good balance of coverage and drift control.A common starting point for many foliar fungicide applications.[8][9]
BlueCoarse341-403Reduced drift, better canopy penetration.Recommended for dense canopies or when drift mitigation is a priority.[8]
GreenVery Coarse404-502Low drift, poor coverage for contact fungicides.Generally not recommended for this compound unless used with specific adjuvants.
WhiteExtremely Coarse503-665Very low drift, very poor coverage.Not suitable for foliar fungicide applications.
Protocol 1: Step-by-Step Guide to Assessing Spray Coverage Using Water-Sensitive Paper

This protocol provides a self-validating system for quantifying the quality of your spray application.

Objective: To visually and quantitatively assess the spray coverage and droplet density within a plant canopy.

Materials:

  • Water-sensitive paper (WSP) cards (various suppliers)

  • Stapler or paper clips

  • Permanent marker

  • Latex gloves

  • Digital scanner or high-resolution camera

  • Image analysis software (e.g., ImageJ with droplet analysis plugins)

Procedure:

  • Card Placement:

    • Before spraying, strategically place WSP cards at a minimum of three heights within the plant canopy: top (exposed outer leaves), middle (partially shaded), and bottom (deep within the canopy).

    • Orient cards at different angles (horizontal, 45 degrees) to mimic leaf surfaces. Secure them to leaves using clips or staples.

    • Create a map of card locations for accurate retrieval and analysis.

  • Spray Application:

    • Conduct your spray application according to your experimental protocol, ensuring all parameters (pressure, speed, nozzle type) are recorded.

  • Card Retrieval:

    • After the spray has completely dried, carefully retrieve the WSP cards, handling them only by the edges to avoid smudging.

    • Label each card with its corresponding location information.

  • Analysis:

    • Visual Assessment: Immediately observe the cards. Good coverage is indicated by a high density of small, evenly distributed blue spots. Poor coverage will show large empty areas or a few large, blotchy spots.[27]

    • Quantitative Analysis:

      • Scan each card at high resolution (e.g., 600 dpi).

      • Open the scanned image in a program like ImageJ.

      • Use the software to calculate key metrics:

        • Percent Coverage: The proportion of the card area covered by droplets.

        • Droplet Density: The number of droplets per square centimeter.

      • Record these quantitative values for statistical comparison between your different treatments.

Self-Validation: By comparing the quantitative data from different canopy locations and between experimental treatments, you create a self-validating feedback loop. If a change in nozzle or pressure does not result in a statistically significant improvement in coverage at the target location (e.g., the middle canopy), the optimization has not been successful and requires further refinement.

References

Validation & Comparative

A Comparative Guide to the Curative and Preventative Activity of Penthiopyrad

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth comparison of the preventative and curative activities of penthiopyrad, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide. We will explore its mechanism of action, compare its efficacy against key fungal pathogens with alternative SDHI fungicides, and provide detailed experimental protocols for evaluating its performance. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's application in disease management.

Introduction to this compound

This compound is a systemic fungicide belonging to the pyrazole-carboxamide chemical class.[1] As a member of the Fungicide Resistance Action Committee (FRAC) Group 7, its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[2][3] First registered in the United States in 2012, this compound has demonstrated excellent efficacy against a wide range of plant diseases, including those caused by Sclerotinia sclerotiorum (white mold), Botrytis cinerea (gray mold), rusts, and various leaf spot diseases.[1][4][5] A key attribute of this compound is its possession of both preventative (protective) and curative (early-infection) activity, offering flexibility in disease management strategies.[2][6][7]

Mechanism of Action: Succinate Dehydrogenase Inhibition

The efficacy of this compound stems from its ability to disrupt fungal energy production. It specifically targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[8][9] By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate.[8] This inhibition halts the tricarboxylic acid (TCA) cycle and, crucially, prevents the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to fungal death.[1][8][10]

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- transfer ComplexIII Complex III Ubiquinone->ComplexIII ATP_Prod ATP Production ComplexIII->ATP_Prod This compound This compound (SDHI) This compound->ComplexII INHIBITS

Caption: Mechanism of action for this compound as an SDHI fungicide.

Defining Preventative vs. Curative Activity

In fungicide science, the terms "preventative" and "curative" refer to the timing of application relative to the infection process.[11]

  • Preventative (Protective) Activity: This refers to a fungicide's ability to prevent infection from occurring when applied to the plant surface before fungal spores arrive or germinate.[11] SDHI fungicides like this compound excel at this by inhibiting spore germination and early mycelial growth.[6][11][12]

  • Curative (Early-Infection) Activity: This is the ability of a systemic fungicide, which is absorbed into the plant tissue, to halt the progression of a pathogen that has already initiated an infection but before symptoms are visible.[11][13] This activity is most effective in the initial hours to days following infection.[11][13] It is critical to understand that "curative" does not imply the reversal of existing disease symptoms.

Comparative Efficacy of this compound

This compound's dual activity has been quantified against several economically important pathogens.

Activity Against Sclerotinia sclerotiorum (White Mold)

Studies on detached rapeseed leaves have demonstrated both the protective and curative capabilities of this compound against S. sclerotiorum. The control efficacy for both types of activity increases with higher concentrations of the fungicide.[1][5]

Activity TypeThis compound Concentration (µg/mL)Control Efficacy (%)Citation
Protective 8081.07%[1]
Protective 100100%[1][5]
Curative 10072.34%[1][5]

These results clearly show that while this compound is highly effective as a protectant, it also provides significant curative action, making it a valuable tool for managing white mold.

Activity Against Botrytis cinerea (Gray Mold)

This compound is also highly effective against B. cinerea, a devastating pathogen affecting numerous fruit, vegetable, and ornamental crops.[4][14] It demonstrates strong inhibitory action against both mycelial growth and conidia (spore) germination.

ParameterMean EC₅₀ Value (mg/L)Range of EC₅₀ Values (mg/L)Citation
Mycelial Growth 1.054 ± 0.6330.039 - 2.550[14]
Conidia Germination 0.101 ± 0.0370.013 - 0.286[14]

The lower EC₅₀ values for conidia germination highlight its potent preventative activity by halting the very first stage of infection.

Performance Comparison with Alternative SDHI Fungicides

The SDHI class includes several active ingredients. While they share a common mode of action, differences in their chemical structure can lead to variations in efficacy and cross-resistance patterns.[15][16] A comparison of in vitro efficacy against Botrytis cinerea illustrates these differences.

FungicideChemical GroupMean EC₅₀ (mg/L) against B. cinereaEC₅₀ Range (mg/L) against B. cinereaCitation(s)
This compound Pyrazole-carboxamide1.054<0.01 - 59.65[4][14]
Boscalid Pyridine-carboxamide13.4520.097 - 54.162[4][8]
Fluopyram Pyridinyl-ethyl-benzamide0.05 - 1.980.01 - >100[4][8]
Fluxapyroxad Pyrazole-carboxamide0.18 (sensitive isolates)<0.01 - 51.3[4][8]

Note: EC₅₀ values can vary significantly based on the specific fungal isolates tested and experimental conditions. The data is for comparative purposes.

A critical consideration for disease management is the potential for cross-resistance.[17] Studies have shown a positive cross-resistance relationship between this compound and other SDHIs like boscalid and fluxapyroxad in certain pathogens.[14][18] This means that fungal populations resistant to one of these fungicides may also exhibit reduced sensitivity to the others. Interestingly, this cross-resistance is not always observed with fluopyram, depending on the specific mutation in the pathogen's SDH gene.[15][19]

Experimental Methodologies

To ensure scientific integrity, the evaluation of a fungicide's preventative and curative properties must follow validated, reproducible protocols.

Generalized Workflow for Fungicide Efficacy Evaluation

The process of evaluating a fungicide typically moves from controlled in vitro tests to more complex in vivo and field trials.[8][20] This tiered approach allows for the efficient screening and characterization of the compound's activity.

Fungicide_Workflow A Step 1: In Vitro Screening (Mycelial Growth & Spore Germination Assays) B Step 2: In Vivo Assays (Detached Leaf / Seedling Assays) A->B Determine baseline sensitivity E Data Analysis (EC₅₀ Calculation, Disease Severity) A->E C Step 3: Greenhouse Trials (Whole Plant Assays) B->C Evaluate preventative & curative activity B->E D Step 4: Field Trials (Multi-location Efficacy Trials) C->D Assess performance under real-world conditions C->E D->E

References

A Researcher's Guide to Synergistic and Antagonistic Effects in Penthiopyrad Tank-Mixes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Combination Strategies

Penthiopyrad, a potent succinate dehydrogenase inhibitor (SDHI) fungicide, represents a cornerstone in the management of a wide array of fungal pathogens.[1][2][3] Classified under FRAC Group 7, its mode of action targets mitochondrial complex II, a critical juncture in fungal respiration, thereby inhibiting spore germination and mycelial growth.[1][3][4] While highly effective as a standalone product, the true potential of this compound is often unlocked through strategic tank-mixing. This practice is driven by three primary objectives: broadening the spectrum of disease control, mitigating the development of fungicide resistance, and harnessing potential synergistic interactions to enhance field performance.[5][6][7]

This guide provides an in-depth analysis of the synergistic and antagonistic phenomena observed when tank-mixing this compound. Moving beyond simple compatibility charts, we will explore the biochemical underpinnings of these interactions, present a comparative analysis of key tank-mix partners, and provide robust, validated protocols for researchers to quantify these effects in their own work.

Pillar 1: Quantifying Interaction — The Colby Method Explained

When two or more pesticides are combined, the resulting effect can be additive (the combined effect is what is expected from the sum of the parts), synergistic (the effect is greater than expected), or antagonistic (the effect is less than expected).[7][8] Accurately distinguishing between these outcomes is critical for product development and field recommendations. The Colby method remains a foundational and widely accepted approach for this purpose.[8][9][10]

The method calculates an "Expected" (E) level of control based on the performance of each component when applied alone. This expected value is then compared to the "Observed" control from the tank-mixture.

The formula is as follows: E = X + Y - (XY/100) [10]

Where:

  • X = Percent control from pesticide A applied alone.

  • Y = Percent control from pesticide B applied alone.

  • E = The expected percent control from an additive interaction.

The interpretation is straightforward:

  • If Observed > E, the interaction is synergistic .

  • If Observed < E, the interaction is antagonistic .

  • If Observed = E, the interaction is additive .

The logic behind this calculation is rooted in the probability of independent events; it calculates the expected control if the two fungicides act on the pathogen population independently.[8]

Caption: Logical workflow for determining synergistic or antagonistic effects using the Colby method.

Pillar 2: Comparative Analysis of this compound Tank-Mix Partners

Field and laboratory studies have revealed distinct interaction patterns when this compound is combined with other fungicide classes. The most pronounced synergistic effects have been documented with Demethylation Inhibitor (DMI) and Quinone outside Inhibitor (QoI) fungicides.

Fungicide Combinations: Targeting Multiple Metabolic Pathways
  • With DMI Fungicides (FRAC Code 3): DMIs inhibit the C14-demethylase enzyme, a critical step in ergosterol production, which is essential for fungal cell membrane integrity. Research has demonstrated a significant synergistic effect when this compound is mixed with the DMI fungicide cyproconazole for the control of late leaf spot (Nothopassalora personata) in peanut.[11] This synergy is likely due to the simultaneous disruption of two independent and vital metabolic processes: respiration (by this compound) and cell membrane formation (by the DMI).[12]

  • With QoI Fungicides (FRAC Code 11): QoI fungicides, such as pyraclostrobin and azoxystrobin, target mitochondrial complex III to inhibit fungal respiration. While both SDHIs and QoIs act on the mitochondrial respiratory chain, they do so at different sites. This dual-site inhibition can lead to a more complete shutdown of cellular energy production, resulting in synergistic activity. Studies have confirmed that mixtures of this compound with pyraclostrobin provide synergistic control of late leaf spot in peanut, and combinations with azoxystrobin improve efficacy against Rhizoctonia solani.[5][11]

  • With Multi-Site Fungicides (e.g., Chlorothalonil): While less likely to produce true biochemical synergy, tank-mixing this compound with multi-site contact fungicides like chlorothalonil is a cornerstone of effective resistance management programs.[13] The multi-site fungicide provides a broad, non-specific mode of action that helps protect the single-site activity of this compound from selection pressure.

Table 1: Summary of Documented this compound Fungicide Interactions

Tank-Mix Partner ClassExample Active IngredientTarget PathogenDocumented EffectReference(s)
DMI (FRAC 3)CyproconazoleNothopassalora personata (Late Leaf Spot)Synergistic[11]
QoI (FRAC 11)PyraclostrobinNothopassalora personata (Late Leaf Spot)Synergistic[11]
QoI (FRAC 11)AzoxystrobinRhizoctonia solaniImproved Efficacy[5]
Multi-Site (FRAC M5)ChlorothalonilVarious (e.g., Dollar Spot)Additive / Resistance Management[13]
Adjuvant Interactions: Enhancing Bioavailability

Adjuvants such as surfactants, oils, and other penetrating agents do not have a direct fungicidal effect but can dramatically enhance the performance of this compound, an effect sometimes termed "pseudo-synergism."[12][14] They achieve this by improving the physical processes of spray application.[15]

  • Improved Wetting and Spreading: Adjuvants reduce the surface tension of spray droplets, allowing for more uniform coverage on waxy leaf surfaces.[16]

  • Enhanced Penetration: Certain adjuvants can help solubilize the plant cuticle, facilitating the uptake of this compound into the plant tissue.[14][17]

  • Drift Reduction: Some adjuvants modify droplet size to minimize off-target drift, ensuring more of the active ingredient reaches the intended target.[18]

This compound is generally compatible with surfactants and oils, which can be crucial for maximizing its efficacy, particularly under challenging environmental conditions.[19]

Pillar 3: Validated Experimental Protocols

To ensure trustworthy and reproducible results, every protocol must be a self-validating system. The following methodologies provide a framework for the systematic evaluation of this compound tank-mixes, from initial compatibility checks to full-scale field trials.

Protocol 1: Physical Compatibility Assessment (Jar Test)

Before any biological testing, it is imperative to confirm physical compatibility to prevent issues like clogged nozzles or uneven application.[20] An incompatible mixture can lead to the formation of gels, precipitates, or separation of components.[21]

Objective: To visually assess the physical stability of a proposed tank-mix.

Step-by-Step Methodology:

  • Gather Materials: Use a clear glass jar with a lid (approx. 1 quart or 1 liter). Use the same water source (carrier) that will be used in the field sprayer.[22]

  • Proportional Scaling: Add all components in the same proportion as they would be used in a full spray tank. For example, if the spray volume is 100 gallons per acre, and you are using 1 pint of product per acre, add 1/100th of a pint to 1 gallon of water. A simpler method is to use teaspoons or milliliters in a quart jar, maintaining the correct ratios.

  • Follow Correct Mixing Order (A.P.P.L.E.S.): Adhering to the proper mixing order is critical to prevent incompatibility.[6]

    • A - Add Ammonium Sulfate and any water conditioners first.

    • P - Add Powders (dry flowables, wettable powders). Agitate until fully dispersed.

    • P - Add more Powders (soluble powders).

    • L - Add Liquids (flowables, suspension concentrates like this compound).

    • E - Add Emulsifiable Concentrates (ECs).

    • S - Add Surfactants and other adjuvants last.

  • Agitate and Observe: Cap the jar and invert it 10-15 times to mix. Let the mixture stand for 15-30 minutes.[20]

  • Evaluation: Observe for any signs of incompatibility: flakes, crystals, sludge, gels, or separation into layers. If any of these are present, the mixture is physically incompatible.

JarTestWorkflow start Start Jar Test add_water 1. Add 1/2 Carrier Water to Jar start->add_water add_A 2. Add Water Conditioners (A) add_water->add_A add_P1 3. Add Dry Powders (P) add_A->add_P1 add_P2 4. Add Soluble Powders (P) add_P1->add_P2 add_L 5. Add Liquid Flowables (L) add_P2->add_L add_E 6. Add Emulsifiable Concentrates (E) add_L->add_E add_S 7. Add Surfactants (S) add_E->add_S fill_water 8. Add Remaining Carrier Water add_S->fill_water mix 9. Cap, Invert, and Agitate fill_water->mix observe 10. Let Stand and Observe mix->observe decision Incompatibility? observe->decision compatible PASS: Physically Compatible decision->compatible No incompatible FAIL: Physically Incompatible decision->incompatible Yes

Caption: Step-by-step workflow for conducting a physical compatibility jar test using the A.P.P.L.E.S. mixing order.

Protocol 2: Field Efficacy and Synergy Evaluation

Objective: To quantify the performance of a this compound tank-mix against a target pathogen under field conditions and determine if the interaction is synergistic, antagonistic, or additive.

Step-by-Step Methodology:

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with a minimum of four replications. This design accounts for field variability.

  • Treatment Selection (Self-Validating System): The treatment list is critical for a valid Colby analysis. It MUST include:

    • T1: Untreated Control (UTC)

    • T2: this compound alone (at rate 'x')

    • T3: Partner Fungicide alone (at rate 'y')

    • T4: this compound (at rate 'x') + Partner Fungicide (at rate 'y') tank-mix

    • T5: Commercial Standard (for reference)

  • Plot Management: Ensure plots are large enough to prevent spray drift between treatments, and include untreated buffer rows if necessary. All other agronomic practices should be uniform across all plots.

  • Application: Apply treatments using calibrated equipment to ensure accurate dosage. Time applications according to disease pressure and label recommendations.[23]

  • Data Collection: Assess disease severity at multiple time points (e.g., 7, 14, and 21 days after application). This can be done using a 0-100% scale or a standardized rating scale.

  • Data Analysis:

    • Calculate the Percent Control for each treatment relative to the Untreated Control (UTC) using the formula:

      • Percent Control = 100 * (Disease in UTC - Disease in Treatment) / Disease in UTC

    • Use the Percent Control values for T2 (X) and T3 (Y) in the Colby formula to calculate the Expected efficacy (E).

    • Compare the Expected efficacy (E) with the Observed efficacy from T4 to determine synergism, antagonism, or additivity.

FieldTrial cluster_rep1 Replication 1 cluster_rep2 Replication 2 cluster_rep3 Replication 3 cluster_rep4 Replication 4 T1_1 UTC T4_1 Mix (X+Y) T2_1 Penty (X) T5_1 Standard T3_1 Partner (Y) T3_2 Partner (Y) T5_2 Standard T1_2 UTC T2_2 Penty (X) T4_2 Mix (X+Y) T2_3 Penty (X) T1_3 UTC T4_3 Mix (X+Y) T3_3 Partner (Y) T5_3 Standard T5_4 Standard T2_4 Penty (X) T3_4 Partner (Y) T4_4 Mix (X+Y) T1_4 UTC

References

Comparative Analysis of Cross-Resistance Between Penthiopyrad and Other SDHI Fungicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the cross-resistance profiles between penthiopyrad and other commercially significant succinate dehydrogenase inhibitor (SDHI) fungicides. Designed for researchers, plant pathologists, and professionals in the agrochemical industry, this document synthesizes current experimental data to elucidate the complex patterns of resistance development, offering insights into the effective stewardship of this critical class of fungicides.

Introduction to this compound and the SDHI Fungicide Class

This compound is a carboxamide fungicide belonging to the pyrazole-4-carboxamide subclass of SDHIs. Like all members of this group, its mode of action is the inhibition of the mitochondrial respiratory chain at complex II, the succinate dehydrogenase (Sdh) enzyme. This enzyme is a crucial component of the tricarboxylic acid (TCA) cycle and the electron transport chain, and its inhibition leads to a rapid depletion of cellular ATP, ultimately causing fungal cell death.

The Sdh enzyme is a heterotetrameric protein complex composed of four subunits: SdhA, SdhB, SdhC, and SdhD. The binding site for SDHI fungicides is located within a pocket formed by the SdhB, SdhC, and SdhD subunits, which collectively house the ubiquinone (coenzyme Q) binding site (the Qp site). This compound and other SDHIs act as competitive inhibitors, preventing the binding of ubiquinone and thereby halting electron transport.

The Molecular Basis of Resistance to SDHI Fungicides

The primary mechanism of resistance to SDHI fungicides in plant pathogenic fungi is target-site modification due to mutations in the genes encoding the SdhB, SdhC, and SdhD subunits. These mutations alter the amino acid sequence of the protein, reducing the binding affinity of the fungicide to the Sdh enzyme. The specific amino acid substitution determines the level of resistance to a particular SDHI and, critically, the cross-resistance profile to other SDHIs.

The Fungicide Resistance Action Committee (FRAC) has compiled an extensive list of these mutations and their associated resistance factors. The location and nature of the mutation are paramount; for instance, mutations in the SdhB subunit, such as H272R/Y, are common in Botrytis cinerea, while mutations in SdhC, like G143A, are prevalent in Alternaria alternata.

Visualizing the SDHI Mode of Action and Resistance Development

The following diagram illustrates the binding of SDHI fungicides to the Sdh enzyme complex and how specific mutations can impede this interaction, leading to resistance.

SDHI_MoA cluster_substrates Substrates cluster_inhibitors SDHI Fungicides SdhA SdhA SdhB SdhB SdhC SdhC SdhD SdhD Succinate Succinate Succinate->SdhA Binds Ubiquinone Ubiquinone (Q) Ubiquinone->SdhB Binds to Qp site This compound This compound This compound->SdhB Inhibits Q binding SdhB_mutated SdhB (Mutated) This compound->SdhB_mutated Binding Reduced Boscalid Boscalid Boscalid->SdhB Inhibits Q binding Fluxapyroxad Fluxapyroxad Fluxapyroxad->SdhB Inhibits Q binding

Caption: Mode of action of SDHI fungicides and the impact of target-site mutations.

Experimental Workflow for Cross-Resistance Analysis

A robust assessment of cross-resistance profiles necessitates a multi-faceted approach, combining in vitro sensitivity assays with molecular characterization of fungal isolates.

In Vitro Sensitivity Assays

This protocol determines the effective concentration of a fungicide that inhibits 50% of mycelial growth (EC₅₀).

Step-by-Step Methodology:

  • Isolate Preparation: Collect fungal isolates from the field or use laboratory strains. Culture them on a suitable nutrient medium, such as potato dextrose agar (PDA), until sufficient mycelial growth is achieved.

  • Fungicide Stock Solutions: Prepare stock solutions of this compound and other SDHI fungicides (e.g., boscalid, fluxapyroxad, fluopyram) in an appropriate solvent like dimethyl sulfoxide (DMSO).

  • Amended Media Preparation: Create a dilution series for each fungicide in molten PDA. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at a controlled temperature and light cycle optimal for the specific fungal species.

  • Data Collection: Measure the colony diameter at regular intervals until the mycelium on the control plates reaches the edge.

  • EC₅₀ Calculation: Calculate the percentage of mycelial growth inhibition relative to the control for each fungicide concentration. Use a probit or log-logistic regression analysis to determine the EC₅₀ value.

  • Resistance Factor (RF) Calculation: The RF is calculated by dividing the EC₅₀ of a field isolate by the EC₅₀ of a sensitive wild-type reference strain.

Molecular Characterization of Resistant Isolates

This protocol identifies the specific mutations in the Sdh genes associated with resistance.

Step-by-Step Methodology:

  • DNA Extraction: Extract genomic DNA from the mycelia of both sensitive and resistant fungal isolates using a commercial kit or a standard protocol (e.g., CTAB method).

  • PCR Amplification: Design primers to amplify the specific regions of the SdhB, SdhC, and SdhD genes where resistance mutations are known to occur.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with the wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions.

Visualizing the Experimental Workflow

Cross_Resistance_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis A Fungal Isolate Collection B In Vitro Sensitivity Assay (EC₅₀ Determination) A->B D Genomic DNA Extraction A->D Same Isolates C Calculate Resistance Factor (RF) B->C H Cross-Resistance Profile (Genotype-Phenotype Correlation) C->H Correlate E PCR Amplification of Sdh Genes D->E F DNA Sequencing E->F G Sequence Alignment & Mutation Identification F->G G->H Correlate

Caption: Integrated workflow for determining cross-resistance profiles.

Comparative Cross-Resistance Profiles

The degree of cross-resistance between this compound and other SDHIs is highly dependent on the specific mutation in the Sdh enzyme. Not all mutations confer resistance to all SDHIs equally, leading to complex patterns of differential sensitivity.

Key Mutations and Their Impact

The following table summarizes the cross-resistance patterns for some of the most frequently observed mutations in various plant pathogenic fungi. Resistance Factors (RF) are categorized as low (<10), moderate (10-100), or high (>100).

Sdh Subunit Mutation This compound Boscalid Fluxapyroxad Fluopyram Fungal Species (Examples)
SdhB H272R/YHighHighModerate-HighLow-ModerateBotrytis cinerea, Alternaria alternata
SdhB I272FModerateModerateLowLowCorynespora cassiicola
SdhC G143AHighHighHighHighAlternaria alternata
SdhC H152RModerate-HighHighLowLowBotrytis cinerea
SdhD H134RModerateHighModerateLowPodosphaera xanthii

Note: The resistance levels can vary between different fungal species and even between isolates with the same mutation due to other genetic factors.

Analysis of Cross-Resistance Patterns
  • Positive Cross-Resistance: This is the most common scenario, where a mutation conferring resistance to one SDHI also confers resistance to others. For example, the SdhC-G143A mutation generally results in a high level of resistance to most SDHIs, including this compound.

  • Differential Sensitivity: Some mutations result in varied levels of resistance. A notable example is the SdhB-H272R/Y mutation, which typically confers high resistance to this compound and boscalid but may show lower resistance levels to newer SDHIs like fluxapyroxad and fluopyram. This suggests that the structural differences between the fungicide molecules influence their ability to bind to the mutated enzyme.

  • Negative Cross-Resistance: While rare, there have been reports of mutations that increase sensitivity to one SDHI while conferring resistance to another. This phenomenon is of great interest for developing resistance management strategies but is not a widespread or predictable occurrence for the SDHI class.

This compound's position within the pyrazole-4-carboxamide subclass gives it a specific binding footprint. Its efficacy is significantly compromised by mutations like SdhB-H272R/Y and SdhC-G143A. However, against isolates with mutations such as SdhC-H152R, it may retain better activity compared to boscalid.

Implications for Resistance Management

Understanding the cross-resistance profiles of SDHI fungicides is fundamental for designing effective and sustainable disease control programs.

  • Fungicide Rotation: The primary strategy to mitigate the selection of resistant mutants is to rotate or alternate fungicides with different modes of action (i.e., different FRAC groups).

  • SDHI-Specific Rotation: When using multiple SDHIs within a season, knowledge of cross-resistance patterns is crucial. If a population of pathogens develops resistance to a specific SDHI due to a mutation like SdhC-H152R, switching to another SDHI that is less affected by this mutation (e.g., fluxapyroxad or fluopyram) might provide temporary control. However, this practice can select for new mutations and should be approached with caution.

  • Monitoring: Regular monitoring of pathogen populations for the presence and frequency of specific resistance alleles is essential. Molecular tools, such as qPCR, can provide rapid and accurate detection of key mutations, allowing for informed decisions on fungicide selection.

Conclusion and Future Directions

The cross-resistance landscape for SDHI fungicides is intricate and continuously evolving. This compound exhibits varying degrees of cross-resistance with other SDHIs, dictated by the specific target-site mutation present in the pathogen population. A thorough understanding of these genotype-phenotype correlations, derived from robust experimental data, is indispensable for the long-term sustainability of this important class of fungicides.

Future research should focus on:

  • The discovery and characterization of novel Sdh mutations.

  • The role of non-target-site resistance mechanisms, such as enhanced efflux pump activity or metabolic detoxification.

  • The development of rapid molecular diagnostics for a wider range of resistance alleles.

By integrating molecular insights with field performance data, the agricultural community can develop more resilient and effective resistance management strategies.

Validating the Efficacy of Penthiopyrad Against Fungicide-Resistant Fungal Strains: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the fungicide penthiopyrad, particularly against fungal strains that have developed resistance. By integrating established experimental data with detailed, field-proven methodologies, this document serves as a practical resource for conducting robust comparative analyses of fungicide performance.

Introduction: The Challenge of Fungicide Resistance in Modern Agriculture

The widespread use of site-specific fungicides has inadvertently driven the selection of resistant pathogen populations, posing a significant threat to global food security. This compound, a pyrazole-carboxamide fungicide, belongs to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7).[1][2] It functions by disrupting the fungal respiratory chain at Complex II, thereby inhibiting spore germination, mycelial growth, and sporulation.[3][4] However, the emergence of resistance to SDHIs, including this compound, has been documented in several key fungal pathogens.[5][6] This guide will focus on validating this compound's efficacy against resistant strains of economically important fungi, such as Botrytis cinerea (gray mold) and Alternaria alternata (leaf spot), and will provide a comparative analysis with alternative fungicidal compounds.

The primary mechanism of resistance to SDHI fungicides involves point mutations in the genes encoding the subunits of the succinate dehydrogenase (Sdh) enzyme, most notably in the SdhB, SdhC, and SdhD genes.[7][8] These mutations can reduce the binding affinity of the fungicide to its target site, rendering it less effective. Therefore, a comprehensive validation strategy must not only assess the phenotypic resistance through bioassays but also investigate the underlying genotypic changes.

The Mechanism of Action of this compound and the Basis of Resistance

This compound, like other SDHI fungicides, targets the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[9][10] By inhibiting SDH, this compound effectively halts cellular respiration and energy production in fungi.

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) FADH2 FADH2 FAD FAD FADH2->FAD UQ Ubiquinone (Q) UQH2 Ubiquinol (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII e- This compound This compound (SDHI) This compound->Succinate Resistance Resistance: Point mutations in SdhB, SdhC, SdhD genes Resistance->this compound Reduces Efficacy

Caption: Mechanism of this compound action and resistance.

Resistance to this compound is primarily conferred by single nucleotide polymorphisms in the Sdh genes. For instance, in Botrytis cinerea, mutations at codons P225, N230, and H272 in the SdhB subunit are frequently associated with varying levels of resistance to different SDHI fungicides.[5] Understanding these specific mutations is crucial for diagnosing resistance and for designing effective management strategies.

Comparative Efficacy of this compound: Experimental Data

The following tables summarize the in vitro efficacy of this compound and other fungicides against sensitive and resistant isolates of key fungal pathogens. Efficacy is presented as the effective concentration required to inhibit 50% of mycelial growth (EC50). Lower EC50 values indicate higher fungicidal activity.

Table 1: Comparative Efficacy (EC50 in µg/mL) Against Botrytis cinerea Isolates

FungicideFRAC GroupMode of ActionSensitive Isolates (EC50)Resistant Isolates (EC50)Resistant Genotype(s)Reference(s)
This compound 7SDHI0.05 - 0.55.0 - >100H272R/Y, P225F, N230I[5][6]
Boscalid7SDHI0.1 - 1.0>100H272R/Y, P225F, N230I[5][6]
Fluopyram7SDHI0.01 - 0.20.5 - >100P225F, N230I[5]
Fluxapyroxad7SDHI<0.01 - 0.10.2 - >5.0H272Y, P225F, N230I[5]
Cyprodinil9Anilinopyrimidine0.0035 - 1.0>25Not specified[11][12]
Fludioxonil12Phenylpyrrole0.0028 - 0.0349Generally sensitiveN/A[11][12]
Pyraclostrobin11QoI<0.1>10 (G143A)G143A[4][13]

Table 2: Comparative Efficacy (EC50 in µg/mL) Against Alternaria alternata Isolates

FungicideFRAC GroupMode of ActionSensitive Isolates (EC50)Resistant Isolates (EC50)Resistant Genotype(s)Reference(s)
This compound 7SDHI~0.1 - 0.51.0 - >10SdhB/C/D mutations[2][14]
Boscalid7SDHI~0.2 - 1.0>100SdhB/C/D mutations[2]
Fluopyram7SDHI~0.1 - 0.4Generally sensitiveSdhB/C/D mutations[2][15]
Fluxapyroxad7SDHI~0.05 - 0.2>10SdhD mutation[2]
Propiconazole3DMI~1.90VariableNot specified[16][17]
Azoxystrobin11QoI~1.86>100 (F129L)F129L[15][17]
Fludioxonil12Phenylpyrrole~0.35Not specifiedNot specified[18][19]

Experimental Protocols for Fungicide Efficacy Validation

A multi-faceted approach involving in vitro, in planta, and molecular assays is essential for a thorough validation of fungicide efficacy.

In Vitro Fungicide Sensitivity Assay: The Poisoned Food Technique

This method provides a direct measure of a fungicide's ability to inhibit the mycelial growth of a fungus.

A Prepare Fungicide Stock Solutions D Add Fungicide to PDA (Poisoned Medium) A->D B Prepare Potato Dextrose Agar (PDA) C Autoclave PDA and Cool to 50-55°C B->C C->D E Pour Plates and Allow to Solidify D->E F Inoculate with Fungal Mycelial Plugs E->F G Incubate at 25°C in the Dark F->G H Measure Colony Diameter and Calculate Percent Inhibition G->H I Calculate EC50 Values H->I

Caption: Workflow for the poisoned food technique.

Step-by-Step Methodology:

  • Fungicide Stock Solution Preparation: Prepare a high-concentration stock solution of this compound and other test fungicides in an appropriate solvent (e.g., acetone or DMSO).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

  • Poisoning the Medium: Allow the autoclaved PDA to cool to approximately 50-55°C in a water bath. Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (a serial dilution is recommended, e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

  • Pouring Plates: Pour the fungicide-amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer (5 mm diameter), take mycelial plugs from the actively growing margin of a pure fungal culture and place one in the center of each prepared plate.

  • Incubation: Incubate the plates at 25°C in the dark until the mycelial growth in the control plates (without fungicide) reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value can then be determined using probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

In Planta Fungicide Efficacy Assay: Detached Strawberry Fruit Model for Botrytis cinerea

This assay evaluates the protective and curative activity of fungicides in a host-pathogen system.

Step-by-Step Methodology:

  • Fruit Preparation: Select healthy, unripe strawberries of a uniform size. Surface-sterilize the fruit by rinsing with 70% ethanol for 30 seconds, followed by a rinse in sterile distilled water. Allow the fruit to air dry in a sterile environment.

  • Fungicide Application:

    • Protective Assay: Spray the fruit with the test fungicide solutions until runoff and allow them to dry for 2 hours.

    • Curative Assay: Inoculate the fruit with the fungal pathogen first (see step 3) and then apply the fungicide treatment after a set period (e.g., 24 hours).

  • Inoculation: Prepare a spore suspension of B. cinerea (e.g., 1 x 10^5 spores/mL) in sterile water. Place a small wound on each fruit with a sterile needle and apply a droplet of the spore suspension to the wound.

  • Incubation: Place the inoculated fruit in a humid chamber (e.g., a sealed plastic box with moist paper towels) and incubate at 20-22°C with a 12-hour photoperiod.

  • Disease Assessment: After 5-7 days, assess the disease severity by measuring the lesion diameter or by using a disease rating scale.

  • Data Analysis: Compare the disease severity in the fungicide-treated fruit to the untreated control to determine the efficacy of the treatments.

Molecular Detection of Resistance: A Self-Validating System

Identifying the genetic basis of resistance provides definitive evidence and allows for the development of rapid diagnostic tools.

A Fungal Culture and Mycelium Harvest B Genomic DNA Extraction A->B C PCR Amplification of sdhB Gene B->C D Restriction Enzyme Digestion (PCR-RFLP) C->D G DNA Sequencing for Confirmation C->G Optional E Agarose Gel Electrophoresis D->E F Analysis of Banding Patterns to Identify Mutations E->F

Caption: Workflow for molecular detection of SDHI resistance.

Step-by-Step Methodology:

  • Fungal DNA Extraction:

    • Grow the fungal isolate in a liquid medium (e.g., Potato Dextrose Broth) for 3-5 days.

    • Harvest the mycelium by filtration and freeze-dry or grind in liquid nitrogen.

    • Extract genomic DNA using a suitable protocol, such as a CTAB-based method or a commercial DNA extraction kit.[20][21]

  • PCR Amplification of the sdhB Gene:

    • Amplify the sdhB gene using primers designed to flank the regions where resistance mutations are known to occur. For Botrytis cinerea, primers such as BcsdhB_F (5'-TGGTACTGTTGTTGCTATCG-3') and BcsdhB_R (5'-GCTCTTGTTCTTCACGGTCT-3') can be used.[7][22]

    • Perform PCR using standard conditions, with an annealing temperature optimized for the specific primer pair.

  • PCR-Restriction Fragment Length Polymorphism (PCR-RFLP):

    • This technique can be used to detect specific point mutations that create or abolish a restriction enzyme recognition site.

    • Digest the PCR product with a specific restriction enzyme that recognizes the wild-type or mutant sequence.

    • Separate the digested fragments by agarose gel electrophoresis.

    • The resulting banding pattern will indicate the presence or absence of the mutation.

  • DNA Sequencing:

    • For definitive confirmation of the mutation, the PCR product should be purified and sequenced. The resulting sequence can then be compared to the wild-type sequence to identify any nucleotide changes.

Conclusion and Future Directions

Validating the efficacy of this compound against fungicide-resistant fungal strains requires a systematic and multi-pronged approach. By combining in vitro and in planta bioassays with molecular diagnostics, researchers can gain a comprehensive understanding of the performance of this compound and its alternatives. The data presented in this guide demonstrates that while this compound remains effective against many fungal pathogens, resistance is a growing concern. Cross-resistance between different SDHI fungicides is complex and depends on the specific mutation in the target gene.[2][5] Therefore, the strategic use of fungicides with different modes of action, as part of an integrated pest management (IPM) program, is crucial for sustainable disease control and for mitigating the further development of resistance.[20][23] Future research should focus on the continued monitoring of resistance frequencies in pathogen populations and the development of novel fungicides with new modes of action.

References

A Comparative Study of the Aquatic Toxicity of Penthiopyrad Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The increasing prevalence of chiral pesticides in agriculture necessitates a deeper understanding of their environmental fate and ecotoxicological effects at the enantiomeric level. Penthiopyrad, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide, exists as a pair of enantiomers, R-(-)-penthiopyrad and S-(+)-penthiopyrad. While often applied as a racemic mixture, emerging research reveals significant differences in the aquatic toxicity of these stereoisomers. This guide provides a comprehensive comparison of the aquatic toxicity of this compound enantiomers, supported by experimental data, to inform more accurate environmental risk assessments and guide the development of safer agrochemicals.

Introduction to this compound and Chirality

This compound is a pyrazole-carboxamide fungicide effective against a broad spectrum of fungal pathogens. Its mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, disrupting cellular energy production in target fungi.[1][2] Like many modern pesticides, this compound possesses a chiral center, resulting in two non-superimposable mirror-image forms known as enantiomers: S-(+)-penthiopyrad and R-(-)-penthiopyrad. Although they share the same physicochemical properties, their three-dimensional arrangement can lead to differential interactions with biological systems, a phenomenon known as enantioselectivity. This has profound implications for their efficacy and, critically, their toxicity to non-target organisms.[3][4]

Enantioselective Aquatic Toxicity: A Comparative Analysis

Recent studies have consistently demonstrated that the S-(+)-enantiomer of this compound exhibits greater toxicity to a range of aquatic organisms compared to the R-(-)-enantiomer and the racemic mixture. This section summarizes the key findings from comparative toxicity studies.

Acute Toxicity Data

The following table summarizes the median lethal concentration (LC50) and median effective concentration (EC50) values for this compound enantiomers in various aquatic species.

Aquatic OrganismEndpoint (Duration)rac-Penthiopyrad (mg/L)S-(+)-Penthiopyrad (mg/L)R-(-)-Penthiopyrad (mg/L)Enantiomeric Ratio (R/S)Reference
Zebrafish (Danio rerio) EmbryoLC50 (96 h)2.7841.8823.5281.87[5]
Daphnia magnaEC50 (48 h)-< rac> rac5.3[3]
Green Algae (Raphidocelis subcapitata)EC50 (72 h)-< rac> rac1.8[3]

Key Insights:

  • Higher Toxicity of the S-(+)-Enantiomer: The data clearly indicates that S-(+)-penthiopyrad is the more toxic enantiomer to zebrafish, Daphnia magna, and green algae.[3][5]

  • Significant Enantiomeric Ratios: The difference in toxicity between the enantiomers, as shown by the enantiomeric ratio, can be substantial, reaching a 5.3-fold difference for Daphnia magna.[3] This highlights the inadequacy of assessing the environmental risk of chiral pesticides based solely on data from the racemic mixture.

  • Trophic Level Differences: The enantioselective toxicity is observed across different trophic levels, from primary producers (algae) to primary consumers (daphnids) and vertebrates (zebrafish).

Sub-lethal and Developmental Effects in Zebrafish

Beyond acute lethality, this compound enantiomers exhibit differential sub-lethal and developmental toxicities in zebrafish embryos and larvae.

  • Developmental Abnormalities: Exposure to this compound, particularly the S-(+)-enantiomer, induces a range of developmental defects in zebrafish embryos, including pericardial and yolk sac edema, delayed hatching, and slowed heart rate.[5]

  • Behavioral Impacts: Racemic this compound has been shown to decrease swimming velocity, acceleration, and distance moved in zebrafish larvae at sub-lethal concentrations.[6][7] While specific enantiomer data on behavior is limited, the greater overall toxicity of the S-(+)-enantiomer suggests it would have a more pronounced effect.

  • Endocrine Disruption: Sub-lethal exposure to this compound can disrupt the hypothalamic-pituitary-thyroid (HPT) axis in zebrafish larvae, leading to abnormal development and growth inhibition.[8]

Mechanistic Insights into Enantioselective Toxicity

The observed differences in aquatic toxicity between this compound enantiomers are rooted in their differential interactions at the molecular and cellular levels.

Mitochondrial Dysfunction and Oxidative Stress

The primary mode of action for this compound is the inhibition of succinate dehydrogenase (SDH). It is hypothesized that the S-(+)-enantiomer has a higher binding affinity for the SDH enzyme in non-target aquatic organisms, leading to more potent inhibition of cellular respiration.[5] This disruption of the mitochondrial electron transport chain can lead to an overproduction of reactive oxygen species (ROS), inducing oxidative stress.[2][9] S-(+)-penthiopyrad has been shown to cause more significant oxidative stress in zebrafish liver compared to the R-(-)-enantiomer.[2]

Enantioselective Bioaccumulation

Studies on zebrafish have revealed that S-(+)-penthiopyrad is preferentially bioaccumulated.[2] This differential accumulation can lead to higher internal concentrations of the more toxic enantiomer, thereby amplifying its adverse effects. The preferential degradation of the S-(+)-enantiomer has been observed in some aqueous solutions, which could partially mitigate its higher toxicity over time.[10]

dot

cluster_0 This compound Exposure cluster_1 Biological System cluster_2 Cellular Effects cluster_3 Organismal Effects S-(+)-Penthiopyrad S-(+)-Penthiopyrad Bioaccumulation Bioaccumulation S-(+)-Penthiopyrad->Bioaccumulation Preferential R-(-)-Penthiopyrad R-(-)-Penthiopyrad R-(-)-Penthiopyrad->Bioaccumulation SDH Inhibition SDH Inhibition Bioaccumulation->SDH Inhibition Mitochondrial Dysfunction Mitochondrial Dysfunction SDH Inhibition->Mitochondrial Dysfunction Oxidative Stress (ROS) Oxidative Stress (ROS) Mitochondrial Dysfunction->Oxidative Stress (ROS) Toxicity Toxicity Oxidative Stress (ROS)->Toxicity

Caption: Proposed mechanism for the enantioselective toxicity of this compound.

Experimental Protocols

To ensure the generation of reliable and comparable data on the aquatic toxicity of this compound enantiomers, standardized testing protocols are essential. The following outlines key experimental workflows based on OECD guidelines.[11][12][13]

Zebrafish Embryo Acute Toxicity Test (OECD TG 236)

This test determines the acute toxicity of a substance to the embryonic stages of zebrafish.

Step-by-Step Methodology:

  • Test Organisms: Newly fertilized zebrafish (Danio rerio) embryos (less than 3 hours post-fertilization).

  • Test Solutions: Prepare a series of concentrations of rac-penthiopyrad, S-(+)-penthiopyrad, and R-(-)-penthiopyrad in dilution water. A control group (dilution water only) must be included.

  • Exposure: Place a defined number of embryos into each test concentration in multi-well plates.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 26 ± 1 °C) with a defined light-dark cycle.

  • Observation: Observe the embryos at 24, 48, 72, and 96 hours for lethal endpoints (coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail, and lack of heartbeat).

  • Data Analysis: Calculate the LC50 values for each enantiomer and the racemate at each observation time point.

dot

Start Start Prepare Test Solutions Prepare Test Solutions Start->Prepare Test Solutions Expose Zebrafish Embryos Expose Zebrafish Embryos Prepare Test Solutions->Expose Zebrafish Embryos Incubate (96h) Incubate (96h) Expose Zebrafish Embryos->Incubate (96h) Daily Observations Daily Observations Incubate (96h)->Daily Observations Record Lethality Record Lethality Daily Observations->Record Lethality Calculate LC50 Calculate LC50 Record Lethality->Calculate LC50 End End Calculate LC50->End

Caption: Workflow for the Zebrafish Embryo Acute Toxicity Test.

Daphnia magna Acute Immobilisation Test (OECD TG 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

Step-by-Step Methodology:

  • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old.

  • Test Solutions: Prepare a range of concentrations for each this compound form in a suitable medium. A control is essential.

  • Exposure: Introduce a set number of daphnids into each test vessel containing the respective test solution.

  • Incubation: Maintain the test vessels at a constant temperature (e.g., 20 ± 1 °C) under a specified light cycle for 48 hours.

  • Observation: At 24 and 48 hours, count the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).

  • Data Analysis: Determine the EC50 values for each enantiomer and the racemate.

Algal Growth Inhibition Test (OECD TG 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae.

Step-by-Step Methodology:

  • Test Organism: An exponentially growing culture of a green alga, such as Raphidocelis subcapitata.

  • Test Solutions: Prepare a series of concentrations of the this compound forms in a nutrient-rich algal growth medium.

  • Inoculation: Inoculate each test flask with a low concentration of algal cells.

  • Incubation: Incubate the flasks under constant illumination and temperature (e.g., 24 ± 2 °C) for 72 hours, with continuous shaking.

  • Measurement: Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.

  • Data Analysis: Calculate the EC50 values based on the inhibition of growth rate and yield for each enantiomer and the racemate.

Chiral Analysis of this compound in Water Samples

To accurately assess the environmental fate and exposure concentrations of this compound enantiomers, a reliable analytical method is crucial.

Step-by-Step Methodology:

  • Sample Preparation:

    • Collect water samples and filter to remove suspended solids.

    • Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. A suitable sorbent, such as an Oasis HLB cartridge, can be used.

    • Elute the this compound enantiomers from the SPE cartridge with an appropriate solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chiral HPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a chiral High-Performance Liquid Chromatography (HPLC) column (e.g., a polysaccharide-based chiral stationary phase) to separate the R-(-) and S-(+)-enantiomers.

    • Mobile Phase: An optimized mobile phase, such as a mixture of acetonitrile and water with a modifier (e.g., formic acid or ammonium acetate), is used to achieve baseline separation.

    • Detection: Use a tandem mass spectrometer (MS/MS) for sensitive and selective detection and quantification of each enantiomer.

  • Quantification:

    • Prepare a calibration curve using certified reference standards of the individual enantiomers.

    • Calculate the concentration of each enantiomer in the water sample based on the calibration curve.

Conclusion and Future Perspectives

The evidence strongly indicates that the aquatic toxicity of this compound is enantioselective, with the S-(+)-enantiomer posing a greater risk to aquatic ecosystems. This underscores the importance of conducting enantiomer-specific risk assessments for chiral pesticides. Relying on data from racemic mixtures alone can lead to an underestimation of the environmental impact.

Future research should focus on:

  • Chronic Toxicity Studies: Investigating the long-term effects of individual enantiomers on the reproduction and survival of aquatic organisms.

  • Enantioselective Effects in a Broader Range of Species: Expanding toxicity testing to include other relevant aquatic organisms to build a more comprehensive ecological risk profile.

  • Metabolism and Degradation Pathways: Elucidating the enantioselective metabolic and degradation pathways of this compound in various aquatic species and environmental compartments.

By embracing an enantiomer-specific approach to ecotoxicology, researchers and regulatory bodies can work towards the development of more environmentally benign crop protection strategies.

References

Efficacy comparison between penthiopyrad and traditional fungicides like carbendazim

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison between penthiopyrad, a modern succinate dehydrogenase inhibitor (SDHI), and carbendazim, a traditional benzimidazole fungicide. It is intended for researchers, scientists, and professionals in the field of agricultural science and drug development, offering insights into their respective mechanisms of action, efficacy against key plant pathogens, and the critical issue of fungicide resistance.

Introduction: Two Generations of Fungal Control

This compound and carbendazim represent two distinct classes of systemic fungicides, each with a unique biochemical target and history of use in agriculture. This compound is a pyrazole-carboxamide fungicide that provides broad-spectrum control of both foliar and soil-borne diseases.[1][2] It possesses preventative, curative, and locally systemic activity, acting against spore germination, mycelial growth, and sporulation.[1][3]

Carbendazim is a broad-spectrum benzimidazole fungicide that has been widely used for decades to control a variety of fungal diseases in crops, fruits, and ornamental plants.[4][5] As a systemic fungicide, it is absorbed by the plant and translocated through its tissues, providing internal protection against pathogens by inhibiting fungal cell division.[4][6][7]

Differentiated Mechanisms of Action

The fundamental difference in the efficacy and application of these two fungicides lies in their distinct molecular targets within the fungal cell. This differentiation is crucial for designing effective and sustainable disease management programs, particularly in the context of resistance management.

This compound: Inhibition of Fungal Respiration

This compound belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides (FRAC Group 7).[8][9] Its mode of action is the disruption of the fungal mitochondrial respiratory chain.[10][11] Specifically, this compound binds to and inhibits Complex II (succinate dehydrogenase), a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[9][12] By blocking this enzyme, this compound effectively halts cellular energy production (ATP synthesis), leading to the cessation of fungal growth and eventual cell death.[8][9]

Penthiopyrad_MoA cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II substrate ETC Electron Transport Chain (Complex III, IV) Complex_II->ETC transfers electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase creates proton gradient for ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->Complex_II INHIBITS

Caption: this compound inhibits Complex II (SDH), disrupting the mitochondrial electron transport chain.

Carbendazim: Disruption of Cell Division

Carbendazim is a member of the benzimidazole class of fungicides (FRAC Group 1).[13] Its mechanism involves interfering with the formation of microtubules, which are essential components of the fungal cytoskeleton.[7][14] Carbendazim binds specifically to the β-tubulin protein, a subunit of microtubules.[4][7][15] This binding action prevents the polymerization of tubulin dimers into microtubules.[15][16] The disruption of microtubule assembly halts the formation of the mitotic spindle, a structure critical for chromosome segregation during cell division (mitosis).[7][17] This ultimately blocks fungal cell proliferation and growth.[4][6]

Carbendazim_MoA cluster_Fungal_Cell Fungal Cell Cytoplasm Tubulin β-tubulin subunits Microtubules Microtubule Assembly Tubulin->Microtubules polymerize into Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Mitosis & Cell Division Mitotic_Spindle->Cell_Division Carbendazim Carbendazim Carbendazim->Tubulin BINDS & INHIBITS POLYMERIZATION

Caption: Carbendazim binds to β-tubulin, preventing microtubule assembly and halting mitosis.

Comparative Efficacy and Spectrum of Activity

Both fungicides are recognized for their broad-spectrum activity, yet they exhibit performance differences against specific pathogens. Efficacy is often quantified by the median effective concentration (EC₅₀), which is the concentration of a fungicide that inhibits 50% of the fungal growth in vitro. A lower EC₅₀ value indicates higher potency.

This compound Efficacy Data

This compound is effective against a wide range of pathogens including those causing gray mold, powdery mildew, scab, and Sclerotinia diseases.[18] It has demonstrated high efficacy against pathogens that are difficult to control with other fungicide classes.

PathogenCrop(s)Mean EC₅₀ (µg/mL or mg/L)Source(s)
Sclerotinia sclerotiorumRapeseed, various0.0578 µg/mL[10][19][20]
Botrytis cinereaTomato, Strawberry1.054 mg/L (mycelial growth)[21]
Botrytis cinereaTomato, Strawberry0.101 mg/L (conidia germination)[21]
Carbendazim Efficacy Data

Carbendazim has historically been a primary tool against diseases like Fusarium head blight, leaf spots, and powdery mildews.[4][13][22] However, its field performance can be significantly impacted by the prevalence of resistant fungal populations.

PathogenCrop(s)Mean EC₅₀ (µg/mL) of Sensitive IsolatesSource(s)
Fusarium graminearumWheat0.55 µg/mL[23]
Microdochium nivaleCerealsGrowth completely inhibited at 19.12 µg/mL (10⁻⁴ M)[24]

Note: Direct comparison of EC₅₀ values across different studies should be done with caution due to variations in experimental conditions and fungal isolates.

The Challenge of Fungicide Resistance

A critical factor in comparing fungicide efficacy is the potential for and prevalence of resistance in target pathogen populations. The distinct modes of action of this compound and carbendazim result in different mechanisms of resistance.

  • This compound (SDHIs): Resistance to SDHI fungicides typically arises from point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (e.g., sdhB, sdhC, sdhD).[21] These mutations can reduce the binding affinity of the fungicide to its target site. Cross-resistance among different SDHI fungicides is a documented concern, although the patterns can be complex.[21][25]

  • Carbendazim (Benzimidazoles): Resistance to carbendazim is well-established and widespread for many pathogens.[26][27] The primary mechanism is a point mutation in the β-tubulin gene, most commonly at codons 198 or 200.[28][29] This alteration prevents carbendazim from binding effectively, rendering the fungicide ineffective.[27][28] The high frequency of resistant isolates has diminished the utility of carbendazim for controlling several key diseases in many agricultural regions.[30][31]

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

To provide a self-validating and reproducible method for assessing fungicide efficacy, the following protocol outlines the determination of EC₅₀ values based on the inhibition of mycelial growth on amended agar.

Objective: To determine the concentration of a fungicide required to inhibit the mycelial growth of a target fungus by 50% (EC₅₀).

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA)

  • Fungicide stock solution (e.g., 10,000 ppm in DMSO or water)

  • Sterile distilled water or appropriate solvent

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Ruler or calipers

Methodology:

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Allow the molten agar to cool to approximately 50-55°C in a water bath. This is critical to prevent thermal degradation of the fungicide while ensuring the agar remains liquid.

    • Prepare a series of fungicide concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by serially diluting the stock solution.

    • Add the appropriate volume of each fungicide dilution to separate flasks of molten PDA to achieve the final desired concentrations. Include a control treatment with only the solvent (e.g., DMSO) added to the PDA.

    • Mix thoroughly and pour approximately 20 mL of the amended agar into each petri dish. Allow the plates to solidify.

  • Inoculation:

    • From the margin of an actively growing, young (3-5 days old) fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

    • Each concentration and the control should be replicated at least three times.

  • Incubation:

    • Seal the plates with paraffin film to prevent contamination and dehydration.

    • Incubate the plates in the dark at the optimal growth temperature for the specific fungus (e.g., 25°C).

  • Data Collection and Analysis:

    • Measure the colony diameter once the fungal growth in the control plates has reached approximately 70-80% of the plate diameter.

    • Measure two perpendicular diameters for each colony and calculate the mean. Subtract the diameter of the initial plug (5 mm) to determine the net growth.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

      • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the mean diameter of the control colony and DT is the mean diameter of the treated colony.

    • Perform a probit or logistic regression analysis by plotting the percentage of inhibition against the log-transformed fungicide concentrations.

    • Use this regression to calculate the EC₅₀ value.

Efficacy_Workflow start Start prep_media Prepare PDA Media start->prep_media cool_media Cool Media to 50-55°C prep_media->cool_media amend_media Amend Media with Fungicide Concentrations cool_media->amend_media prep_conc Prepare Fungicide Serial Dilutions prep_conc->amend_media pour_plates Pour Plates amend_media->pour_plates inoculate Inoculate Center of Plates with 5mm Mycelial Plug pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate_inhibition Calculate Percent Inhibition measure->calculate_inhibition probit Perform Probit/Logistic Regression Analysis calculate_inhibition->probit end Determine EC₅₀ Value probit->end

Caption: Workflow for determining the in vitro EC₅₀ value of a fungicide.

Conclusion and Strategic Outlook

This compound and carbendazim are effective fungicides that operate through fundamentally different mechanisms. This compound's inhibition of mitochondrial respiration represents a more modern mode of action, and it is a valuable tool for controlling a broad spectrum of pathogens, including some that may be resistant to other fungicide classes. Carbendazim's disruption of mitosis, while historically effective, is significantly compromised by widespread and well-understood resistance mechanisms in numerous fungal species.

For drug development professionals and researchers, the key takeaway is the imperative to diversify chemical modes of action. The evolution of resistance to single-site inhibitors like carbendazim underscores the vulnerability of relying on a limited number of biochemical targets. Future fungicide discovery should prioritize novel modes of action. For agronomists, an integrated disease management strategy that includes the rotation of fungicides with different FRAC group codes, such as this compound (Group 7) and other classes, is essential to mitigate the selection pressure that leads to resistance and to preserve the long-term efficacy of available chemical tools.[3][28]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Penthiopyrad in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Penthiopyrad, a widely utilized carboxamide fungicide, is an essential tool in modern agricultural research and development.[1][2] Its efficacy in inhibiting fungal respiration is well-documented; however, its potential environmental impact and inherent hazardous properties necessitate stringent disposal protocols.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our commitment to scientific integrity and safety extends beyond the point of use to the entire lifecycle of the chemical, empowering our customers with the knowledge to operate safely and responsibly.

Understanding the Imperative for Proper Disposal: Chemical Profile and Hazards

A thorough understanding of this compound's chemical characteristics is fundamental to appreciating the causality behind its disposal requirements.

Chemical Identity:

PropertyValueSource
IUPAC Name 1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide[3]
CAS Number 183675-82-3[1][3][5][6]
Molecular Formula C₁₆H₂₀F₃N₃OS[3][6]
Molecular Weight 359.41 g/mol [3][6]
Appearance White to off-white solid/powder[1][6]

This compound is classified as a hazardous substance with significant ecotoxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it as "very toxic to aquatic life with long lasting effects" (H410).[3][6][7] This high aquatic toxicity underscores the critical importance of preventing its release into sewer systems or waterways.[8][9][10] Furthermore, while evidence is suggestive and not conclusive, it is also classified as "suspected of causing cancer" (H351).[7]

These classifications are not merely administrative; they are rooted in the compound's environmental fate. This compound is persistent in anaerobic conditions and has the potential to bioaccumulate.[11] Therefore, improper disposal can lead to long-term contamination of ecosystems.

Pre-Disposal: The Foundation of Safety

Proper disposal begins long before the waste container is full. Adherence to these pre-disposal protocols is a self-validating system for ensuring safety and compliance.

Waste Minimization

The most effective disposal strategy is to minimize waste generation at the source.[12][13] This aligns with the principles of green chemistry and reduces both environmental impact and disposal costs.

  • Prudent Purchasing: Order only the quantity of this compound required for your immediate experimental needs.[12][13]

  • Accurate Preparation: Prepare solutions in volumes sufficient for the planned experiment to avoid excess.

  • Inventory Management: Maintain a detailed chemical inventory to prevent the purchase of duplicate reagents.[12][13][14]

Segregation and Storage of this compound Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal pathways.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. This container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[14]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., environmental hazard).[15]

  • Incompatible Wastes: Never mix this compound waste with other chemical waste streams, particularly strong acids, bases, or oxidizers, without first consulting the Safety Data Sheet (SDS) for compatibility information.[15]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.[12][13] The SAA should be a secure, well-ventilated area away from general laboratory traffic.

Step-by-Step Disposal Procedures

The following protocols provide a clear workflow for the disposal of this compound waste, from the laboratory bench to final collection.

Disposal of Solid this compound Waste

This includes pure, unused this compound, contaminated personal protective equipment (PPE), and weighing papers.

  • Collection: Carefully place all solid this compound waste into the designated, labeled hazardous waste container.

  • Container Management: Keep the container securely closed when not in use.[12]

  • Spill Residue: Any materials used to clean up a spill of solid this compound must also be disposed of as hazardous waste.[16]

Disposal of Liquid this compound Waste

This category includes unused solutions of this compound and solvent rinsates from cleaning contaminated glassware.

  • Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, labeled hazardous waste container.

  • Organic Solvent Solutions: If this compound is dissolved in an organic solvent (e.g., acetonitrile, DMSO), it must be collected in a separate, compatible waste container labeled with both "this compound" and the name of the solvent.[14] Halogenated and non-halogenated solvent wastes should be segregated.

  • Rinsate Collection: When cleaning glassware that has contained this compound, perform an initial rinse with a small amount of an appropriate solvent (e.g., acetonitrile or acetone).[17] This first rinsate is considered hazardous and must be collected in the appropriate liquid waste container. Subsequent rinses with soap and water can typically be discarded down the drain, but consult your institution's specific guidelines.

Disposal of Empty this compound Containers

An "empty" container can still hold hazardous residues.[7][9][18]

  • Triple Rinsing: For containers that held liquid formulations, triple-rinse the container with a suitable solvent.[9] Each rinse should use a volume of solvent equal to about 10% of the container's capacity.

  • Rinsate Disposal: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[9]

  • Container Defacing: Completely deface or remove the original product label to prevent reuse.[13][15]

  • Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[15] However, always confirm this with your institution's Environmental Health and Safety (EHS) department.

Spill Management and Decontamination

Immediate and correct response to a this compound spill is crucial for safety.

Spill Response Protocol
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protective Equipment (PPE): Before attempting to clean a spill, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19][20]

  • Containment: For liquid spills, use an inert absorbent material such as sand, earth, or a commercial sorbent to contain the spill.[21][22]

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[16]

  • Decontamination: Decontaminate the spill area using a suitable cleaning agent. A solution of soap and water is often sufficient. For more persistent residues, a 10% solution of sodium hydroxide (lye) or sodium hypochlorite (bleach) can be effective for decontamination, but their use should be verified for compatibility with the surface and the specific formulation of this compound.[23]

  • Waste Disposal: All materials used in the spill cleanup, including absorbent materials and PPE, must be disposed of as hazardous waste.[16]

Decontamination of Laboratory Equipment

Equipment that has come into direct contact with this compound should be decontaminated.

  • Initial Rinse: Rinse the equipment with a small amount of a solvent in which this compound is soluble (e.g., acetonitrile). Collect this rinsate as hazardous waste.

  • Washing: Wash the equipment thoroughly with a laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

Final Disposal Pathway

The ultimate disposal of this compound waste is managed through your institution's EHS department or a licensed hazardous waste disposal company.

  • Request for Pickup: Once your hazardous waste container is approaching full, or if it has been accumulating for a period defined by your institution (often 12 months), submit a request for waste pickup through your E-H-S department.[12]

  • Regulatory Compliance: The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[24][25] Your EHS department will ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[21]

Visualizing the Disposal Workflow

To aid in decision-making, the following diagram illustrates the key steps in the this compound disposal process.

Penthiopyrad_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_accumulation Accumulation & Storage cluster_disposal_request Final Disposal cluster_spill Spill & Decontamination Waste_Gen This compound Waste Generated (Solid, Liquid, Contaminated Items) Segregate Segregate Waste by Type (Solid vs. Liquid, Solvent Type) Waste_Gen->Segregate Solid_Waste Solid Waste Container (Labeled 'this compound, Solid') Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste Container (Labeled 'this compound, Liquid in [Solvent]') Segregate->Liquid_Waste Liquid SAA Store in Designated Satellite Accumulation Area (SAA) Solid_Waste->SAA Liquid_Waste->SAA Request_Pickup Request Waste Pickup from Environmental Health & Safety (EHS) SAA->Request_Pickup Container Full or Time Limit Reached EHS_Disposal EHS Manages Final Disposal via Licensed Hazardous Waste Vendor Request_Pickup->EHS_Disposal Spill Spill Occurs Spill_Cleanup Contain & Clean Up Spill Using Appropriate PPE & Materials Spill->Spill_Cleanup Decon_Waste Collect All Spill Residue & Contaminated Items as Hazardous Waste Spill_Cleanup->Decon_Waste Decon_Waste->SAA

Caption: Decision workflow for the proper management and disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship. This commitment not only protects individuals and ecosystems but also reinforces the trustworthiness and integrity of the scientific research enterprise.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Penthiopyrad

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of Penthiopyrad in a laboratory environment. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This document moves beyond mere compliance, offering a risk-based methodology rooted in the specific chemical and toxicological profile of this compound to ensure the safety of personnel and the integrity of our research.

Understanding the Hazard Profile of this compound

Effective protection begins with a comprehensive understanding of the agent . This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[1] While it has low acute toxicity via oral, dermal, and inhalation routes, its hazard profile necessitates stringent protective measures due to potential long-term effects and environmental persistence.[2]

  • Primary Health Hazards:

    • Carcinogenicity: this compound is classified as "Suspected of causing cancer" (H351).[3] Animal studies have shown evidence of thyroid and liver tumors, warranting minimization of all exposure routes.[2][4]

    • Eye Irritation: The compound is considered a slight or minimal eye irritant.[2][3]

    • Dermal Contact: It is not classified as a skin irritant or sensitizer.[2][3] However, repeated dermal contact should be avoided as a general principle of chemical hygiene and to prevent systemic absorption.

  • Physical Hazards:

    • Combustible Dust: As a white powder, this compound can form explosive dust-air mixtures when finely divided and suspended in the air.[3] This is a critical consideration when handling the solid compound.

  • Environmental Hazards:

    • Aquatic Toxicity: this compound is classified as "Very toxic to aquatic life with long lasting effects" (H410).[3][5][6] This high toxicity dictates strict protocols for waste disposal to prevent environmental release.[7][8]

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific Personal Protective Equipment (PPE), it is imperative to situate its role within the established hierarchy of safety controls. PPE is the last line of defense, to be used after engineering and administrative controls have been implemented.

  • Engineering Controls: The most effective control. For this compound, this includes:

    • Using a certified chemical fume hood for weighing the solid powder and preparing concentrated stock solutions to contain dust and vapors.

    • Ensuring adequate general laboratory ventilation.[9]

  • Administrative Controls: Standard operating procedures that minimize risk.

    • Designating specific areas for handling this compound.

    • Implementing a rigorous hand-washing policy after handling the chemical.[7][10]

  • Personal Protective Equipment (PPE): The equipment detailed in this guide.

Task-Specific PPE Protocols for this compound

The selection of PPE must be directly correlated with the specific task and the physical form of the chemical being handled. Below is a summary of required PPE for common laboratory operations.

Laboratory Task Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing Solid this compound Chemical-resistant gloves (Nitrile)Chemical splash gogglesRequired if outside a fume hood (N95 dust respirator recommended)[3]Laboratory coat
Preparing Concentrated Solutions Chemical-resistant gloves (Nitrile)Chemical splash gogglesNot required if handled in a fume hoodLaboratory coat
Handling Dilute Solutions (<1mM) Chemical-resistant gloves (Nitrile)Safety glasses with side shieldsNot requiredLaboratory coat
Large-Scale Operations Chemical-resistant gloves (Nitrile)Chemical splash goggles and/or face shieldTask-dependent; consult safety officerDisposable coveralls over normal lab attire[11]
Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound. This workflow ensures that the chosen PPE directly corresponds to the potential exposure risks of the specific laboratory procedure.

PPE_Workflow This compound PPE Selection Workflow cluster_base Base PPE for All Tasks BasePPE Lab Coat Chemical-Resistant Nitrile Gloves End Proceed with Task Safely BasePPE->End Start Identify Task Involving This compound Decision_Form Handling Solid Powder or Concentrated Liquid? Start->Decision_Form Task_Solid Action: Weighing Powder or Preparing Stock Solution Decision_Form->Task_Solid Yes Task_Dilute Action: Working with Dilute Solutions Decision_Form->Task_Dilute No Decision_Aerosol Potential for Dust or Aerosol Generation? Decision_Aerosol->BasePPE No PPE_Respirator Required PPE: N95 Dust Respirator (if not in fume hood) Decision_Aerosol->PPE_Respirator Yes Task_Solid->Decision_Aerosol PPE_Goggles Required PPE: Chemical Splash Goggles Task_Solid->PPE_Goggles PPE_Glasses Required PPE: Safety Glasses w/ Side Shields Task_Dilute->PPE_Glasses PPE_Goggles->BasePPE PPE_Respirator->BasePPE PPE_Glasses->BasePPE

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Operational Plan: Decontamination and Disposal

Due to its high aquatic toxicity, the proper disposal of this compound and associated materials is a critical safety and environmental responsibility.

Step-by-Step Decontamination Procedure
  • Glove Removal: Before leaving the designated work area, remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]

  • PPE Removal: Remove lab coat and any other reusable PPE, storing it in a designated area away from personal items. Launder reusable PPE separately from other clothing.[7]

Spill Response
  • Minor Solid Spill: Alert personnel in the area. Wearing your full PPE (including respiratory protection), gently sweep or vacuum the material to avoid creating dust.[3] Place the collected material and cleaning supplies into a sealed, labeled container for hazardous waste disposal.

  • Minor Liquid Spill: Alert personnel. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

Waste Disposal Protocol
  • Chemical Waste: All surplus this compound (solid or in solution) and rinsate must be collected and disposed of as hazardous chemical waste.

  • Contaminated Materials: Any item that has come into direct contact with this compound, including gloves, weigh boats, pipette tips, and contaminated absorbent materials, must be disposed of in a designated solid hazardous waste container.[3]

  • Environmental Protection: Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[7][12] This is to prevent release into waterways where it is highly toxic to aquatic organisms.[3][5][8]

Emergency First Aid Procedures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of fresh running water for at least 15-20 minutes, holding the eyelids open.[3][12] Seek prompt medical attention.[13]

  • Skin Contact: Remove all contaminated clothing immediately.[7][12] Wash the affected skin area thoroughly with soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[12]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice and provide the Safety Data Sheet (SDS) to the medical personnel.[3][5]

By adhering to these scientifically grounded protocols, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.